molecular formula C8H8F2O B1501180 (2,4-Difluoro-5-methylphenyl)methanol CAS No. 315204-46-7

(2,4-Difluoro-5-methylphenyl)methanol

Cat. No.: B1501180
CAS No.: 315204-46-7
M. Wt: 158.14 g/mol
InChI Key: NDVLGPFATXCWGQ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-methylphenyl)methanol (CAS 315204-46-7) is a fluorinated benzyl alcohol derivative of high interest in medicinal and agrochemical research. With a molecular formula of C8H8F2O and a molecular weight of 158.15 g/mol, this compound serves as a versatile chemical intermediate . Its structure, featuring a hydroxymethyl group on a difluoro- and methyl-substituted benzene ring, makes it a valuable scaffold for constructing more complex molecules. The fluorine atoms and methyl group are known to enhance the metabolic stability and bioavailability of target compounds, making this reagent particularly useful in the design of fluorinated Active Pharmaceutical Ingredients (APIs) . Researchers utilize this compound as a key precursor in various synthetic pathways, including the development of kinase inhibitors and central nervous system agents . Its hydroxyl group allows for straightforward functionalization, enabling efficient exploration of structure-activity relationships in drug discovery programs. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for specific hazard information .

Properties

IUPAC Name

(2,4-difluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVLGPFATXCWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666681
Record name (2,4-Difluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315204-46-7
Record name (2,4-Difluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of (2,4-Difluoro-5-methylphenyl)methanol: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and robust methodology for the synthesis and comprehensive characterization of (2,4-Difluoro-5-methylphenyl)methanol. This fluorinated benzyl alcohol derivative is a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by its fluorine and methyl substituents. The synthesis is achieved through the selective reduction of 2,4-difluoro-5-methylbenzaldehyde using sodium borohydride, a mild and efficient process. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and a multi-technique analytical workflow for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the preparation and validation of this important chemical intermediate.

Introduction: The Significance of Fluorinated Aromatics

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, fluorinated building blocks are in high demand.

This compound serves as a critical intermediate, providing a versatile scaffold for the synthesis of more complex target molecules. The difluoro-substitution pattern, combined with the methyl group, offers a unique electronic and steric profile for molecular design. The primary alcohol functional group provides a convenient handle for a wide array of subsequent chemical transformations, such as esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

This guide focuses on the most direct and reliable synthetic route to this compound: the chemoselective reduction of the corresponding aldehyde, 2,4-difluoro-5-methylbenzaldehyde.

Synthesis Methodology: From Aldehyde to Alcohol

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The chosen method employs sodium borohydride (NaBH₄) due to its excellent functional group tolerance, operational simplicity, and superior safety profile compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄).

Principle of the Reaction: Hydride Reduction

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride serves as a convenient source of nucleophilic hydride. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which not only dissolves the reactants but also serves as the proton source to neutralize the resulting alkoxide intermediate in the final step.

The overall reaction proceeds in two main stages:

  • Nucleophilic Attack: The [BH₄]⁻ anion delivers a hydride to the carbonyl carbon, breaking the C=O π-bond and forming a tetracoordinate borate-alkoxide complex.

  • Protonation/Work-up: Subsequent addition of water or a mild acid protonates the alkoxide to yield the final primary alcohol product, this compound.

This method is highly chemoselective, meaning it reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or nitro groups that might be present in more complex substrates.[2][3]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis and Purification Workflow Start Starting Material: 2,4-Difluoro-5-methylbenzaldehyde in Methanol Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling 1. Dissolution Addition Portion-wise Addition of Sodium Borohydride (NaBH₄) Cooling->Addition 2. Prepare for Reduction Reaction Stir at 0 °C to Room Temp. Monitor by TLC Addition->Reaction 3. Hydride Attack Quench Reaction Quench (e.g., Water or dilute HCl) Reaction->Quench 4. Neutralization Workup Aqueous Work-up: Extraction with Ethyl Acetate Quench->Workup 5. Isolation Purify Purification: Column Chromatography Workup->Purify 6. Drying & Concentration Product Final Product: This compound Purify->Product 7. Final Isolation

Caption: A step-by-step flowchart for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
2,4-Difluoro-5-methylbenzaldehyde≥98%Sigma-Aldrich, TCI
Sodium borohydride (NaBH₄)≥98%, powderAcros Organics
Methanol (MeOH)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Deionized Water (H₂O)--
Saturated Sodium Chloride (brine)--
Anhydrous Magnesium Sulfate (MgSO₄)--
Hydrochloric Acid (HCl)1 M solution-
Silica Gel60 Å, 230-400 mesh-
TLC PlatesSilica gel 60 F₂₅₄-

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoro-5-methylbenzaldehyde (5.00 g, 32.0 mmol).

  • Dissolution: Add anhydrous methanol (80 mL) and stir until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: While stirring vigorously, slowly add sodium borohydride (0.73 g, 19.2 mmol) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl (approx. 20 mL) until gas evolution ceases and the pH is slightly acidic. Trustworthiness Note: This step neutralizes the reaction and destroys any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and saturated brine (1 x 50 mL).[4] Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford the pure this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. The following techniques provide orthogonal data to validate the identity of the synthesized compound.

Characterization Logic Diagram

Characterization_Logic Figure 2: Analytical Workflow for Structural Verification Product Synthesized Product (C₈H₈F₂O) NMR NMR Spectroscopy ¹H NMR ¹³C NMR Product->NMR Proton/Carbon Environment IR IR Spectroscopy O-H stretch C-O stretch C-F stretch Product->IR Functional Groups MS Mass Spectrometry Molecular Ion (M⁺) Fragmentation Pattern Product->MS Molecular Weight Conclusion Structure Confirmed NMR->Conclusion IR->Conclusion MS->Conclusion

Caption: A logical diagram illustrating how different analytical techniques confirm the product's structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6][7]

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.15t (dd)1HAr-H (H-6)
~ 6.80t (dd)1HAr-H (H-3)
~ 4.70s2H-CH ₂-OH
~ 2.25s3HAr-CH
~ 1.80 (variable)br s1H-CH₂-OH
Note: Aromatic proton signals will exhibit complex splitting due to both H-H and H-F coupling.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 161 (dd)C -F (C-2, C-4)
~ 130 (d)C -Ar
~ 125 (d)C -Ar
~ 112 (dd)C -Ar
~ 58.5-C H₂-OH
~ 14.0Ar-C H₃
Note: Carbons attached to or near fluorine atoms will appear as doublets or doublets of doublets with characteristic C-F coupling constants.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a thin film or KBr pellet.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Broad, StrongO-H stretch (alcohol)[8][9][10]
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic -CH₃, -CH₂)
1620 - 1580MediumC=C stretch (aromatic ring)
1250 - 1000StrongC-F stretch and C-O stretch (alcohol)[8][11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueInterpretation
158.06Molecular Ion Peak [M]⁺, corresponding to C₈H₈F₂O
141[M - OH]⁺, loss of hydroxyl radical
140[M - H₂O]⁺, loss of water (common for alcohols)
127[M - CH₂OH]⁺, loss of the hydroxymethyl group

Conclusion

This guide details a reliable and efficient method for the synthesis of this compound via the sodium borohydride reduction of its corresponding aldehyde. The causality-driven protocol and comprehensive characterization workflow provide researchers with a self-validating system to produce and confirm this high-value chemical intermediate. The straightforward nature of the synthesis, coupled with the detailed analytical data, ensures that scientists in drug discovery and related fields can confidently prepare this building block for their research endeavors.

References

  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan. [Link]

  • Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. PrepMate. [Link]

  • IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... ResearchGate. [Link]

  • IR Spectrum of Benzyl Alcohol(?). Reddit. [Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses. [Link]

  • (2,5-Difluoro-4-methoxyphenyl)(phenyl)methanol. PubChem. [Link]

  • (2,6-difluoro-4-methylphenyl)-phenylmethanol. PubChem. [Link]

  • (2,5-Difluoro-[1,1'-biphenyl]-4-yl)methanol. PubChem. [Link]

  • (2-fluoro-5-methylphenyl)methanol. ChemSynthesis. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. [Link]

  • 2,4-difluoro-5-methylbenzaldehyde (C8H6F2O). PubChemLite. [Link]

  • This compound, 98% Purity, C8H8F2O, 1 gram. CP Lab Safety. [Link]

  • Reduction of aldehydes and ketones. Chemguide. [Link]

  • Benzaldehydes: from nitro to hydroxy in one step! Hive Chemistry Discourse. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Benzenemethanol, 3,4-difluoro-. NIST WebBook. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 2010, 75, 24, 8481–8484. [Link]

  • Formation of alcohols using hydride reducing agents. Khan Academy. [Link]

  • (5-Fluoro-2-methylphenyl)(phenyl)methanol. PubChem. [Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. [Link]

  • (5-bromo-2,4-difluoro-phenyl)-(3-fluoro-phenyl)-methanol. LookChem. [Link]

  • Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to (2,4-Difluoro-5-methylphenyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluoro-5-methylphenyl)methanol is a fluorinated aromatic alcohol that serves as a critical building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[1][2] Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this compound, offering valuable insights for its use in research and development. The presence of two fluorine atoms and a methyl group on the phenyl ring creates a unique electronic and steric environment, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.[4]

Physicochemical Properties

PropertyValueSource
CAS Number 315204-46-7CP Lab Safety
Molecular Formula C₈H₈F₂OCP Lab Safety
Molecular Weight 158.14 g/mol CP Lab Safety
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water (predicted).Inferred from structural similarity

Spectroscopic and Analytical Profile

Detailed experimental spectra for this compound are not widely published. However, a thorough understanding of spectroscopic principles allows for the reliable prediction of its spectral characteristics. These predictions are invaluable for researchers in confirming the identity and purity of synthesized or procured material.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and methyl protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the fluorine atoms.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Ar-H (position 3)7.1 - 7.3d (doublet)J(H,F) ≈ 8-10
Ar-H (position 6)6.8 - 7.0d (doublet)J(H,F) ≈ 8-10
-CH₂ OH4.6 - 4.8s (singlet)
-CH₃ 2.2 - 2.4s (singlet)
-OH Variablebr s (broad singlet)

Predictions are based on standard chemical shift values and the known effects of fluorine substitution on aromatic rings.[5][6]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the influence of the fluorine substituents, with carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

CarbonPredicted Chemical Shift (ppm)
C -OH (benzylic)60 - 65
C -F (position 2)158 - 162 (d, ¹JCF ≈ 240-250 Hz)
C -F (position 4)155 - 159 (d, ¹JCF ≈ 240-250 Hz)
C -CH₃ (position 5)120 - 125
C -H (position 3)115 - 120 (d, ²JCF ≈ 20-25 Hz)
C -H (position 6)110 - 115 (d, ²JCF ≈ 20-25 Hz)
C -CH₂OH (position 1)130 - 135 (dd, JCF ≈ 5-10 Hz)
-C H₃15 - 20

Predicted chemical shifts and coupling constants are based on data from similar fluorinated aromatic compounds.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, aromatic, and C-F bonds.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1500 - 1600Medium to strong
C-O stretch (alcohol)1000 - 1200Strong
C-F stretch1100 - 1300Strong

The broadness of the O-H stretch is due to hydrogen bonding.[9][10][11][12][13]

Mass Spectrometry

The mass spectrum (electron ionization) of this compound is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-17) to form a stable benzylic cation, and the loss of water (-18).[14]

Predicted Fragmentation Pathways:

  • m/z 158 : Molecular ion [C₈H₈F₂O]⁺

  • m/z 141 : Loss of -OH [C₈H₇F₂]⁺

  • m/z 140 : Loss of H₂O [C₈H₆F₂]⁺

  • m/z 127 : Loss of -CH₂OH [C₇H₅F₂]⁺

Synthesis and Reactivity

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde or carboxylic acid.

Proposed Synthetic Route

Synthesis starting_material 2,4-Difluoro-5-methylbenzaldehyde product This compound starting_material->product Reduction reducing_agent NaBH₄, MeOH Safety cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_storage Storage goggles Safety Goggles lab_coat Lab Coat gloves Resistant Gloves fume_hood Use Fume Hood avoid_contact Avoid Skin/Eye Contact cool_dry Cool, Dry Place away_from_oxidizers Away from Oxidizers handling Safe Handling of this compound handling->goggles Wear handling->lab_coat Wear handling->gloves Wear handling->fume_hood Practice handling->avoid_contact Practice handling->cool_dry Store handling->away_from_oxidizers Store

Sources

A Spectroscopic Guide to (2,4-Difluoro-5-methylphenyl)methanol: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural formula of (2,4-Difluoro-5-methylphenyl)methanol is presented below:

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled sequence.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Ar-H (H-3)~7.1 - 7.3Doublet of doublets (dd)JH-F(4) ≈ 8-10, JH-H(6) ≈ 2-3
Ar-H (H-6)~6.8 - 7.0Doublet of doublets (dd)JH-F(4) ≈ 4-6, JH-H(3) ≈ 2-3
CH ₂OH~4.7Singlet (or Triplet if coupled to OH)-
CH~2.3Singlet-
OH Variable (typically ~1.5 - 4.0)Broad Singlet-

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns of the aromatic protons, which are coupled to both each other and the fluorine atoms. The use of a standard deuterated solvent like CDCl₃ is common for organic molecules, but DMSO-d₆ can be beneficial for observing the hydroxyl proton as a distinct, exchange-broadened signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents due to large C-F coupling constants.

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constants (Hz)
C -1~125 - 130Doublet of doublets (dd)JC-F(2) ≈ 15-20, JC-F(4) ≈ 3-5
C -2~160 - 165Doublet of doublets (dd)JC-F(2) ≈ 240-250, JC-F(4) ≈ 10-15
C -3~115 - 120Doublet (d)JC-F(2) ≈ 20-25
C -4~158 - 162Doublet of doublets (dd)JC-F(4) ≈ 245-255, JC-F(2) ≈ 12-17
C -5~120 - 125Doublet (d)JC-F(4) ≈ 20-25
C -6~110 - 115Doublet (d)JC-F(2) ≈ 3-5
C H₂OH~60 - 65Singlet-
C H₃~15 - 20Singlet-

Trustworthiness of Protocols: The described NMR protocols are standard in the field of organic chemistry and provide a self-validating system. The observation of the expected multiplicities and coupling constants for the fluorinated aromatic ring serves as an internal confirmation of the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background correction on the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[1][2]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, CH₂ and CH₃)2850 - 3000Medium
C=C Stretch (aromatic)1500 - 1600Medium to Strong
C-O Stretch (primary alcohol)1000 - 1075Strong
C-F Stretch1100 - 1300Strong

Authoritative Grounding: The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the alcohol molecules.[3] The exact position of this band can be sensitive to the concentration and physical state of the sample. The strong C-F stretching vibrations are characteristic of fluorinated aromatic compounds.

Sources

An In-depth Technical Guide to the Solubility of (2,4-Difluoro-5-methylphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (2,4-Difluoro-5-methylphenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document moves beyond a simple listing of data, offering insights into the underlying physicochemical principles that govern its solubility and providing a robust experimental framework for its determination.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a fluorinated aromatic alcohol with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for several critical stages of drug development, including:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and purity.

  • Crystallization and Purification: Solubility data is essential for developing efficient crystallization processes to isolate and purify the compound.

  • Formulation: For an API to be effective, it must be formulated in a manner that ensures appropriate bioavailability, which is often dictated by its solubility.

  • Chromatography: Selecting the appropriate mobile phase in chromatographic separations relies on understanding the differential solubility of the target compound and its impurities.

This guide will provide the foundational knowledge to intelligently select solvents and design experiments to quantify the solubility of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] To predict the solubility of this compound, we must first analyze its molecular structure and physicochemical properties.

Physicochemical Properties of this compound

Key structural features influencing solubility include:

  • Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This will promote solubility in polar, protic solvents.

  • Difluoro Substitution: The two fluorine atoms are highly electronegative, creating strong dipole moments and increasing the overall polarity of the molecule. They can also act as weak hydrogen bond acceptors.

  • Methyl Group (-CH3): This is a nonpolar, hydrophobic group that will contribute to solubility in nonpolar solvents.

Based on this structure, this compound can be classified as a moderately polar compound with both hydrogen bonding capabilities and nonpolar regions.

The Role of the Solvent

The choice of solvent is critical. Solvents can be broadly categorized based on their polarity (polar vs. nonpolar) and their ability to donate a proton (protic vs. aprotic).[5]

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents can engage in hydrogen bonding and have high dielectric constants.[5][6] They are likely to be effective at solvating the hydroxyl group of the target molecule.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents have significant dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can act as hydrogen bond acceptors.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.

A summary of common organic solvents and their relative polarities is provided in Table 1.

Table 1: Properties of Common Organic Solvents

SolventFormulaRelative PolarityDielectric Constant
HexaneC6H140.0091.88
TolueneC7H80.0992.38
Diethyl EtherC4H10O0.1174.34
Tetrahydrofuran (THF)C4H8O0.2077.58
Ethyl AcetateC4H8O20.2286.02
DichloromethaneCH2Cl20.3099.08
AcetoneC3H6O0.35520.7
AcetonitrileC2H3N0.46037.5
EthanolC2H5OH0.65424.5
MethanolCH3OH0.76232.7
WaterH2O1.00080.1

Data compiled from various sources.[7][8]

Solubility Prediction for this compound

Based on the "like dissolves like" principle, we can make the following predictions:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and THF, due to the presence of the hydroxyl group and the overall polarity imparted by the fluorine atoms.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as dichloromethane and ethyl acetate.

  • Low Solubility: Expected in nonpolar solvents like hexane and toluene, as the polar functional groups will not be effectively solvated.

The following diagram illustrates the key intermolecular interactions that will govern the solubility of this compound in a polar protic solvent.

G solute This compound (Solute) h_bond Hydrogen Bonding solute->h_bond -OH group dipole Dipole-Dipole Interactions solute->dipole C-F bonds vdw Van der Waals Forces solute->vdw Aromatic Ring solvent Polar Protic Solvent (e.g., Methanol) solvent->h_bond -OH group solvent->dipole Polar groups solvent->vdw Alkyl chain

Caption: Intermolecular forces in solubility.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate solubility data. The following section outlines a robust experimental protocol.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[1]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to a known volume of solvent in a vial B Seal vial and place in a thermostatic shaker at a constant temperature A->B C Agitate for a set period (e.g., 24-48 hours) to ensure equilibrium B->C D Allow solids to settle C->D E Withdraw a sample of the supernatant using a syringe D->E F Filter the sample to remove undissolved solids E->F G Dilute the filtrate with a suitable solvent F->G H Analyze the diluted sample by a calibrated analytical method (e.g., HPLC) G->H

Caption: Shake-flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium.

  • Sampling and Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
HexaneNonpolarLow< 1
TolueneNonpolarLow5 - 10
DichloromethanePolar AproticModerate50 - 100
AcetonePolar AproticHigh> 200
MethanolPolar ProticHigh> 200

Conclusion and Recommendations

This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. The molecular structure suggests a preference for polar solvents, a prediction that can be confirmed and quantified using the provided experimental protocol.

For researchers in pharmaceutical development, it is recommended to:

  • Perform solubility screening across a range of solvents with varying polarities to build a comprehensive solubility profile.

  • Investigate the effect of temperature on solubility, as this is critical for crystallization process development.

  • Utilize the generated data to optimize reaction conditions, purification strategies, and formulation development.

By combining theoretical understanding with rigorous experimental methodology, a clear and actionable picture of the solubility of this compound can be established, facilitating its successful application in the synthesis of novel therapeutics.

References

  • VertexAI Search. (2022). Comparison of the polarity of organic solvents.
  • VertexAI Search. (n.d.). Polarity of Solvents.
  • Frontier, A. (2026). Solvents and Polarity. University of Rochester.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2014). How do you distinguish the polarity of organic solvent?.
  • Unknown. (n.d.).
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177802328, (2,6-difluoro-4-methylphenyl)-phenylmethanol.
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  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.

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Unlocking the Therapeutic Potential of the (2,4-Difluoro-5-methylphenyl)methanol Scaffold: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for transforming promising molecules into effective drugs.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Judicious fluorination can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to target proteins.[3][6]

This guide focuses on the (2,4-Difluoro-5-methylphenyl)methanol scaffold, a structure that, while not extensively documented in public literature for its specific biological activities, holds significant therapeutic potential precisely because of its fluorinated aromatic core. The presence of two fluorine atoms on the phenyl ring suggests inherent metabolic stability and offers unique electronic properties that can be exploited for targeted drug design. This document serves as a technical primer for researchers looking to explore this scaffold, outlining its synthetic rationale, proposing potential biological activities based on related structures, and providing detailed protocols for its initial biological evaluation.

The Mechanistic Impact of Fluorine on Drug Properties

The decision to incorporate fluorine is a strategic one, aimed at overcoming common drug development hurdles. Its effects are multifaceted:

  • Blocking Metabolic Oxidation: A primary reason for drug failure is rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver. A common metabolic route is the hydroxylation of aromatic rings. Placing a stable C-F bond at a potential "metabolic hot spot" effectively blocks this pathway, increasing the drug's half-life and bioavailability.[7][8] The difluoro-substitution pattern on the target scaffold makes the aromatic ring particularly resistant to such oxidation.

  • Modulating Acidity and Basicity: Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[1] This modulation can be critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target at physiological pH.

  • Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak C-F···H-N hydrogen bonds. These interactions can increase the potency and selectivity of a drug candidate.[4]

  • Conformational Control: The introduction of fluorine can alter the preferred conformation (shape) of a molecule, potentially locking it into a bioactive state that is more favorable for binding to its target.[1]

Caption: Fluorine atoms can act as metabolic shields on aromatic rings.

General Synthesis of the this compound Core

The synthesis of fluorinated benzyl alcohols is typically achieved through the reduction of the corresponding benzaldehyde or benzoic acid derivative. These precursors can often be sourced commercially or synthesized through established aromatic chemistry routes. A common and reliable laboratory-scale method involves the use of a reducing agent like sodium borohydride.

Example Synthetic Workflow

Synthesis_Workflow Start 2,4-Difluoro-5-methyl benzaldehyde Reduction Reduction Step (e.g., NaBH4 in Methanol) Start->Reduction Workup Aqueous Workup (Quench excess reagent, extraction) Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product (2,4-Difluoro-5-methylphenyl) methanol Purification->Product

Caption: Generalized workflow for synthesizing the core scaffold.

Hypothesized Biological Activities and Initial Screening Strategy

While direct data is limited, the structural motifs within the this compound scaffold allow for informed hypotheses about its potential biological activities. The 2,4-difluorophenyl group is a component of several known antifungal agents[9] and other bioactive molecules, including FtsZ inhibitors with antibacterial properties.[10] Therefore, initial screening should logically focus on two broad areas: anticancer (cytotoxicity) and antimicrobial activity.

A typical high-level screening cascade would proceed as follows:

  • Primary Screening: Assess general cytotoxicity against a panel of human cancer cell lines to identify any potential anticancer activity.

  • Secondary Screening: Concurrently, screen the compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum.

  • Mechanism of Action / Lead Optimization: If activity is confirmed in either screen, subsequent studies would focus on identifying the molecular target and synthesizing derivatives to establish a Structure-Activity Relationship (SAR).

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for conducting the proposed primary screens.

Protocol 1: In Vitro Cytotoxicity Screening via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells.

A. Reagent and Material Preparation

  • Cell Lines: Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast).

  • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.

  • Test Compound: Prepare a 10 mM stock solution of this compound derivative in DMSO.

B. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Perform serial dilutions of the 10 mM stock solution in culture medium to achieve final concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25, 0 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

    • Controls: Include wells with "medium only" (blank), "cells + medium with DMSO vehicle" (negative control), and "cells + a known cytotoxic agent" (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 4 hours. Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol is based on CLSI (Clinical and Laboratory Standards Institute) guidelines.[14]

A. Reagent and Material Preparation

  • Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) reference strains (e.g., ATCC strains).

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Sterile saline or PBS.

  • Test Compound: 1 mg/mL stock solution in a suitable solvent (e.g., DMSO).

B. Step-by-Step Procedure

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Quantitative data from these initial screens should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Compound DerivativeHeLaA549MCF-7
Parent Scaffold >100>100>100
Derivative A55.278.145.3
Derivative B12.521.79.8
Doxorubicin (Control)0.81.10.5

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound DerivativeS. aureusE. coliC. albicans
Parent Scaffold >128>128>128
Derivative C166432
Derivative D4>1288
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for novel drug discovery. Its inherent fluorination provides a strong rationale for its potential as a metabolically robust core structure. The logical first steps in evaluating this potential involve foundational screening for cytotoxicity and antimicrobial activity, for which detailed and reliable protocols have been provided.

Positive results from these initial assays would warrant a significant expansion of the research program, including:

  • Synthesis of a Derivative Library: To systematically probe the structure-activity relationship (SAR), modifications would be made to the benzylic alcohol (e.g., conversion to ethers, esters, or amines) and the methyl group.

  • Advanced Mechanistic Studies: Identifying the specific cellular target or pathway through which an active compound exerts its effect.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in preclinical models.

By leveraging the principles of medicinal chemistry and employing a systematic screening approach, researchers can effectively unlock the therapeutic potential hidden within the this compound scaffold.

References

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The Emergence of a Key Fluorinated Building Block: A Technical Guide to (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart profound effects on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa values, thereby influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. It is within this context that (2,4-Difluoro-5-methylphenyl)methanol has emerged as a pivotal structural motif and a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and critical applications of this fluorinated benzyl alcohol derivative, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways and Methodologies

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the scientific literature, its synthesis is logically derived from its aldehyde precursor, 2,4-difluoro-5-methylbenzaldehyde. This common synthetic strategy, the reduction of an aldehyde to a primary alcohol, is a fundamental transformation in organic chemistry.

Conceptual Synthetic Workflow

The synthesis of this compound is most efficiently achieved through the reduction of 2,4-difluoro-5-methylbenzaldehyde. This precursor is commercially available and serves as the key starting material. The transformation is typically accomplished using a mild reducing agent to ensure the selective reduction of the aldehyde functionality without affecting the fluorinated aromatic ring.

Synthesis_Workflow Start 2,4-Difluoro-5-methylbenzaldehyde Process Reduction Reaction Start->Process Mild Reducing Agent (e.g., NaBH4) Product This compound Process->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 2,4-Difluoro-5-methylbenzaldehyde

The following protocol outlines a standard laboratory procedure for the synthesis of this compound from its corresponding aldehyde. This method is based on well-established chemical principles for aldehyde reduction.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2,4-Difluoro-5-methylbenzaldehydeC₈H₆F₂O156.1310.0 g (64.05 mmol)Starting material
Sodium borohydride (NaBH₄)NaBH₄37.832.91 g (76.86 mmol)Reducing agent
Methanol (MeOH)CH₃OH32.04150 mLSolvent
Deionized WaterH₂O18.02As neededFor workup
Diethyl ether (Et₂O)(C₂H₅)₂O74.12As neededExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededDrying agent
Hydrochloric Acid (HCl), 1 MHCl36.46As neededFor quenching

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (64.05 mmol) of 2,4-difluoro-5-methylbenzaldehyde in 150 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 2.91 g (76.86 mmol) of sodium borohydride to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases. This step neutralizes the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or a low-melting solid.

  • Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Key Intermediate for Lifitegrast

The significance of this compound as a building block is prominently illustrated in its role in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[1] Lifitegrast is an FDA-approved medication for the treatment of the signs and symptoms of dry eye disease.[1]

The synthesis of Lifitegrast involves the coupling of several key intermediates, and the structural integrity of the final molecule relies on the precise architecture of these precursors. While the complete synthesis of Lifitegrast is a multi-step process, this compound is a precursor to one of the critical fragments of the drug. Although the search results do not provide a direct synthetic step from the alcohol, its aldehyde precursor is a key component. The alcohol can be readily converted to a halide (e.g., a benzyl bromide) for subsequent coupling reactions.

Logical Progression to a Lifitegrast Intermediate

The conversion of this compound to a more reactive species, such as the corresponding benzyl bromide, is a standard and logical step in a multi-step synthesis. This transformation prepares the fragment for nucleophilic substitution or cross-coupling reactions.

Lifitegrast_Intermediate Start This compound Process Halogenation Start->Process PBr₃ or HBr Intermediate (2,4-Difluoro-5-methylphenyl)methyl bromide Process->Intermediate Coupling Coupling Reactions Intermediate->Coupling Product Lifitegrast Core Structure Coupling->Product

Caption: Plausible synthetic route to a key Lifitegrast intermediate.

The incorporation of the 2,4-difluoro-5-methylphenyl moiety is crucial for the biological activity of Lifitegrast. The fluorine atoms can participate in favorable interactions with the target protein and enhance the metabolic stability of the molecule, leading to a more effective and durable therapeutic agent.

Conclusion: A Versatile and Indispensable Building Block

This compound, while not a widely known compound in its own right, exemplifies the critical role of specialized, fluorinated intermediates in modern pharmaceutical development. Its straightforward synthesis from the corresponding aldehyde and its integral role as a precursor to key fragments of complex drugs like Lifitegrast underscore its importance. For researchers and scientists in the field, understanding the synthesis and application of such building blocks is essential for the design and development of the next generation of therapeutics. The strategic use of fluorinated motifs, as seen in this compound, will undoubtedly continue to be a driving force in the quest for safer and more effective medicines.

References

  • Jiang, G.-L., Wang, X.-K., Xiao, X.-F., & Liu, Y. (2023). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Pharmaceutical Fronts, 5(03), e153-e160.
  • ResearchGate. (n.d.). The synthesis route of two key intermediates and lifitegrast. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. Bioorganic & Medicinal Chemistry, 56, 116618.
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  • ResearchGate. (n.d.). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Retrieved from [Link]

  • Angeli, R., & Possenti, M. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)
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  • Donnenfeld, E. D., et al. (2016). Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study. Cornea, 35(6), 741-748.
  • Nomura, S., et al. (2007). Patent No.. Retrieved from [Link]

  • Donnenfeld, E. D., et al. (2016). Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study. Cornea, 35(6), 741-748.
  • Abidi, S. L. (2019). Lifitegrast: a novel drug for patients with dry eye disease. Journal of Ocular Pharmacology and Therapeutics, 35(4), 196-203.
  • Dhanda, A., et al. (2022).
  • ResearchGate. (n.d.). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Retrieved from [Link]

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The Strategic Utility of (2,4-Difluoro-5-methylphenyl)methanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Among the plethora of fluorinated building blocks, substituted benzyl alcohols represent a versatile and highly valuable class of intermediates. This guide provides an in-depth technical overview of (2,4-Difluoro-5-methylphenyl)methanol, a key building block whose specific substitution pattern offers a unique combination of electronic and steric properties, making it a strategic component in the synthesis of complex molecular architectures, particularly in the realm of active pharmaceutical ingredients (APIs).[2]

This document will delve into the synthesis, key chemical transformations, and practical applications of this compound, providing researchers, scientists, and drug development professionals with the necessary insights and detailed protocols to effectively utilize this important synthetic intermediate.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a building block's intrinsic properties is paramount for its effective application in synthesis. The arrangement of the substituents on the phenyl ring of this compound dictates its reactivity and influences the properties of the molecules it helps to construct.

PropertyValueCAS Number
Molecular Formula C₈H₈F₂O315204-46-7[3]
Molecular Weight 158.15 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, THF, and other common organic solvents.

The two fluorine atoms at positions 2 and 4 significantly lower the pKa of the aromatic protons and influence the electron density of the ring, while the methyl group at position 5 introduces a lipophilic and sterically defined element. The benzylic hydroxyl group is the primary site of reactivity, serving as a handle for a wide array of chemical transformations.

Synthesis of this compound: A Validated Protocol

The most direct and efficient route to this compound is the reduction of its corresponding aldehyde, 2,4-Difluoro-5-methylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.

Experimental Protocol: Reduction of 2,4-Difluoro-5-methylbenzaldehyde

Objective: To synthesize this compound via the sodium borohydride reduction of 2,4-Difluoro-5-methylbenzaldehyde.

Materials:

  • 2,4-Difluoro-5-methylbenzaldehyde (CAS: 315204-36-5)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-5-methylbenzaldehyde (10.0 g, 64.05 mmol) in anhydrous methanol (100 mL).

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.45 g, 38.43 mmol, 0.6 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicates the completion of the reaction.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (50 mL) while maintaining the temperature below 15 °C. This step neutralizes the excess borohydride and the resulting borate esters. Effervescence will be observed.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product as a white solid.

Expected Yield: 85-95%

Diagram of the Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_end Final Product start 2,4-Difluoro-5-methylbenzaldehyde in Methanol reduction Add NaBH4 at 0-5 °C start->reduction stir Stir for 1 hour reduction->stir quench Quench with 1 M HCl stir->quench evaporation Remove Methanol quench->evaporation extraction Extract with DCM evaporation->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry over MgSO4 wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the reactivity of its benzylic hydroxyl group. This functional group can be readily converted into a variety of other functionalities, making it a versatile building block for the construction of more complex molecules.

Conversion to 1-(Chloromethyl)-2,4-difluoro-5-methylbenzene

A common and highly useful transformation is the conversion of the benzyl alcohol to the corresponding benzyl chloride. This is typically achieved using thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or DMF.[4] The resulting 1-(chloromethyl)-2,4-difluoro-5-methylbenzene is a potent electrophile, readily undergoing nucleophilic substitution reactions.

Experimental Protocol: Chlorination with Thionyl Chloride

Objective: To synthesize 1-(chloromethyl)-2,4-difluoro-5-methylbenzene from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous (optional, as catalyst)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (5.0 g, 31.6 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Thionyl Chloride: To the stirred solution, add thionyl chloride (3.4 mL, 47.4 mmol, 1.5 equivalents) dropwise at room temperature. A catalytic amount of anhydrous pyridine (2-3 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the reaction mixture to reflux (around 40 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 1-(chloromethyl)-2,4-difluoro-5-methylbenzene, can be purified by vacuum distillation if necessary.

Ether Synthesis via Williamson Ether Synthesis or Mitsunobu Reaction

The hydroxyl group of this compound can be alkylated to form ethers. The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, is a standard method. Alternatively, for more sensitive substrates or when stereochemical inversion is desired at a chiral center, the Mitsunobu reaction provides a powerful option.[5][6]

Conceptual Application: Mitsunobu Reaction

The Mitsunobu reaction allows for the O-alkylation of this compound with a variety of acidic pronucleophiles (pKa < 15), such as phenols or carboxylic acids, under mild, neutral conditions.[7] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for this achiral substrate.

General Reaction Scheme:

Where R-OH is the acidic nucleophile, PPh₃ is triphenylphosphine, and DIAD is diisopropyl azodicarboxylate.

Case Study: Application in the Synthesis of a Kinase Inhibitor

A compelling example of the utility of this compound is found in the patent literature for the synthesis of novel kinase inhibitors.[8][9] In a key step, the alcohol is used to introduce the 2,4-difluoro-5-methylbenzyl moiety into a heterocyclic core, a common strategy in the design of kinase inhibitors where this group can occupy a specific pocket in the ATP-binding site.

Reaction Scheme from Patent WO 2011/116267 A1:

The patent describes the synthesis of a pyrimidinone-based kinase inhibitor. In one of the final steps, a hydroxyl-substituted pyrimidinone intermediate is coupled with a derivative of this compound. While the patent may use the corresponding chloride, the principle of using the difluoro-methylphenyl moiety is clearly demonstrated.

G intermediate Pyrimidinone Intermediate (with -OH group) product Final Kinase Inhibitor intermediate->product Base (e.g., K2CO3) Solvent (e.g., DMF) building_block 1-(Chloromethyl)-2,4-difluoro- 5-methylbenzene building_block->product

Caption: Coupling reaction utilizing the 2,4-difluoro-5-methylbenzyl moiety.

This example underscores the importance of this compound as a precursor to a key structural fragment in a medicinally relevant molecule. The 2,4-difluoro substitution pattern can enhance binding affinity through favorable interactions with the target protein, while the methyl group can provide advantageous steric and lipophilic properties.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.1-7.3 (m, 1H): Aromatic proton coupled to fluorine.

  • δ 6.8-7.0 (m, 1H): Aromatic proton coupled to fluorine.

  • δ 4.65 (s, 2H): Benzylic CH₂ protons.

  • δ 2.25 (s, 3H): Methyl protons.

  • δ 1.8-2.2 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (101 MHz, CDCl₃):

  • δ 155-165 (dd): Aromatic carbons attached to fluorine (large C-F coupling constants).

  • δ 110-135: Other aromatic carbons.

  • δ 60-65: Benzylic carbon (CH₂OH).

  • δ 15-20: Methyl carbon.

IR (KBr, cm⁻¹):

  • 3200-3500 (broad): O-H stretching vibration of the hydroxyl group.[10]

  • 2850-3000: C-H stretching vibrations of the alkyl and aromatic groups.

  • 1500-1600: C=C stretching vibrations of the aromatic ring.

  • 1100-1300: C-F stretching vibrations.

  • 1000-1100: C-O stretching vibration.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation from the corresponding aldehyde, coupled with the diverse reactivity of its benzylic hydroxyl group, makes it an attractive intermediate for the synthesis of complex molecules. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring provides a unique combination of electronic and steric properties that are highly sought after in the design of new pharmaceuticals and advanced materials. The detailed protocols and application examples provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important fluorinated building block.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3,4-Difluoro-5-methylphenyl)methanol. Retrieved from [Link]

  • Pashko, M., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methanol. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,4-difluoroaniline.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8F2O, 1 gram. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Nucleophilic substitution reactions of difluoromethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.
  • Acta Physico-Chimica Sinica. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

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theoretical studies on the molecular structure of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of (2,4-Difluoro-5-methylphenyl)methanol's Molecular Structure

Authored by: Dr. Gemini, Senior Application Scientist

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. This compound represents a key structural motif, serving as a versatile building block for synthesizing complex chemical entities. A deep understanding of its three-dimensional structure and electronic landscape is paramount for predicting its behavior and designing next-generation molecules with enhanced efficacy and desired properties.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the nuanced structural features governed by its specific substitution pattern. Rather than a simple recitation of data, this document outlines the causality behind methodological choices, offering a robust protocol for a self-validating theoretical study, from initial conformational analysis to the prediction of spectroscopic properties.

Introduction: The Significance of Fluorine Substitution in Phenylmethanols

This compound, with its distinct arrangement of electron-withdrawing fluorine atoms and an electron-donating methyl group, presents a fascinating case study in intramolecular interactions. The ortho fluorine atom relative to the hydroxymethyl group is of particular interest, as it can engage in intramolecular hydrogen bonding, significantly influencing the molecule's conformational preferences and, consequently, its chemical reactivity and biological activity.[1][2]

The primary objectives of a theoretical investigation into this molecule are:

  • To determine the most stable three-dimensional conformation(s) in the gas phase and in solution.

  • To quantify the geometric parameters (bond lengths, bond angles, and dihedral angles) of the low-energy conformers.

  • To analyze the intramolecular forces, particularly hydrogen bonding, that dictate the conformational landscape.

  • To understand the electronic properties, including charge distribution and frontier molecular orbitals, which are critical for predicting reactivity.

  • To predict spectroscopic signatures (e.g., NMR, IR) that can be used to validate the theoretical findings experimentally.

This guide will detail the necessary computational workflows to achieve these objectives, grounded in established quantum chemical methods.

Part I: The Computational Protocol - A Validating Workflow

The cornerstone of a reliable theoretical study is a methodology that is both accurate and computationally feasible. The following protocol is designed to provide a comprehensive and self-validating approach to characterizing the molecular structure of this compound.

Initial Conformational Search

The flexibility of the hydroxymethyl group necessitates a thorough conformational search to identify all relevant energy minima on the potential energy surface. The primary degree of freedom is the dihedral angle defined by the C(ipso)-C(α)-O-H atoms.

Step-by-Step Protocol:

  • Initial Structure Generation: Construct the 3D model of this compound.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the C(aromatic)-C(methanol)-O-H dihedral angle. A scan at a lower level of theory (e.g., B3LYP with a smaller basis set like 6-31G(d)) is often sufficient to identify the minima.

  • Identification of Minima: Locate the energy minima from the PES scan. These structures will serve as the starting points for more accurate optimization.

Geometry Optimization and Frequency Calculations

The stationary points identified in the conformational search must be optimized at a higher level of theory to obtain accurate geometries and to confirm their nature as true minima.

Step-by-Step Protocol:

  • High-Level Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted and robust combination for organic molecules. For enhanced accuracy, especially in describing weak interactions, methods like M06-2X or ωB97X-D are recommended.

  • Frequency Analysis: Perform a frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Ranking: Rank the conformers based on their relative energies (including ZPVE corrections) to identify the global minimum and the population of other low-energy conformers at a given temperature.

Analysis of Intramolecular Interactions

To understand the forces governing the conformational preferences, several analytical techniques should be employed.

  • Natural Bond Orbital (NBO) Analysis: This method provides insight into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions.[1] It is particularly useful for identifying and quantifying the strength of the intramolecular OH···F hydrogen bond.

  • Quantum Theory of Atoms in Molecules (QTAIM): AIM analysis can identify bond critical points (BCPs) between atoms, providing definitive evidence of bonding interactions, including weak hydrogen bonds.[1] The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to characterize the nature and strength of the interaction.

  • Non-Covalent Interaction (NCI) Index: NCI plots provide a visual representation of non-covalent interactions in real space, highlighting attractive (e.g., hydrogen bonds) and repulsive (steric) interactions.[1]

Part II: Anticipated Structural Insights and Data Presentation

Based on studies of similar fluorinated benzyl alcohols, we can anticipate several key structural features for this compound.[1][2]

Optimized Molecular Geometry

The presence of the ortho-fluorine atom is expected to favor conformations where an intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom (OH···F). This will likely result in a nearly planar arrangement of the C-C-O-H moiety with the hydrogen atom pointing towards the fluorine. The table below illustrates how the key geometric parameters for the most stable conformer would be presented.

ParameterDescriptionExpected Value (Å or °)
r(O-H)Hydroxyl bond length~0.97 Å
r(Cα-O)Methanol C-O bond length~1.43 Å
r(C2-F)Carbon-Fluorine bond length (ortho)~1.35 Å
r(O···F)Intramolecular H-bond distance2.2 - 2.5 Å
∠(Cα-O-H)Hydroxyl bond angle~108°
∠(C1-Cα-O)Methanol group bond angle~112°
τ(C2-C1-Cα-O)Key dihedral angle~0° or ~180°

Note: These are hypothetical, illustrative values. Actual calculated values would be reported.

Electronic Properties
  • Molecular Electrostatic Potential (MEP): The MEP surface will visually represent the charge distribution. A negative potential (red) is expected around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. A positive potential (blue) will be localized on the hydroxyl hydrogen, confirming its role as a hydrogen bond donor.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability. For this molecule, the HOMO is expected to be localized on the phenyl ring, while the LUMO may have significant contributions from the C-F antibonding orbitals.

Visualization of the Computational Workflow

A well-defined workflow ensures reproducibility and clarity in the computational study. The following diagram, generated using DOT language, outlines the proposed theoretical investigation pipeline.

G cluster_setup 1. Initial Setup cluster_conformational 2. Conformational Analysis cluster_optimization 3. High-Level Calculations cluster_analysis 4. In-Depth Analysis cluster_validation 5. Experimental Validation mol_build Build 3D Structure of This compound pes_scan Relaxed PES Scan (e.g., B3LYP/6-31G(d)) mol_build->pes_scan id_minima Identify Energy Minima pes_scan->id_minima opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) id_minima->opt_freq energy_rank Rank Conformers by Relative Energy (ΔG) opt_freq->energy_rank nbo NBO Analysis (Charges, Interactions) opt_freq->nbo aim QTAIM Analysis (Bond Critical Points) opt_freq->aim mep MEP & HOMO/LUMO (Electronic Properties) opt_freq->mep spec Predict NMR/IR Spectra opt_freq->spec exp_data Compare with Experimental NMR, IR, X-ray Data spec->exp_data

Caption: Computational workflow for the theoretical study of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust theoretical framework for elucidating the molecular structure of this compound. By following this protocol, researchers can gain deep insights into its conformational preferences, intramolecular interactions, and electronic properties. The anticipated formation of a strong intramolecular OH···F hydrogen bond is a key feature that distinguishes this molecule and warrants detailed investigation.

The theoretical data generated through this workflow will provide a solid foundation for understanding the molecule's chemical behavior and will serve as a predictive tool for its application in drug design and materials science. The final and most critical step is the validation of these theoretical predictions against experimental data, creating a powerful synergy between computation and experimentation.

References

  • Bogdan, E., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen‐Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11462–11474. [Link]

  • National Center for Biotechnology Information (2024). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. PubMed Central. [Link]

  • Graton, J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]

  • ChemSynthesis (2024). (2-fluoro-5-methylphenyl)methanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177794499, (2,5-Difluoro-[1,1'-biphenyl]-4-yl)methanol. PubChem. [Link]

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Preliminary Investigation into the Reactivity of (2,4-Difluoro-5-methylphenyl)methanol: A Framework for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide outlines a preliminary investigative framework for characterizing the chemical reactivity of (2,4-Difluoro-5-methylphenyl)methanol. This compound serves as a model for fluorinated benzylic alcohols, a class of molecules of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This document provides a rationale and detailed protocols for exploring three fundamental reaction pathways: oxidation of the benzylic alcohol, nucleophilic substitution at the benzylic carbon, and electrophilic substitution on the aromatic ring. The insights gained from these studies are crucial for researchers and scientists engaged in the synthesis of novel pharmaceutical agents.

Introduction and Strategic Rationale

This compound is a structurally intriguing molecule that combines several key features relevant to modern drug design. The benzene ring is substituted with two strongly electron-withdrawing fluorine atoms, an electron-donating methyl group, and a reactive hydroxymethyl group. This unique combination makes it an excellent scaffold for building more complex molecular architectures.

The rationale for investigating this specific molecule is grounded in the well-documented impact of fluorination in pharmaceuticals.[1] Fluorine substitution can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug.[2]

  • Increase Lipophilicity: Fluorine can increase a molecule's ability to permeate biological membranes, a critical factor for bioavailability.[2]

  • Modulate Acidity/Basicity: The powerful inductive effect of fluorine lowers the pKa of nearby acidic protons and reduces the basicity of adjacent functional groups, which can optimize drug-receptor interactions.[1]

This guide provides the foundational chemistry required to functionalize this molecule, enabling its integration into drug development pipelines. We will explore its reactivity through a logical, evidence-based approach, explaining the causality behind each experimental design.

Molecular Structure and Predicted Reactivity

The reactivity of this compound is governed by the electronic interplay of its substituents.

  • Benzylic Alcohol (-CH₂OH): This is the primary site for transformations such as oxidation to an aldehyde or carboxylic acid, and nucleophilic substitution to introduce alternative functional groups.[3]

  • Fluorine Atoms (F): Located at positions 2 and 4, these atoms exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. It also influences the stability of any carbocation intermediate formed at the benzylic position.

  • Methyl Group (-CH₃): Located at position 5, this group is electron-donating through an inductive effect (+I) and hyperconjugation. It partially counteracts the deactivating effect of the fluorine atoms.

The convergence of these effects suggests a nuanced reactivity profile. The benzylic position is activated, yet the stability of a potential benzylic carbocation is reduced by the adjacent fluorine atoms.[3] The aromatic ring is generally deactivated towards electrophilic substitution, but the directing effects of the substituents will dictate the regioselectivity of any such reactions.

Synthesis and Characterization of this compound

The target molecule can be reliably synthesized via the reduction of the corresponding benzaldehyde. This method is efficient and provides a high-purity product suitable for subsequent reactivity studies.

Experimental Protocol: Synthesis via Reduction

Objective: To synthesize this compound from 2,4-difluoro-5-methylbenzaldehyde.

Materials:

  • 2,4-difluoro-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolution: Dissolve 2,4-difluoro-5-methylbenzaldehyde (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (~pH 2-3).

  • Extraction: Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary to obtain pure this compound.

Characterization: The identity and purity of the synthesized alcohol should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Investigative Pathway I: Oxidation of the Benzylic Alcohol

The oxidation of the benzylic alcohol is a pivotal transformation, yielding either an aldehyde or a carboxylic acid, both of which are valuable synthetic handles. The choice of oxidant dictates the outcome.[4] Electron-withdrawing groups on the aromatic ring can sometimes decrease the rate of oxidation.[5]

Experimental Design

We will investigate two distinct oxidation protocols to assess the reactivity and selectivity.

Experiment ID Oxidant Target Product Rationale
OX-01 Pyridinium chlorochromate (PCC)2,4-Difluoro-5-methylbenzaldehydePCC is a mild oxidant that typically stops at the aldehyde stage for primary alcohols, preventing overoxidation.[4]
OX-02 Potassium permanganate (KMnO₄)2,4-Difluoro-5-methylbenzoic acidKMnO₄ is a strong oxidizing agent that will oxidize a primary benzylic alcohol to the corresponding carboxylic acid.[3]
Experimental Protocol: Mild Oxidation to Aldehyde (OX-01)
  • Setup: To a stirred suspension of PCC (1.5 eq) and silica gel in dichloromethane (DCM) in a round-bottom flask, add a solution of this compound (1.0 eq) in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the aldehyde.

Experimental Protocol: Strong Oxidation to Carboxylic Acid (OX-02)
  • Setup: Dissolve this compound (1.0 eq) in a mixture of water and a suitable co-solvent like acetone or t-butanol. Add a solution of KMnO₄ (3.0 eq) in water dropwise. A small amount of base (e.g., NaOH) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to 40-60 °C and stir vigorously until the purple color of the permanganate disappears, indicating its consumption.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Oxidation_Workflow Start (2,4-Difluoro-5- methylphenyl)methanol PCC PCC, DCM (Mild Oxidation) Start->PCC Protocol OX-01 KMnO4 KMnO₄, H₂O/Base (Strong Oxidation) Start->KMnO4 Protocol OX-02 Aldehyde 2,4-Difluoro-5- methylbenzaldehyde PCC->Aldehyde Acid 2,4-Difluoro-5- methylbenzoic acid KMnO4->Acid

Caption: Workflow for selective oxidation experiments.

Investigative Pathway II: Nucleophilic Substitution

The conversion of the benzylic hydroxyl group into a better leaving group is essential for nucleophilic substitution reactions. Under acidic conditions, the alcohol is protonated, allowing for displacement by a nucleophile via either an Sₙ1 or Sₙ2 mechanism.[6][7]

  • Sₙ1 Pathway: Proceeds through a benzylic carbocation intermediate. The stability of this intermediate is paramount. Resonance with the benzene ring stabilizes the carbocation.[3]

  • Sₙ2 Pathway: A single concerted step where the nucleophile attacks as the leaving group departs. This pathway is favored for primary substrates.

For this compound, the primary nature of the alcohol favors an Sₙ2 pathway. However, the strong inductive effect of the ortho-fluorine atom could destabilize a potential carbocation, further disfavoring an Sₙ1 mechanism.

Experimental Protocol: Synthesis of Benzyl Bromide
  • Setup: Place this compound (1.0 eq) in a round-bottom flask and cool to 0 °C.

  • Reaction: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.0-3.0 eq).

  • Heating: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent like DCM or diethyl ether.

  • Washing & Drying: Wash the organic layer with water, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate the solvent to yield the crude benzyl bromide, which can be purified by distillation or chromatography.

Nucleophilic_Substitution cluster_SN1 Sₙ1 Pathway (Less Likely) cluster_SN2 Sₙ2 Pathway (More Likely) Protonated_SN1 Protonated Alcohol Carbocation Benzylic Carbocation (Destabilized by F) Protonated_SN1->Carbocation Loss of H₂O Product_SN1 Benzyl Bromide Carbocation->Product_SN1 Attack by Br⁻ Protonated_SN2 Protonated Alcohol TransitionState [Br---C---OH₂]‡ Transition State Protonated_SN2->TransitionState Backside attack by Br⁻ Product_SN2 Benzyl Bromide TransitionState->Product_SN2

Caption: Potential Sₙ1 vs. Sₙ2 mechanisms for substitution.

Investigative Pathway III: Electrophilic Aromatic Substitution (EAS)

The aromatic ring's reactivity towards electrophiles is significantly influenced by the existing substituents.[8] We must analyze their combined directing effects to predict the outcome of an EAS reaction, such as nitration.

  • -F (at C2, C4): Ortho, para-directing, but strongly deactivating.[9]

  • -CH₃ (at C5): Ortho, para-directing and activating.

  • -CH₂OH (at C1): Weakly deactivating and ortho, para-directing.

Analysis of Directing Effects:

  • The -F at C2 directs to C3 (blocked by -CH₂OH) and C1 (blocked).

  • The -F at C4 directs to C3 and C5 (blocked by -CH₃).

  • The -CH₃ at C5 directs ortho to C4 (blocked by -F) and C6. It directs para to C2 (blocked by -F).

  • The -CH₂OH at C1 directs ortho to C2 (blocked by -F) and C6. It directs para to C4 (blocked by -F).

The most activated and sterically accessible position is C6, which receives directing influence from both the activating methyl group and the hydroxymethyl group. The C3 position is also a possibility, directed by the C4-fluorine, but is likely less favored due to proximity to two substituents. Therefore, substitution is most likely to occur at the C6 position .

Experimental Protocol: Nitration of the Aromatic Ring

CAUTION: Nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and reactions can be exothermic. Perform in a fume hood with appropriate personal protective equipment.

  • Setup: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to this compound (1.0 eq) with stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the solution of the alcohol, maintaining the temperature below 5 °C.

  • Stirring: Stir the reaction at 0-5 °C for 1-2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Dry the solid. The product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Analysis of substituent directing effects for EAS.

Summary and Future Work

This guide provides a comprehensive preliminary framework to investigate the reactivity of this compound. The proposed experiments on oxidation, nucleophilic substitution, and electrophilic aromatic substitution will establish a foundational understanding of how this valuable fluorinated building block behaves. The resulting aldehydes, carboxylic acids, halides, and nitrated derivatives are versatile intermediates for further elaboration.

Future studies should focus on leveraging these findings in multi-step syntheses of complex target molecules, exploring its utility in cross-coupling reactions, and evaluating the biological activity of its derivatives.

References

  • Hunt, I. (n.d.). Chapter 11: Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

  • LibreTexts Chemistry. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Available at: [Link]

  • Ganapathy, S., & Jayagandhi, P. (1979). Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Section A, 88(4), 299-305. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4703. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]

  • ResearchGate. (n.d.). The coordination of the fluorine atom with the alcohol group. Available at: [Link]

  • Wang, X., et al. (2022). Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Green Chemistry, 24(2), 753-758. Available at: [Link]

  • Diccianni, J. B., & Diao, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(47), 18576-18580. Available at: [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Available at: [Link]

  • ResearchGate. (n.d.). Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • Carbonneau, M., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic Letters, 17(2), 354-357. Available at: [Link]

  • Ziegler, D. S., et al. (2020). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 16, 1782-1788. Available at: [Link]

  • Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]

  • King, S. (n.d.). Chapter 18 Electrophilic Aromatic Substitution. Lecture Notes Chem 51B. Available at: [Link]

  • LibreTexts Chemistry. (2023). 27.6: Electrophilic Aromatic Substitution. Available at: [Link]

  • Pelphrey, P. (2015). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, 92(10), 1696-1699. Available at: [Link]

  • Google Patents. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Compounds Using (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after in drug discovery.[2] (2,4-Difluoro-5-methylphenyl)methanol emerges as a particularly valuable building block, offering a trifecta of reactive sites: a versatile benzylic alcohol, and two fluorine atoms that activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[4][5][6] This guide provides detailed protocols for the transformation of this compound into novel derivatives, with a focus on reactions of high utility in the synthesis of complex molecules, such as kinase inhibitors.[7][8][9]

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these characteristics is paramount for designing successful synthetic routes.

  • The Benzylic Alcohol Moiety : The primary alcohol group is a versatile handle for a variety of transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast array of subsequent reactions including reductive amination, Wittig reactions, and amide couplings.[10][11][12] Furthermore, it can undergo O-alkylation or O-acylation to form ethers and esters, respectively, allowing for the introduction of diverse side chains.[13][14]

  • The Difluorinated Aromatic Ring : The two fluorine atoms, positioned ortho and para to the hydroxymethyl group, are strong electron-withdrawing groups. This electronic feature significantly acidifies the ring's C-H bonds and, more importantly, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] In this mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized Meisenheimer intermediate, followed by the displacement of a fluoride ion, which is a good leaving group.[5][6] The regioselectivity of the substitution will be influenced by the nature of the nucleophile and the reaction conditions.

Protocol 1: Oxidation to (2,4-Difluoro-5-methyl)benzaldehyde

The oxidation of the benzylic alcohol to an aldehyde is a pivotal first step in many synthetic pathways, creating an electrophilic center for carbon-carbon and carbon-nitrogen bond formation.[12][15] This protocol utilizes pyridinium chlorochromate (PCC), a mild and selective oxidizing agent for primary alcohols.[11][15]

Principle : The Cr(VI) species in PCC oxidizes the primary alcohol to an aldehyde. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.[15]

Materials and Reagents :

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Procedure :

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (2,4-Difluoro-5-methyl)benzaldehyde.

Characterization (Expected) :

  • ¹H NMR : Appearance of a singlet peak for the aldehydic proton around δ 9.8-10.0 ppm and disappearance of the alcohol proton and the methylene protons of the starting material.

  • IR Spectroscopy : Presence of a strong C=O stretching band around 1700 cm⁻¹.

Oxidation_Workflow Start This compound in DCM Reagent PCC, Silica Gel Reaction Stir 2-4h at RT Start->Reaction Reagent->Reaction Workup Dilute with Et2O, Filter through Celite Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product (2,4-Difluoro-5-methyl)benzaldehyde Purification->Product

Caption: Workflow for the oxidation of this compound.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[13][16] This protocol describes the synthesis of a novel benzyl ether, which can be a key intermediate in the synthesis of various biologically active molecules.

Principle : The benzylic alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.[14][16]

Materials and Reagents :

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure :

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization (Expected) :

  • ¹H NMR : Disappearance of the alcohol proton signal. Appearance of new signals corresponding to the introduced alkyl group and a shift in the benzylic methylene protons of the starting material.

  • Mass Spectrometry : A molecular ion peak corresponding to the expected mass of the ether product.

Etherification_Workflow Start This compound in DMF Base NaH Alkoxide Alkoxide Formation Start->Alkoxide Base->Alkoxide Alkyl_Halide Add Alkyl Halide SN2 SN2 Reaction, Stir Overnight Alkoxide->SN2 Alkyl_Halide->SN2 Workup Quench with NH4Cl, Extract SN2->Workup Purification Flash Column Chromatography Workup->Purification Product Novel Benzyl Ether Purification->Product

Caption: Workflow for the Williamson ether synthesis.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol demonstrates the inherent reactivity of the difluorinated aromatic ring towards nucleophilic attack, a key strategy for introducing nitrogen-containing functional groups.[4][6][17] Such moieties are prevalent in many kinase inhibitors and other pharmaceuticals.[7][18][19]

Principle : A primary or secondary amine acts as a nucleophile, attacking the electron-deficient aromatic ring at a carbon bearing a fluorine atom. A strong base is used to facilitate the reaction, likely by deprotonating the amine or the intermediate sigma complex.[4][5]

Materials and Reagents :

  • This compound

  • A primary or secondary amine (e.g., Morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure :

  • To a mixture of this compound (1.0 equivalent) and K₂CO₃ (2.0 equivalents) in DMSO, add the amine (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization (Expected) :

  • ¹⁹F NMR : Disappearance of one of the fluorine signals from the starting material, indicating successful substitution.

  • ¹H NMR : Appearance of new signals corresponding to the protons of the introduced amine moiety.

  • Mass Spectrometry : A molecular ion peak corresponding to the expected mass of the aminated product.

SNAr_Workflow Start This compound in DMSO Reagents Amine, K2CO3 Reaction Heat 80-100 °C, 12-24h Start->Reaction Reagents->Reaction Workup Pour into water, Extract Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Aminated Product Purification->Product

Caption: Workflow for the SNAr reaction with an amine.

Applications in Drug Discovery and Beyond

The derivatives synthesized from this compound are primed for applications in medicinal chemistry. The aldehyde product from Protocol 1 can be further elaborated into complex heterocyclic systems, which are common scaffolds for kinase inhibitors.[7] The ether and amine products from Protocols 2 and 3, respectively, can be used to explore structure-activity relationships (SAR) by introducing a variety of substituents that can interact with biological targets. The difluoro-phenyl motif itself is a known component in several potent kinase inhibitors, where the fluorine atoms can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the enzyme.[8][19] Beyond pharmaceuticals, these novel fluorinated compounds may find use in the development of agrochemicals or as functional organic materials.[3][20]

Data Summary

ProtocolReaction TypeStarting MaterialKey ReagentsProduct ClassTypical Yield Range
1OxidationThis compoundPCC, DCMBenzaldehyde70-90%
2Williamson Ether SynthesisThis compoundNaH, Alkyl Halide, DMFBenzyl Ether60-85%
3Nucleophilic Aromatic SubstitutionThis compoundAmine, K₂CO₃, DMSOAryl Amine50-75%

References

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Available at: [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • ResearchGate. The coordination of the fluorine atom with the alcohol group. Available at: [Link]

  • National Institutes of Health. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Available at: [Link]

  • Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]

  • ResearchGate. Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate. Available at: [Link]

  • PubMed. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Available at: [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]

  • ACS Publications. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Available at: [Link]

  • ACS Publications. Oxidation of substituted benzyl alcohols by pyridinium fluorochromate: a kinetic study. Available at: [Link]

  • MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]

  • ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available at: [Link]

  • National Institutes of Health. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Available at: [Link]

  • ScienceDaily. Novel method to synthesize valuable fluorinated drug compounds. Available at: [Link]

  • National Institutes of Health. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available at: [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]

  • AIMS Press. Dehydration of n-propanol and methanol to produce etherified fuel additives. Available at: [Link]

  • ResearchGate. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]

  • PubMed. Synthesis of Novel 2, 5-dihydrofuran Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]

  • MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Available at: [Link]

  • ResearchGate. A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available at: [Link]

  • ChemRxiv. Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. Available at: [Link]

Sources

Application Notes and Protocols: (2,4-Difluoro-5-methylphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are strategically leveraged to enhance the pharmacological profile of drug candidates. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and membrane permeability.[1] Consequently, fluorinated building blocks are indispensable tools for researchers and scientists in drug development.

Among the diverse array of fluorinated reagents, (2,4-Difluoro-5-methylphenyl)methanol emerges as a particularly valuable intermediate. This compound offers a trifecta of desirable features: two electron-withdrawing fluorine atoms and a lipophilic methyl group on a phenyl ring, attached to a versatile benzyl alcohol functional group. This specific substitution pattern provides a unique handle for chemists to modulate electronic and steric properties, ultimately influencing the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[2]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a precursor to key pharmaceutical intermediates and provide detailed, field-proven protocols for its most critical synthetic transformations.

Core Attributes of the (2,4-Difluoro-5-methylphenyl) Moiety

The strategic placement of the two fluorine atoms and the methyl group on the phenyl ring of this compound imparts several advantageous characteristics to molecules that incorporate this moiety:

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug deactivation. This can lead to an increased half-life and improved bioavailability of the drug.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the target protein. This can lead to enhanced binding affinity and selectivity.[2]

  • Modulated Lipophilicity: The introduction of fluorine and methyl groups can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Versatile Synthetic Handle: The benzyl alcohol functionality serves as a versatile starting point for a variety of chemical transformations, allowing for the facile introduction of the difluoro-methylphenyl moiety into a wide range of molecular scaffolds.

Key Synthetic Transformations and Protocols

This compound is a versatile building block that can be readily transformed into other key intermediates. The two most common and impactful transformations are oxidation to the corresponding benzaldehyde and conversion to a benzyl ether.

Oxidation to 2,4-Difluoro-5-methylbenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation that opens up a vast landscape of subsequent chemical reactions, including reductive aminations, Wittig reactions, and condensations. The resulting 2,4-Difluoro-5-methylbenzaldehyde is a valuable intermediate in its own right for the synthesis of complex heterocyclic structures found in many pharmaceuticals.[2]

Protocol 1: Swern Oxidation of this compound

This protocol describes a reliable and high-yielding Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to afford the desired aldehyde under mild conditions.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.

  • Oxalyl Chloride Activation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature does not exceed -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Quenching: Add triethylamine (5.0 eq.) to the reaction mixture, still at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2,4-Difluoro-5-methylbenzaldehyde.

Parameter Value
Typical Yield >90%
Purity (by HPLC) >98%
Reaction Time 2-3 hours
Temperature -78 °C to RT

Workflow Diagram: Swern Oxidation

Swern_Oxidation cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_output Product & Purification Start (2,4-Difluoro-5- methylphenyl)methanol Oxidation Oxidation of Alcohol (-78 °C) Start->Oxidation Oxalyl_Chloride Oxalyl Chloride Activation Activation of DMSO with Oxalyl Chloride (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation TEA Triethylamine Quench Quenching with TEA (-78 °C to RT) TEA->Quench Activation->Oxidation Oxidation->Quench Workup Aqueous Work-up Quench->Workup Purification Column Chromatography Workup->Purification Product 2,4-Difluoro-5- methylbenzaldehyde Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Ether Synthesis via Williamson Ether Synthesis

The conversion of the benzylic alcohol to an ether is another crucial transformation, enabling the connection of the (2,4-Difluoro-5-methylphenyl)methyl moiety to other parts of a target molecule through a stable ether linkage. The Williamson ether synthesis is a classic and reliable method for this purpose.

Protocol 2: Williamson Ether Synthesis with an Alkyl Halide

This protocol details the synthesis of a benzyl ether from this compound and a generic alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., R-Br or R-I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (2,4-difluoro-5-methylbenzyl) ether.

Parameter Value
Typical Yield 70-95%
Purity (by HPLC) >97%
Reaction Time 2-12 hours
Temperature 0 °C to RT (or gentle heating)

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_output Product & Purification Start (2,4-Difluoro-5- methylphenyl)methanol Deprotonation Deprotonation with NaH (0 °C to RT) Start->Deprotonation NaH Sodium Hydride NaH->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack SN2 Reaction with Alkyl Halide (0 °C to RT) Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Workup Aqueous Work-up SN2_Attack->Workup Purification Column Chromatography Workup->Purification Product (2,4-Difluoro-5-methylbenzyl) Ether (R-O-CH₂-Ar) Purification->Product

Caption: Workflow for the Williamson ether synthesis using this compound.

Application in the Synthesis of Advanced Pharmaceutical Intermediates

The true value of this compound is realized in its application as a building block for the synthesis of complex, biologically active molecules. The derivatives of this compound, particularly the aldehyde and ethers, are key precursors to a variety of heterocyclic scaffolds that are prevalent in modern pharmaceuticals.

For instance, 2,4-Difluoro-5-methylbenzaldehyde can be utilized in condensation reactions with amines to form imines, which can then be reduced or cyclized to generate a diverse range of nitrogen-containing heterocycles. These heterocycles often form the core structure of kinase inhibitors, GPCR modulators, and other targeted therapies. The presence of the difluoro-methylphenyl moiety in these scaffolds can significantly enhance their therapeutic potential.[2]

Similarly, the (2,4-difluoro-5-methylbenzyl) ethers can be incorporated into larger molecules where a flexible yet metabolically stable linker is required. This is particularly relevant in the design of bifunctional molecules, such as PROTACs, where precise spatial orientation of different binding moieties is crucial for activity.

While specific, publicly disclosed drug synthesis pathways explicitly starting from this compound are often proprietary, the prevalence of the 2,4-difluorophenyl and related motifs in numerous patented and clinical-stage compounds underscores the importance of this structural class. For example, the synthesis of intermediates for drugs like Apalutamide involves reactions on difluoro-substituted phenyl rings, highlighting the compatibility of this moiety with a range of synthetic transformations.[3]

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a unique combination of electronic and steric properties that can be exploited to optimize the pharmacological profiles of drug candidates. Its straightforward conversion into the corresponding aldehyde and ethers provides medicinal chemists with versatile intermediates for the synthesis of complex and novel therapeutics. The protocols outlined in this guide provide a robust foundation for the effective utilization of this important synthetic tool in drug discovery and development programs.

References

  • NINGBO INNO PHARMCHEM CO., LTD. 2,4-DIFLUORO-5-METHYLBENZALDEHYDE. MySkinRecipes. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025, October 10). The Crucial Role of 2-Fluoro-5-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
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  • Britton, R., & de la Rosa, M. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 1337–1378. Available at: [Link]

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  • Google Patents. (1994). US5352787A - Process for the preparation of 5-(trifluoromethyl)-uracil, and the novel compounds 2.
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  • Google Patents. (2012). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.
  • Google Patents. (2023). US20230104990A1 - Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects.
  • Google Patents. (2009). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Google Patents. (2019). US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof.
  • Google Patents. (2009). EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.
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  • European Patent Office. (1984). EP 0028833 B1 - Imidazole derivatives, their production and use. Available at: [Link]

  • Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Google Patents. (2016). WO2016081364A1 - Fused imidazole derivatives as tgf-beta inhibitors.
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  • ResearchGate. (2023, December 11). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

  • Google Patents. (1979). US4154738A - Imidazole derivatives and intermediates in their preparation.
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Application Note: A Robust and Selective Protocol for the Oxidation of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The synthesis of substituted benzaldehydes is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. 2,4-Difluoro-5-methylbenzaldehyde, in particular, serves as a critical building block for creating highly tailored molecules with specific biological or material properties.[1] Its preparation from the corresponding primary benzylic alcohol, (2,4-Difluoro-5-methylphenyl)methanol, requires an oxidative transformation that is both efficient and highly selective.

The primary challenge in the oxidation of primary alcohols is preventing over-oxidation to the corresponding carboxylic acid, a common outcome with strong, non-selective oxidizing agents like chromic acid.[2] While classic reagents such as Pyridinium Chlorochromate (PCC) can achieve this transformation, they rely on toxic heavy metals, posing significant safety and environmental concerns.[3][4] Other methods, like the Swern oxidation, are highly effective and metal-free but necessitate cryogenic temperatures (typically -78 °C) and produce malodorous byproducts, which can complicate scale-up and handling.[5][6]

This application note details a robust, field-proven protocol utilizing Dess-Martin Periodinane (DMP) for the oxidation of this compound. DMP is a hypervalent iodine reagent renowned for its mildness, high chemoselectivity, and operational simplicity.[7][8] The reaction proceeds rapidly at room temperature under neutral pH, delivering high yields of the desired aldehyde with a straightforward workup, making it an ideal choice for research and development settings.[7][9]

Causality: The Mechanism of Dess-Martin Oxidation

The reliability of the DMP oxidation stems from its well-defined reaction mechanism. The process is initiated by the rapid exchange of a ligand, where the hydroxyl group of the alcohol substrate attacks the hypervalent iodine center, displacing one of the acetate groups. This forms a key diacetoxyalkoxyperiodinane intermediate. Subsequently, a second acetate molecule acts as a base, abstracting the proton from the carbon bearing the oxygen. This facilitates an intramolecular elimination through a five-membered ring transition state, yielding the desired carbonyl compound (the aldehyde), an iodinane byproduct, and acetic acid.[7][9] This controlled, non-aqueous mechanism is the reason DMP can selectively oxidize primary alcohols to aldehydes without proceeding to the carboxylic acid.

Quantitative Data Summary

For clarity and reproducibility, all quantitative parameters for the protocol are summarized in the table below.

ParameterDescriptionValue
Reactant This compound1.0 eq
Molecular Weight ( g/mol )158.15
Reagent Dess-Martin Periodinane (DMP)1.2 eq
Molecular Weight ( g/mol )424.14
Solvent Dichloromethane (DCM), anhydrous~0.2 M concentration
Temperature Ambient Room Temperature20-25 °C
Reaction Time Monitored by TLC1-3 hours
Quenching Agent Saturated aq. NaHCO₃ / Na₂S₂O₃ (1:1)As needed
Expected Product 2,4-Difluoro-5-methylbenzaldehyde-
Molecular Weight ( g/mol )156.13
Expected Yield Isolated Yield>90%
Appearance Pale yellow liquid or solid[1][10]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow, from initial setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis prep_reagents Dissolve Alcohol in Anhydrous DCM add_dmp Add DMP to Solution at Room Temperature prep_reagents->add_dmp prep_dmp Weigh DMP Reagent prep_dmp->add_dmp stir Stir and Monitor Reaction by TLC add_dmp->stir quench Quench with NaHCO₃/Na₂S₂O₃ Solution stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify via Silica Gel Chromatography dry->purify product Isolated Product: 2,4-Difluoro-5-methylbenzaldehyde purify->product

Caption: Experimental workflow for DMP oxidation.

Detailed Step-by-Step Protocol

Materials:

  • This compound (≥98% purity)

  • Dess-Martin Periodinane (DMP, ≥97% purity)

  • Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and Hexanes (HPLC grade) for elution

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (to make an approx. 0.2 M solution). Begin stirring the solution at room temperature.

    • Causality Note: An inert atmosphere and anhydrous solvent are crucial to prevent moisture from consuming the DMP reagent, which would lower the yield.

  • Reagent Addition: In a single portion, add Dess-Martin Periodinane (1.2 eq) to the stirring solution. The reaction mixture may become slightly cloudy.

    • Expert Insight: While portion-wise addition is sometimes used for large-scale reactions to control exotherms, for typical lab scales (<5g), a single addition is efficient and safe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes. Use a 20-30% ethyl acetate in hexanes eluent system. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the aldehyde) indicates reaction completion. The reaction is typically complete within 1-3 hours.

    • Trustworthiness Note: Diligent TLC monitoring is the most reliable way to determine the reaction endpoint, preventing unnecessary side reactions from extended reaction times.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Prepare a 1:1 (v/v) solution of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Pour the reaction mixture into the quenching solution and stir vigorously for 15-20 minutes until the organic layer becomes clear.

    • Causality Note: The thiosulfate reduces the iodinane byproduct to a water-soluble species, while the bicarbonate neutralizes the acetic acid generated during the reaction. This simplifies the subsequent extraction.

  • Workup and Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Expert Insight: The brine wash helps to remove residual water from the organic phase, leading to more efficient drying.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to isolate the pure 2,4-Difluoro-5-methylbenzaldehyde.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

  • Dess-Martin Periodinane (DMP): While stable, DMP can be shock-sensitive and potentially explosive upon impact or heating, especially if not handled properly. Avoid grinding or aggressive scraping.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile is suitable) when performing this protocol.

References

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. JoVE.
  • Common Organic Chemistry. Manganese Dioxide.
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The Pivotal Role of (2,4-Difluoro-5-methylphenyl)methanol in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 20, 2026 – In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorinated building blocks is paramount for creating next-generation crop protection agents with enhanced efficacy and improved environmental profiles. Among these crucial intermediates, (2,4-Difluoro-5-methylphenyl)methanol has emerged as a versatile precursor for the synthesis of highly effective fungicides. This application note provides a detailed overview of its application, focusing on a plausible and efficient synthetic pathway to key agrochemical scaffolds.

Introduction: The Fluorine Advantage in Modern Agriculture

The introduction of fluorine atoms into active agrochemical molecules can profoundly influence their physicochemical and biological properties.[1] Fluorination often leads to increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport properties within the plant and target pest. These benefits translate to more potent and durable crop protection solutions. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that are highly desirable in the design of modern fungicides.

Core Application: A Gateway to Potent Fungicides

This compound is a key starting material for the synthesis of the fungicide penflufen . Penflufen is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of agrochemicals known for their broad-spectrum activity against a variety of fungal pathogens.[2] The synthesis of penflufen involves the coupling of a substituted pyrazole carboxylic acid with a specific aniline derivative. This compound serves as a precursor to this critical aniline intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound into 2-(2,4-Difluoro-5-methylphenyl)acetonitrile, which is then reduced to the corresponding amine. This amine can then be further elaborated and coupled with the pyrazole moiety to yield the final agrochemical product.

Synthesis_Pathway A This compound B 2-(2,4-Difluoro-5-methylphenyl)acetonitrile A->B Chlorination & Cyanation C 2-(2,4-Difluoro-5-methylphenyl)ethanamine B->C Reduction D Penflufen Precursor (Aniline Moiety) C->D Further Elaboration E Penflufen D->E Amide Coupling

Caption: Synthetic pathway from this compound to Penflufen.

Detailed Protocols

Protocol 1: Synthesis of 2-(2,4-Difluoro-5-methylphenyl)acetonitrile

This two-step protocol outlines the conversion of the starting alcohol to the corresponding nitrile, a key intermediate.

Step 1: Chlorination of this compound

  • Rationale: The hydroxyl group of the benzyl alcohol is a poor leaving group and must be converted to a better leaving group, such as a chloride, to facilitate nucleophilic substitution. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a solution of this compound (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude 2,4-Difluoro-5-methylbenzyl chloride, which can be used in the next step without further purification.

Step 2: Cyanation of 2,4-Difluoro-5-methylbenzyl chloride

  • Rationale: The benzylic chloride is susceptible to nucleophilic attack by the cyanide ion to form the desired nitrile. This reaction is a classic example of an SN2 reaction.

  • Procedure:

    • Dissolve the crude 2,4-Difluoro-5-methylbenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF).

    • Add sodium cyanide (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-(2,4-Difluoro-5-methylphenyl)acetonitrile.[3][4]

Protocol 2: Reduction of 2-(2,4-Difluoro-5-methylphenyl)acetonitrile to 2-(2,4-Difluoro-5-methylphenyl)ethanamine
  • Rationale: The nitrile group can be readily reduced to a primary amine using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.[5][6]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of 2-(2,4-Difluoro-5-methylphenyl)acetonitrile (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(2,4-Difluoro-5-methylphenyl)ethanamine.

This amine is a key building block that can be further modified and coupled with a pyrazole carboxylic acid derivative to synthesize penflufen.[7]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Transformation Step
This compoundC₈H₈F₂O158.15Starting Material
2-(2,4-Difluoro-5-methylphenyl)acetonitrileC₉H₇F₂N167.16Chlorination followed by Cyanation
2-(2,4-Difluoro-5-methylphenyl)ethanamineC₉H₁₁F₂N171.19Nitrile Reduction

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. The protocols detailed herein provide a robust pathway to key aniline precursors for the production of potent fungicides like penflufen. The strategic use of such fluorinated building blocks will continue to be a cornerstone of innovation in the agrochemical industry, enabling the development of more effective and sustainable solutions for global food security.

References

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Sparrow Chemical. Fluoroaniline Series. [Link]

  • MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • PubChem. Penflufen. [Link]

  • Google Patents.
  • Chemsrc. N-[2-(1,3-Dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide. [Link]

  • PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]

  • Google Patents.
  • European Patent Office. Method of preparing 2,4-difluoroaniline.
  • CP Lab Safety. 2-(2,4-difluoro-5-methylphenyl)acetonitrile, 97% Purity, C9H7F2N, 1 gram. [Link]

  • Chemspace. 2-(2,4-difluoro-5-methylphenyl)acetonitrile. [Link]

  • ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • MDPI. Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. [Link]

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Application Notes and Protocols for the Functionalization of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,4-Difluoro-5-methylphenyl)methanol is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can significantly modulate the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The methyl group provides an additional point for substitution or steric control. The primary alcohol functionality serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives such as aldehydes, ethers, esters, and halides. This document provides a detailed guide to the key functionalization reactions of this compound, offering experimentally grounded protocols and insights into the underlying chemical principles.

Oxidation to 2,4-Difluoro-5-methylbenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation, providing a crucial intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Due to the electron-withdrawing nature of the fluorine atoms, the benzylic C-H bond is somewhat activated, yet over-oxidation to the carboxylic acid can be a challenge. Therefore, mild and selective oxidation methods are preferred.

Swern Oxidation: A Mild and High-Yielding Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) at low temperatures to afford the aldehyde with minimal side products.[1][2][3][4][5]

Causality Behind Experimental Choices: The reaction is conducted at -78 °C to ensure the stability of the reactive intermediate, the alkoxysulfonium ylide. The use of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial for the final elimination step to generate the aldehyde and avoid side reactions. The difluoro-substituted ring is generally stable under these mild conditions.

Experimental Workflow Diagram:

Swern_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Activation Alcohol_Addition Addition of This compound (-78 °C) Activation->Alcohol_Addition Base_Addition Addition of Triethylamine (-78 °C to RT) Alcohol_Addition->Base_Addition Quench Quench with Water Base_Addition->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product 2,4-Difluoro-5- methylbenzaldehyde Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Protocol: Swern Oxidation

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Oxalyl chloride1.5 eqActivator
Dimethyl sulfoxide (DMSO)3.0 eqOxidant
Triethylamine (TEA)5.0 eqBase
Dichloromethane (DCM), anhydrous-Solvent
Temperature-78 °C to room temp.Critical for reaction success

Step-by-Step Methodology:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine dropwise, and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation: A Convenient Alternative

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and convenient method for oxidizing primary alcohols to aldehydes at room temperature.[6][7][8][9][10]

Causality Behind Experimental Choices: DMP is highly selective for the oxidation of alcohols and tolerates a wide range of functional groups. The reaction is typically fast and clean, often requiring only simple filtration to remove the spent reagent. The presence of the electron-withdrawing difluoro groups on the phenyl ring does not impede this oxidation.

Protocol: Dess-Martin Periodinane Oxidation

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Dess-Martin Periodinane (DMP)1.2 eqOxidizing agent
Dichloromethane (DCM), anhydrous-Solvent
Sodium bicarbonate (optional)2.0 eqTo buffer the reaction
TemperatureRoom temperatureMild conditions

Step-by-Step Methodology:

  • To a solution of this compound in anhydrous DCM, add Dess-Martin Periodinane in one portion.

  • If the substrate is acid-sensitive, add sodium bicarbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Characterization of 2,4-Difluoro-5-methylbenzaldehyde: The product can be characterized by its spectroscopic data. For instance, the aldehyde proton typically appears as a singlet around δ 9.8-10.1 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon around δ 190-193 ppm.[11]

Etherification: Formation of (2,4-Difluoro-5-methylphenyl)methyl Ethers

Etherification of the benzylic alcohol can be achieved through various methods, with the Williamson ether synthesis being a classic and reliable choice. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[12][13][14][15][16][17][18][19]

Williamson Ether Synthesis: A Versatile Protocol

Causality Behind Experimental Choices: A strong base such as sodium hydride (NaH) is typically used to ensure complete deprotonation of the alcohol. The choice of an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) allows for the synthesis of a variety of ethers. Polar aprotic solvents like THF or DMF are used to dissolve the ionic intermediate and facilitate the S_N2 reaction.

Experimental Workflow Diagram:

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification Deprotonation Deprotonation with NaH in THF (0 °C to RT) Alkylation Addition of Alkyl Halide (0 °C to RT) Deprotonation->Alkylation Quench Quench with Water Alkylation->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product (2,4-Difluoro-5-methylphenyl)methyl Ether Purification->Product

Caption: Workflow for the Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Sodium hydride (NaH), 60% dispersion in mineral oil1.2 eqBase
Alkyl halide (e.g., CH₃I, EtBr)1.1 eqAlkylating agent
Tetrahydrofuran (THF), anhydrous-Solvent
Temperature0 °C to room temp.Control for safe reaction

Step-by-Step Methodology:

  • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Esterification: Synthesis of (2,4-Difluoro-5-methylphenyl)methyl Esters

The formation of esters from this compound can be accomplished using several methods, including the Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with a more reactive acyl chloride. For sterically hindered or sensitive substrates, the Steglich esterification offers a mild and efficient alternative.[11][20][21][22][23]

Esterification with Acyl Chlorides: A Rapid Method

Causality Behind Experimental Choices: Acyl chlorides are highly reactive acylating agents. A non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl generated during the reaction, which could otherwise lead to side reactions. The reaction is typically fast and proceeds at room temperature.

Protocol: Esterification with Acyl Chlorides

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Acyl chloride (e.g., Acetyl chloride)1.1 eqAcylating agent
Pyridine or Triethylamine1.2 eqBase
Dichloromethane (DCM), anhydrous-Solvent
Temperature0 °C to room temp.Control for reactivity

Step-by-Step Methodology:

  • To a solution of this compound and pyridine (or triethylamine) in anhydrous DCM at 0 °C, add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Steglich Esterification: For Sensitive Substrates

Causality Behind Experimental Choices: The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][20][21][22][23] This method is particularly useful for coupling the alcohol with a carboxylic acid under mild, neutral conditions, and is effective even with sterically hindered substrates.

Protocol: Steglich Esterification

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Carboxylic acid1.1 eqAcylating agent
DCC1.2 eqCoupling agent
DMAP0.1 eqCatalyst
Dichloromethane (DCM), anhydrous-Solvent
TemperatureRoom temperatureMild conditions

Step-by-Step Methodology:

  • To a solution of this compound, the carboxylic acid, and DMAP in anhydrous DCM, add a solution of DCC in DCM.

  • Stir the reaction at room temperature. A precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash the solid with DCM.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conversion to (2,4-Difluoro-5-methylphenyl)methyl Halides

The conversion of the benzylic alcohol to the corresponding halide is a key step for subsequent nucleophilic substitution reactions, such as the synthesis of amines or cyanides. The Appel reaction is a reliable method for this transformation under neutral conditions.

Appel Reaction: Mild Conversion to Halides

Causality Behind Experimental Choices: The Appel reaction uses a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄ for the chloride, CBr₄ for the bromide) to convert the alcohol to the corresponding halide. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the halide ion in an S_N2 fashion. This method avoids the use of harsh acidic conditions.

Experimental Workflow Diagram:

Appel_Reaction cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol, PPh₃, CX₄ in Acetonitrile Heating Reflux Reactants->Heating Solvent_Removal Remove Solvent Heating->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product (2,4-Difluoro-5-methylphenyl)methyl Halide Purification->Product

Caption: Workflow for the Appel reaction.

Protocol: Appel Reaction

Reagent/ParameterQuantity/ValueNotes
This compound1.0 eqStarting material
Triphenylphosphine (PPh₃)1.2 eqReagent
Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄)1.2 eqHalogen source
Acetonitrile, anhydrous-Solvent
TemperatureRefluxTo drive the reaction

Step-by-Step Methodology:

  • To a solution of this compound and triphenylphosphine in anhydrous acetonitrile, add the carbon tetrahalide.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by flash column chromatography to separate the desired halide from the triphenylphosphine oxide byproduct.

References

  • Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(4), 1058-1068. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • "Steglich Esterification." Organic Chemistry Portal. [Link]

  • "Benzyl Ethers." Organic Chemistry Portal. [Link]

  • "Swern oxidation." Chemistry LibreTexts. [Link]

  • "Appel Reaction." Organic Chemistry Portal. [Link]

  • "Williamson Ether Synthesis." Master Organic Chemistry. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2006). 2-Benzyloxy-1-methylpyridinium triflate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • "Appel Reaction." Chem-Station. [Link]

  • "Dess-Martin periodinane (DMP) oxidation." Chemistry Steps. [Link]

  • "Fischer Esterification." Organic Chemistry Portal. [Link]

  • "Williamson Ether Synthesis." BYJU'S. [Link]

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • "Steglich esterification." Wikipedia. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

  • "Williamson ether synthesis." Wikipedia. [Link]

  • "Williamson Ether Synthesis reaction." BYJU'S. [Link]

  • "Williamson Ether Synthesis." Chemistry Steps. [Link]

  • "Alcohol to Ether using Williamson synthesis (O-Alkylation)." Pharmaffiliates. [Link]

  • "The Williamson Ether Synthesis - Master Organic Chemistry." Master Organic Chemistry. [Link]

  • "Williamson ether synthesis (video) | Khan Academy." Khan Academy. [Link]

  • "Williamson Ether Synthesis." University of Colorado Boulder. [Link]

  • "Dess–Martin oxidation." Wikipedia. [Link]

  • "Williamson ether synthesis." Wikipedia. [Link]

  • "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system." TÜBİTAK Academic Journals. [Link]

  • "Dess–Martin periodinane (DMP) oxidation." Chemistry Steps. [Link]

  • "Swern Oxidation." Chem-Station. [Link]

  • "Williamson ether synthesis." Wikipedia. [Link]

  • "Swern Oxidation Proceedure." Michigan State University. [Link]

  • "Fischer Esterification-Typical Procedures." OperaChem. [Link]

  • "Dess-Martin-Periodinane oxidation." YouTube. [Link]

  • "Fischer Esterification." University of California, Irvine. [Link]

  • "preparation of esters." Chemguide. [Link]

  • "Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory." ResearchGate. [Link]

  • "1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-." Organic Syntheses. [Link]

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Topic: High-Purity Isolation of (2,4-Difluoro-5-methylphenyl)methanol: A Guide to Effective Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2,4-Difluoro-5-methylphenyl)methanol is a key fluorinated building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps. This guide provides a comprehensive overview of the critical physicochemical properties of this compound, analyzes its likely impurity profile based on common synthetic routes, and presents detailed, validated protocols for its purification by flash column chromatography, recrystallization, and vacuum distillation. The rationale behind each methodological choice is explained to empower researchers to adapt these techniques to their specific needs, ensuring the acquisition of highly pure material for downstream applications.

Introduction: The Challenge of Purifying Fluorinated Benzyl Alcohols

Fluorinated aromatic compounds often exhibit unique properties that can complicate standard purification procedures. The presence of highly electronegative fluorine atoms alters the polarity, solubility, and boiling point of a molecule compared to its non-fluorinated analogs. This compound is a prime example, possessing a polar alcohol group capable of hydrogen bonding, and a moderately non-polar, electron-rich aromatic ring. This amphiphilic character necessitates a carefully considered approach to purification. This document serves as a practical guide to navigate these challenges, moving from analytical assessment to robust, scalable purification protocols.

Physicochemical & Impurity Profile Analysis

A successful purification strategy begins with a thorough understanding of the target compound and its potential contaminants.

Properties of this compound

While specific experimental data for this exact isomer is sparse, we can infer its properties from its structure and related compounds.

PropertyEstimated Value / CharacteristicRationale & Implication for Purification
Molecular Formula C₈H₈F₂OConfirmed by commercial suppliers.[1]
Molecular Weight 158.15 g/mol Relevant for characterization (e.g., mass spectrometry).
Polarity Moderately PolarThe hydroxyl (-OH) group is highly polar, while the difluoro-methyl-phenyl ring is non-polar to moderately polar. This dual nature is the key challenge. The compound will be soluble in a range of organic solvents like ethyl acetate, dichloromethane, and alcohols, but likely insoluble in very non-polar solvents like hexane and sparingly soluble in water.
Physical State Likely a low-melting solid or high-boiling liquidAromatic alcohols of this size are often solids or viscous liquids at room temperature. This determines whether recrystallization is a viable primary purification method.
Boiling Point High (>150 °C at atm. pressure)The presence of the polar alcohol group significantly increases the boiling point due to hydrogen bonding.[2] Direct distillation would require high temperatures, risking decomposition.[2] Therefore, vacuum distillation is the preferred distillation method.
Acidity/Basicity NeutralThe alcohol proton is weakly acidic, but the molecule is generally considered neutral. This means standard silica gel (which is slightly acidic) can typically be used for chromatography without issue.
Common Synthetic Routes & Expected Impurities

The most common laboratory synthesis of a benzyl alcohol is the reduction of the corresponding benzaldehyde.

  • Reaction: 2,4-difluoro-5-methylbenzaldehyde + NaBH₄ in Methanol/Ethanol → this compound

Based on this synthesis, the crude product may contain:

  • Unreacted Starting Material: 2,4-difluoro-5-methylbenzaldehyde (less polar than the product).

  • Over-reduction Product: 2,4-difluoro-5-methyltoluene (significantly less polar).

  • Solvent Residues: Methanol, ethanol, or other reaction solvents.

  • Work-up Reagents: Salts from quenching (e.g., borates), and extraction solvents.

  • Side-Products: Dimeric ethers or other condensation products, though typically minor.

Understanding this impurity profile is critical for selecting the right purification technique. For instance, flash chromatography is excellent for separating compounds with different polarities, like the starting aldehyde from the product alcohol.

Purification Strategy Workflow

The choice of purification technique is dictated by the physical state of the crude material, the nature of the impurities, and the required scale.

G cluster_0 Phase 1: Analysis & Method Selection cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Verification Crude Crude Product Analysis Analyze Crude by TLC/¹H NMR Crude->Analysis Decision Liquid or Solid? Impurity Profile? Analysis->Decision Flash Flash Chromatography Decision->Flash Liquid / Impurities have different polarities Recryst Recrystallization Decision->Recryst Solid / Crystalline Distill Vacuum Distillation Decision->Distill Liquid / Boiling point difference is large Combine Combine Pure Fractions Flash->Combine Dry Dry Crystals Recryst->Dry PurityCheck Purity Check (NMR, HPLC, GC-MS) Distill->PurityCheck Combine->PurityCheck Dry->PurityCheck Final Pure Product PurityCheck->Final

Caption: General workflow for purification method selection.

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for purifying this compound, especially for removing less-polar starting materials or more-polar byproducts.

Causality: Why Flash Chromatography Works

Normal-phase flash chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase.[3]

  • Non-polar impurities (e.g., over-reduced toluene) will have weak interactions with the silica and elute quickly with the non-polar solvent.

  • The target alcohol , being moderately polar, will adsorb to the silica but can be eluted by increasing the polarity of the mobile phase (e.g., by adding ethyl acetate).

  • Highly polar impurities will remain strongly adsorbed to the silica gel and elute last or not at all.

Step-by-Step Protocol

A. Thin-Layer Chromatography (TLC) for Method Development

  • Prepare Sample: Dissolve a tiny amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Select Solvent System: Start with a non-polar solvent and a polar solvent. A standard choice is Hexane and Ethyl Acetate (EtOAc).[4]

  • Spot and Develop: Spot the sample on a TLC plate. Develop the plate in a chamber containing a test solvent mixture (e.g., 20% EtOAc in Hexane).

  • Visualize: View the plate under a UV lamp (254 nm). The aromatic rings will be UV-active.

  • Optimize: Adjust the solvent ratio until the spot corresponding to the product has a retention factor (Rf) of ~0.25-0.35 .[5] The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. Impurities should be well-separated from the product spot.

B. Column Preparation and Execution

G Pack 1. Pack Column (Slurry of silica in non-polar solvent) Load 2. Load Sample (Dissolved in minimum solvent or dry-loaded) Pack->Load Elute 3. Elute with Mobile Phase (Start with low polarity, can use gradient) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust polarity if needed Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for Flash Column Chromatography.

  • Select Column Size: Choose a column diameter appropriate for the amount of crude material (e.g., a 40g silica cartridge for 0.4-4g of crude).

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour it into the column and use pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.[6]

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in the minimum amount of a solvent like dichloromethane.[6] Carefully add this solution to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often provides better resolution.

  • Elute and Collect: Begin eluting with the mobile phase determined by TLC. Collect the eluent in a series of test tubes or flasks (fractions). You can use a gradient elution, slowly increasing the percentage of the polar solvent (e.g., from 10% EtOAc to 30% EtOAc) to improve separation.[5]

  • Monitor Fractions: Spot every few fractions on a TLC plate to track the elution of your product and identify the pure fractions.

  • Combine and Evaporate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

If the crude product is a solid and contains impurities with different solubility profiles, recrystallization is an excellent and often scalable purification method.

Causality: Why Recrystallization Works

This technique is based on the principle that the solubility of most solids increases with temperature.[7] An ideal recrystallization solvent will dissolve the target compound completely when hot but very poorly when cold. Soluble impurities should remain in the cold solvent, while insoluble impurities can be filtered out from the hot solution.[8]

Step-by-Step Protocol

A. Solvent Selection

  • Test Solubility: Place a small amount of crude material (~20-30 mg) in several test tubes.

  • Add Solvents: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, toluene, hexane, or mixed solvents like ethanol/water).

  • Observe:

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating to boiling.[8]

    • Upon slow cooling, abundant, well-formed crystals should appear.

    • A common mixed solvent system for moderately polar compounds is an alcohol (good solvent) and water (bad solvent).[9]

B. Recrystallization Procedure

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a boiling chip). Add just enough hot solvent to fully dissolve the solid.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallize: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chill: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash and Dry: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 3: Purification by Vacuum Distillation

For crude material that is a high-boiling liquid, vacuum distillation is the method of choice.

Causality: Why Vacuum Distillation Works

Distillation separates liquids based on differences in their boiling points.[10][11] By reducing the pressure inside the apparatus, the boiling points of all components are lowered. This allows the target compound to be distilled at a temperature below its decomposition point.[2] This is essential for many organic compounds with boiling points above 150 °C.[2]

Step-by-Step Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus using appropriately sized glassware. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer bar in the distilling flask for smooth boiling.

  • Charge the Flask: Add the crude liquid to the distilling flask (no more than two-thirds full).

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from volatile solvents.

  • Heat: Once the desired pressure is stable, begin heating the distilling flask using a heating mantle. The bath temperature should generally be set 20-50 °C higher than the expected boiling point of the liquid at that pressure.[2]

  • Collect Fractions:

    • Fore-run: Collect the first few milliliters of distillate, which will contain low-boiling impurities and residual solvents.

    • Main Fraction: When the temperature at the thermometer stabilizes, change the receiving flask and collect the main fraction corresponding to your product. Record the boiling point and the pressure.

    • End Fraction: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring.

  • Cool Down: Turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Verification of Purity

After purification, the purity of the this compound should be confirmed using one or more of the following analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and check for the absence of proton or fluorine signals from impurities.

  • HPLC or GC-MS: To obtain a quantitative measure of purity (e.g., >99%) and identify any remaining trace impurities.

  • Melting Point Analysis: For solids, a sharp melting point close to the literature value indicates high purity.

References

  • Google Patents. (n.d.). Purification of fluorinated alcohols.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Not Voodoo. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • European Patent Office. (n.d.). PURIFICATION OF FLUORINATED ALCOHOLS - Patent 1807382. Retrieved from [Link]

  • Nedstar. (2025). The art of alcohol distillation. Retrieved from [Link]

  • Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Exp 3 - Distillation - F17. Retrieved from [Link]

  • Nature. (n.d.). Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of aromatic alcohols.
  • University of Pennsylvania. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Swarthmore College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • PubChem - NIH. (2026). CID 177802328 | C14H12F2O. Retrieved from [Link]

  • PubChem. (n.d.). (5-Fluoro-2-methylphenyl)(phenyl)methanol. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8F2O, 1 gram. Retrieved from [Link]

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Application Notes and Protocols: (2,4-Difluoro-5-methylphenyl)methanol as a Versatile Precursor for the Synthesis of Medicinally Relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals incorporating these core structures.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] The (2,4-difluoro-5-methylphenyl) moiety is a particularly valuable building block in this context. The specific substitution pattern of the fluorine and methyl groups can significantly impact the electronic and steric properties of the final molecule, making it a key component in the design of novel therapeutics, including kinase inhibitors and other targeted agents. This document provides detailed application notes and protocols for the use of (2,4-difluoro-5-methylphenyl)methanol as a precursor for the synthesis of various medicinally important heterocyclic compounds.

Core Synthetic Strategy: From Alcohol to Heterocycle

The primary synthetic strategy involves a two-step sequence. The initial and crucial step is the oxidation of this compound to the corresponding aldehyde, 2,4-difluoro-5-methylbenzaldehyde. This aldehyde then serves as a versatile intermediate for the construction of various heterocyclic ring systems through well-established named reactions.

G cluster_0 Core Synthetic Workflow Start This compound Intermediate 2,4-Difluoro-5-methylbenzaldehyde Start->Intermediate Oxidation Product Heterocyclic Compounds (Pyridines, Quinolines, Indoles) Intermediate->Product Cyclization Reactions

Caption: Core two-step synthetic workflow.

Protocol 1: Oxidation of this compound to 2,4-Difluoro-5-methylbenzaldehyde

The oxidation of the benzylic alcohol to the aldehyde is a critical transformation. Several methods can be employed, with the choice often depending on the desired scale, reagent availability, and tolerance of other functional groups. A widely used and effective method is the Swern oxidation or its variants, which offer mild reaction conditions and high yields.[3]

Method A: Swern Oxidation

Causality: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to form a reactive sulfonium species. This species is then displaced by the alcohol, and subsequent deprotonation by a hindered base, typically triethylamine, leads to the formation of the aldehyde, dimethyl sulfide, and triethylammonium salt. The low reaction temperatures are crucial to prevent side reactions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous dichloromethane (DCM) to the flask, followed by anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 equivalents) or trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C.

  • Stir the reaction for 1-2 hours at -78 °C.

  • Add anhydrous triethylamine (5 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-difluoro-5-methylbenzaldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reagent Molar Ratio Purpose
This compound1.0Starting material
Dimethyl sulfoxide (DMSO)2.2Oxidizing agent precursor
Oxalyl chloride / TFAA1.1Activator for DMSO
Triethylamine (Et₃N)5.0Base for elimination step
Dichloromethane (DCM)-Solvent

Application 1: Synthesis of Substituted Pyridines via Hantzsch Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the construction of dihydropyridine rings, which can be subsequently oxidized to the corresponding pyridines.[4][5][6][7] This method is highly versatile for creating substituted pyridines.

G cluster_1 Hantzsch Pyridine Synthesis Aldehyde 2,4-Difluoro-5- methylbenzaldehyde Dihydropyridine Dihydropyridine Intermediate Aldehyde->Dihydropyridine Ketoester β-Ketoester (2 eq.) Ketoester->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch pyridine synthesis workflow.

Protocol 2: Hantzsch Synthesis of a 4-(2,4-Difluoro-5-methylphenyl)-1,4-dihydropyridine Derivative

Causality: This reaction proceeds through the initial formation of an enamine from a β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and another molecule of the β-ketoester. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Materials:

  • 2,4-Difluoro-5-methylbenzaldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate or aqueous ammonia

  • Ethanol or acetic acid

  • Round-bottom flask, reflux condenser

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2,4-difluoro-5-methylbenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add ammonium acetate (1.1 equivalents) or an excess of aqueous ammonia to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The dihydropyridine product often precipitates from the solution. If not, slowly add water to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol or a mixture of ethanol and water.

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol.

Application 2: Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[8][9]

G cluster_2 Friedländer Quinoline Synthesis Aminoaldehyde 2-Aminobenzaldehyde Derivative Quinoline Substituted Quinoline Aminoaldehyde->Quinoline Aldehyde 2,4-Difluoro-5- methylbenzaldehyde Aldehyde->Quinoline

Caption: Friedländer quinoline synthesis workflow.

Protocol 3: Friedländer Synthesis of a 2-(2,4-Difluoro-5-methylphenyl)quinoline Derivative

Causality: The reaction can proceed through two possible pathways: an initial aldol condensation between the two carbonyl compounds followed by Schiff base formation and cyclization, or an initial Schiff base formation between the amino group and one of the carbonyls, followed by an intramolecular aldol condensation. The reaction is typically catalyzed by either acid or base.

Materials:

  • 2-Aminobenzaldehyde

  • 2,4-Difluoro-5-methylbenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask, reflux condenser

Step-by-Step Protocol:

  • To a solution of 2-aminobenzaldehyde (1 equivalent) and 2,4-difluoro-5-methylbenzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The quinoline product may precipitate upon cooling. If not, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Application 3: Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11][12] To utilize our starting material, it would first need to be converted to the corresponding phenylhydrazine.

G cluster_3 Fischer Indole Synthesis Phenylhydrazine 2,4-Difluoro-5- methylphenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole Substituted Indole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement

Caption: Fischer indole synthesis workflow.

Protocol 4: Synthesis of a Substituted Indole from 2,4-Difluoro-5-methylphenylhydrazine

Causality: The reaction begins with the formation of a phenylhydrazone from the phenylhydrazine and a carbonyl compound. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[10][10]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole.

Materials:

  • 2,4-Difluoro-5-methylphenylhydrazine (can be synthesized from the corresponding aniline)

  • A suitable ketone or aldehyde (e.g., acetone, cyclohexanone)

  • An acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or acetic acid)

  • A suitable solvent (e.g., toluene, ethanol, or neat)

Step-by-Step Protocol:

  • In a round-bottom flask, combine 2,4-difluoro-5-methylphenylhydrazine (1 equivalent) and the chosen ketone or aldehyde (1.1 equivalents).

  • Add the acid catalyst. For example, polyphosphoric acid can be used as both the catalyst and solvent. Alternatively, a catalytic amount of zinc chloride can be used in a solvent like toluene.

  • Heat the reaction mixture. The required temperature will depend on the chosen catalyst and substrates, but typically ranges from 80 °C to 150 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench it carefully. If PPA is used, pour the hot mixture onto ice.

  • Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude indole by column chromatography or recrystallization.

Heterocycle Named Reaction Key Reactants Typical Catalyst
PyridineHantzsch Synthesis2,4-Difluoro-5-methylbenzaldehyde, β-Ketoester, AmmoniaNone (thermal)
QuinolineFriedländer Annulation2-Aminobenzaldehyde, 2,4-Difluoro-5-methylbenzaldehydeBase (NaOH, KOH) or Acid
IndoleFischer Synthesis2,4-Difluoro-5-methylphenylhydrazine, Ketone/AldehydeAcid (PPA, ZnCl₂)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The straightforward oxidation to the corresponding aldehyde opens up a wealth of synthetic possibilities through well-established and robust named reactions. The resulting fluorinated pyridines, quinolines, and indoles are of significant interest in medicinal chemistry and drug discovery, offering promising avenues for the development of novel therapeutic agents with improved pharmacological profiles. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this important building block.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Hantzsch, A. R. (1881). Condensation of Aldehyde-ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4-DIFLUORO-5-METHYLBENZALDEHYDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • dos Santos, T., de Oliveira, V. F., & de Souza, A. M. T. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Quinolones, 1-24. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Journal of Natural Products. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 84(3), 664–675. [Link]

  • PubMed Central. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 207, 112778. [Link]

  • Royal Society of Chemistry. (2011). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine. Chemical Science, 2(10), 1961-1965. [Link]

  • PubMed Central. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(10), 1845–1853. [Link]

  • PubMed Central. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4114. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • PubMed Central. (2018). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 3(11), 15995–16003. [Link]

  • Organic Syntheses. (n.d.). TEMPO-CATALYZED (DIACETOXYIODO)BENZENE OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-difluoro-5-methylbenzaldehyde (C8H6F2O). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8F2O, 1 gram. Retrieved from [Link]

  • YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. The Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wiley Online Library. (2018). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistryOpen, 7(10), 808-812. [Link]

  • PubMed Central. (2011). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Current Organic Chemistry, 15(18), 3249–3283. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 356-360. [Link]

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analytical methods for the detection of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Methods for the Detection and Quantification of (2,4-Difluoro-5-methylphenyl)methanol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the identification, quantification, and purity assessment of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical controls, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a forced degradation study protocol to establish a stability-indicating HPLC method, a crucial step in ensuring product quality and regulatory compliance. Each protocol is grounded in established scientific principles and adheres to international regulatory standards, such as those outlined by the International Conference on Harmonisation (ICH).[1] This note is intended for researchers, analytical scientists, and drug development professionals who require validated methods for the characterization of this compound.

Introduction: The Analytical Imperative

This compound (C₈H₈F₂O) is an aromatic alcohol whose precise characterization is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, degradants, or incorrect structural isomers can have profound implications. Therefore, the development of specific, accurate, and precise analytical methods is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.[2][3]

The validation of these analytical methods provides documented evidence that the procedure is fit for its intended purpose, ensuring that the results are reliable and reproducible.[4][5] This guide explains the causality behind experimental choices, empowering the user to not only execute the protocols but also to understand and adapt them as needed.

Strategic Overview of Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked—be it quantification, identification, or structural elucidation. The workflow below illustrates a logical approach to the complete analytical characterization of this compound.

Analytical_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Quantitative Method Development cluster_2 Phase 3: Method Validation & Routine Use A Compound Synthesis This compound B Structural Confirmation (NMR Spectroscopy) A->B C Purity & Volatiles Analysis (GC-MS) A->C D HPLC Method Development (Assay & Impurity Profile) B->D Confirms Identity E Forced Degradation Study D->E F Establish Stability- Indicating Method E->F G Method Validation (ICH) Accuracy, Precision, Linearity, etc. F->G Validated Method H Routine Quality Control (Batch Release Testing) G->H

Caption: Analytical characterization workflow.

Protocol I: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

Reverse-phase HPLC is the primary technique for quantifying this compound and separating it from potential impurities. The polarity of the molecule makes it well-suited for retention on a non-polar stationary phase like C18.

Rationale for Method Parameters
  • Column: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. The gradient elution ensures that both early-eluting polar impurities and the later-eluting main compound are resolved efficiently within a reasonable runtime.

  • Detector: A UV detector set at an appropriate wavelength (e.g., 258 nm) is selected based on the UV absorbance profile of the compound, offering a balance of sensitivity and specificity.[6]

Experimental Protocol

A. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., Lichrosorb C8, 150 x 4.6 mm, 5 µm particle size).[6]

  • HPLC-grade acetonitrile, tetrahydrofuran, and water.

  • This compound reference standard.

B. Chromatographic Conditions:

ParameterSetting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume 10 µL

C. Solution Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

D. System Suitability: Before sample analysis, inject the standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 1.0% and the tailing factor is ≤ 2.0.[1]

Protocol II: Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method, which is a method that can accurately measure the active ingredient without interference from degradants, excipients, or placebo.[7][8] The goal is to achieve 5-20% degradation of the drug substance.[8]

Experimental Protocol

Prepare separate 1 mg/mL solutions of this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) for each stress condition.

  • Acid Hydrolysis: Add 1N HCl and reflux for 8 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH and reflux for 4 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[9][10]

  • Thermal Degradation: Expose the solid powder to 105°C in a hot air oven for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Section 3. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main compound peak.

Protocol III: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatiles

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds. It is particularly useful for assessing the purity of this compound and detecting any residual solvents from the synthesis process.[11][12]

Rationale for Method Parameters
  • Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of volatile and semi-volatile organic compounds.

  • Ionization: Electron Impact (EI) ionization at 70 eV is used because it produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for compound identification.[12]

Experimental Protocol

A. Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

B. Chromatographic and MS Conditions:

ParameterSetting
Inlet Temperature 250°C
Injection Mode Split (10:1)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 35-400 m/z

C. Sample Preparation:

  • Prepare a 100 µg/mL solution of the sample in a volatile solvent such as methanol or dichloromethane.

Protocol IV: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive method for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Experimental Protocol

A. Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).

  • Tetramethylsilane (TMS) as an internal standard (0 ppm).[13]

B. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

C. Predicted ¹H NMR Spectra (in CDCl₃):

  • Aromatic Protons (2H): Two doublets or multiplets in the aromatic region (~6.8-7.5 ppm) due to the two protons on the phenyl ring, showing coupling to each other and to the fluorine atoms.

  • Methylene Protons (-CH₂OH, 2H): A singlet or doublet around 4.7 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is concentration-dependent.

  • Methyl Protons (-CH₃, 3H): A singlet around 2.3 ppm.

D. Predicted ¹³C NMR Spectra (in CDCl₃):

  • Aromatic Carbons (6C): Multiple signals between ~110-165 ppm. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

  • Methylene Carbon (-CH₂OH, 1C): A signal around 60-65 ppm.

  • Methyl Carbon (-CH₃, 1C): A signal around 15-20 ppm.

Method Validation Summary

Any quantitative method intended for routine use must be validated to ensure its performance is acceptable.[2][4] The HPLC method described in Section 3 should be validated according to ICH Q2(R1) guidelines.

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Application Notes & Protocols: (2,4-Difluoro-5-methylphenyl)methanol as a Key Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in High-Performance Materials

In the landscape of materials science, the targeted incorporation of fluorine atoms into organic scaffolds represents a powerful strategy for fine-tuning molecular properties. Fluorine's high electronegativity, combined with the low polarizability of the C-F bond, allows for the precise modulation of electronic characteristics, intermolecular interactions, and conformational preferences.[1] These attributes are particularly sought after in the design of advanced materials such as liquid crystals, specialty polymers, and organic electronics, where properties like dielectric anisotropy, thermal stability, and charge transport are paramount.

(2,4-Difluoro-5-methylphenyl)methanol emerges as a compelling building block in this context. Its di-fluoro substitution pattern on the phenyl ring, coupled with a reactive hydroxymethyl group, offers a versatile platform for the synthesis of novel functional materials. This document serves as a comprehensive guide for researchers and materials scientists, detailing the potential applications of this molecule and providing robust protocols for its integration into liquid crystalline and specialty polymer systems.

Part 1: Application in Liquid Crystal Synthesis

The introduction of lateral fluorine substituents into the core of liquid crystal molecules is a well-established method for modifying their mesomorphic and dielectric properties.[2][3] The strong dipole moment of the C-F bonds, when positioned orthogonally to the long molecular axis, can induce a significant negative dielectric anisotropy (Δε < 0). This is a critical requirement for vertically aligned (VA) liquid crystal displays (LCDs), which are prized for their high contrast ratios and wide viewing angles.[1]

The structure of this compound is ideally suited for this purpose. The two fluorine atoms create a strong lateral dipole, while the methyl group can help to disrupt crystal packing, potentially lowering melting points and broadening the liquid crystal phase range. The methanol moiety provides a convenient handle for esterification or etherification reactions to build up the final liquid crystal molecule.

Protocol 1: Synthesis of a Nematic Liquid Crystal with Negative Dielectric Anisotropy

This protocol outlines the synthesis of a hypothetical nematic liquid crystal, 4-((2',4'-Difluoro-5'-methylbenzyl)oxy)benzoic acid 4-hexyloxyphenyl ester , to demonstrate the utility of this compound as a precursor.

Workflow for Liquid Crystal Synthesis:

Caption: Workflow for the synthesis of a difluorinated liquid crystal.

Materials & Reagents:

ReagentSupplierPurityNotes
This compoundSigma-Aldrich>98%Starting Material
Methyl 4-hydroxybenzoateAcros Organics>99%
Diisopropyl azodicarboxylate (DIAD)Alfa Aesar94%Use in a well-ventilated fume hood.
Triphenylphosphine (PPh₃)TCI>99%
4-HexyloxyphenolCombi-Blocks>98%
Dicyclohexylcarbodiimide (DCC)Oakwood>99%
4-(Dimethylamino)pyridine (DMAP)Chem-Impex>99%
Tetrahydrofuran (THF), AnhydrousFisher>99.9%Dri-Solv grade
Dichloromethane (DCM), AnhydrousEMD Millipore>99.8%
Sodium Hydroxide (NaOH)VWR>97%
Methanol (MeOH)BDHACS
Hydrochloric Acid (HCl), concentratedMacronACS
Silica Gel for Column ChromatographySiliCycle60 Å230-400 mesh

Step-by-Step Protocol:

  • Step 1: Etherification (Mitsunobu Reaction)

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq), Methyl 4-hydroxybenzoate (1.05 eq), and Triphenylphosphine (1.2 eq).

    • Dissolve the solids in anhydrous THF (approx. 10 mL per gram of starting alcohol).

    • Cool the solution to 0°C in an ice bath.

    • Add DIAD (1.2 eq) dropwise over 30 minutes. Caution: The reaction can be exothermic.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure. The crude product, Intermediate 1 , can be purified by column chromatography or taken directly to the next step.

  • Step 2: Saponification

    • Dissolve the crude Intermediate 1 in a 1:1 mixture of THF and methanol.

    • Add an aqueous solution of NaOH (2.0 eq, 2M solution).

    • Heat the mixture to 60°C and stir for 4-6 hours until TLC indicates the complete consumption of the ester.

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated HCl.

    • The resulting precipitate, Intermediate 2 , is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Step 3: Esterification (Steglich Esterification)

    • In a flask, dissolve Intermediate 2 (1.0 eq), 4-Hexyloxyphenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 18 hours.

    • A white precipitate (dicyclohexylurea) will form. Filter off the solid and wash with DCM.

    • Collect the filtrate and concentrate under reduced pressure.

  • Step 4: Purification and Characterization

    • Purify the crude final product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the pure fractions and remove the solvent to yield the final liquid crystal product.

    • Characterize the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

    • Determine the mesomorphic properties (phase transition temperatures) using Differential Scanning Calorimetry (DSC) and identify the liquid crystal phases using Polarized Optical Microscopy (POM).

Expected Impact on Material Properties:

The incorporation of the 2,4-difluoro-5-methylphenyl moiety is expected to yield a material with the following characteristics compared to a non-fluorinated analogue:

PropertyExpected Value/TrendRationale
Dielectric Anisotropy (Δε) Negative (e.g., -2 to -5)The strong C-F bond dipoles are oriented perpendicular to the long molecular axis, leading to a higher perpendicular dielectric constant (ε⊥) than the parallel component (ε∥).[1]
Clearing Point (T_c) Moderately highThe rigid core structure contributes to thermal stability. The lateral methyl group may slightly decrease the clearing point compared to an unsubstituted analogue by increasing molecular breadth.
Viscosity Low to moderateFluorination often leads to lower intermolecular interactions compared to other polar groups like nitriles, which can result in lower viscosity, a desirable trait for fast-switching displays.[1]
Birefringence (Δn) ModerateThe aromatic core provides good optical anisotropy. Fluorine substitution typically has a minor effect on birefringence.

Part 2: Application in High-Performance Polymers

The unique properties of fluorinated aromatic compounds also make them valuable monomers for specialty polymers. Polymers incorporating this compound derivatives can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. The di-fluoro substitution can increase the glass transition temperature (Tg) and improve resistance to oxidative degradation.

Protocol 2: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes a method to polymerize a bisphenol monomer derived from this compound with an activated dihalide to form a high-performance poly(arylene ether).

Conceptual Polymerization Scheme:

Polymer_Synthesis cluster_reaction Polymerization Conditions MonomerA Bisphenol Monomer (from this compound) Conditions K2CO3 DMAc/Toluene 160-180°C MonomerA->Conditions MonomerB Activated Dihalide (e.g., Decafluorobiphenyl) MonomerB->Conditions Polymer High-Performance Poly(arylene ether) Conditions->Polymer SNAr Reaction

Caption: Poly(arylene ether) synthesis via SNAr polymerization.

Step-by-Step Protocol:

  • Monomer Synthesis (Not detailed): First, synthesize a suitable bisphenol monomer from this compound. A common route would be a coupling reaction to link two units, for example, through a ketone or sulfone bridge.

  • Polymerization:

    • To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the synthesized bisphenol monomer (1.0 eq), decafluorobiphenyl (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq), and a 4:1 mixture of dimethylacetamide (DMAc) and toluene.

    • Heat the mixture to reflux (~140°C) to azeotropically remove water, which will be collected in the Dean-Stark trap.

    • After 4-6 hours, drain the toluene from the trap and increase the reaction temperature to 160-180°C.

    • Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

    • Monitor the polymer molecular weight by periodically taking samples and analyzing them with Gel Permeation Chromatography (GPC).

  • Work-up and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary.

    • Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirring methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Purify the polymer by re-dissolving it in a suitable solvent (e.g., chloroform or NMP) and re-precipitating it into methanol. Repeat this process 2-3 times.

    • Dry the final polymer product in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Structure: Confirm the polymer structure using ¹H and ¹⁹F NMR spectroscopy.

  • Molecular Weight: Determine the number average (Mn), weight average (Mw), and polydispersity index (PDI) using GPC.

  • Thermal Properties: Analyze the glass transition temperature (Tg) and decomposition temperature (Td) using DSC and Thermogravimetric Analysis (TGA).

Conclusion

This compound is a highly promising, yet underexplored, building block for advanced functional materials. Its unique substitution pattern provides a powerful tool for creating materials with tailored properties. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in the development of next-generation liquid crystals and high-performance polymers. The strategic application of such fluorinated synthons will continue to be a critical driver of innovation across the materials science landscape.

References

  • Understanding Fluorine Effects in Liquid Crystals. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. Available at: [Link]

  • Design of Near-UV Photoluminescent Liquid-Crystalline Dimers: Roles of Fluorinated Aromatic Ring Position and Flexible Linker. MDPI. Available at: [Link]

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Polyfluorinated aromatic systems for liquid crystal display applications. Semantic Scholar. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Available at: [Link]

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Application Note & Protocols for Scaling the Synthesis of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2,4-Difluoro-5-methylphenyl)methanol, a key fluorinated building block in the pharmaceutical and agrochemical industries.[1][2] The presence of fluorine atoms can significantly enhance the metabolic stability and bioavailability of active pharmaceutical ingredients.[3] This guide details a robust and scalable protocol starting from 2,4-Difluoro-5-methylbenzaldehyde, focusing on the practical challenges and critical control points for transitioning from laboratory to pilot-scale production. We emphasize safety, process optimization, and validation to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

The synthesis of substituted benzyl alcohols is a fundamental transformation in organic chemistry. For the specific target, this compound, several synthetic routes could be envisioned. However, for scalability, efficiency, and safety, the most direct and reliable approach is the reduction of the corresponding aldehyde, 2,4-Difluoro-5-methylbenzaldehyde. This precursor is commercially available and its reduction via hydride transfer is a well-understood, high-yielding, and industrially viable reaction.

This protocol focuses on the reduction using sodium borohydride (NaBH₄) in a methanol solvent system. This choice is predicated on several factors:

  • High Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups.

  • Operational Simplicity: The reaction is typically straightforward to perform and the work-up is not overly complex.

  • Cost-Effectiveness: Sodium borohydride is an economical reagent suitable for large-scale applications.

The primary challenge in scaling this synthesis lies in managing the reaction exotherm and ensuring safe handling of reagents and byproducts, particularly the evolution of hydrogen gas during the quenching step.

Synthetic Workflow and Mechanism

The overall transformation involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 2,4-Difluoro-5-methylbenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the work-up to yield the desired benzyl alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with 2,4-Difluoro-5-methylbenzaldehyde and Methanol B Cool Reactor to 0-5 °C A->B D Controlled Addition of NaBH4 (Maintain T < 10 °C) B->D C Prepare NaBH4 Solution (or slurry) C->D E Reaction Monitoring (TLC / HPLC) D->E F Controlled Quench (e.g., with Acetone, then Water) E->F G Solvent Evaporation F->G H Extraction with Organic Solvent (e.g., DCM) G->H I Aqueous Wash & Brine Wash H->I J Drying and Concentration I->J K Crude Product J->K L Purification (Distillation or Recrystallization) K->L M Final Product: This compound L->M

Caption: Scalable workflow for the synthesis of this compound.

Detailed Protocols

Laboratory-Scale Synthesis (10 g)

This protocol is designed for initial synthesis and proof-of-concept at the bench scale.

Materials:

  • 2,4-Difluoro-5-methylbenzaldehyde (10.0 g, 64.05 mmol)

  • Sodium borohydride (1.45 g, 38.43 mmol)

  • Methanol (100 mL)

  • Dichloromethane (DCM) (200 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath.

Procedure:

  • Equip the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Charge the flask with 2,4-Difluoro-5-methylbenzaldehyde and 80 mL of methanol. Stir until all solid has dissolved.

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, carefully dissolve the sodium borohydride in 20 mL of methanol. Caution: Hydrogen gas may evolve.

  • Add the sodium borohydride solution dropwise to the aldehyde solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Slowly and carefully add 1M HCl dropwise to the reaction mixture at 0-5 °C to neutralize excess NaBH₄ and decompose the borate esters. Continue adding until the pH is ~5-6 and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of DCM and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to afford pure this compound.

Pilot-Scale Synthesis Protocol (1.0 kg)

This protocol outlines the critical adjustments for scaling the synthesis to the 1.0 kg level.

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and inlet/outlet ports for controlled additions.

  • Appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles.[4]

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.

  • Charging: Charge the reactor with 2,4-Difluoro-5-methylbenzaldehyde (1.0 kg, 6.41 mol) and methanol (8.0 L).

  • Cooling: Start the overhead stirrer and begin cooling the reactor jacket to achieve an internal temperature of 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (145 g, 3.84 mol) portion-wise over 2-3 hours. The portion-wise addition of the solid is often safer and more controllable at scale than adding a solution. Crucially, monitor the internal temperature and the rate of hydrogen evolution. Maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, maintain the reaction at 0-5 °C for 3-5 hours, or until process monitoring (e.g., HPLC) confirms the consumption of the starting material.

  • Quenching: A two-stage quench is recommended for safety at scale.

    • First, slowly add acetone (approx. 500 mL) to consume the bulk of the unreacted NaBH₄.

    • Second, slowly and carefully add water (approx. 2 L) to hydrolyze the borate esters. Control the addition rate to manage the exotherm and hydrogen evolution.

  • Work-up:

    • Concentrate the reaction mixture by distilling off the methanol under vacuum.

    • Add Dichloromethane (10 L) to the remaining slurry and agitate.

    • Allow the layers to separate and drain the lower organic layer.

    • Extract the aqueous layer with additional DCM (2 x 3 L).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (5 L) followed by brine (5 L).

  • Isolation & Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • At this scale, purification via vacuum distillation is preferred if the product is a liquid and thermally stable. If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/heptane) is the scalable method of choice.

Scale-Up Parameters and Considerations

Transitioning from the lab to the pilot plant requires careful consideration of several key parameters that change with scale.

ParameterLaboratory Scale (10 g)Pilot Scale (1.0 kg)Rationale for Change
Starting Aldehyde 10.0 g1.0 kg100x scale-up factor.
NaBH₄ (molar eq.) ~0.6 eq.~0.6 eq.Molar equivalents remain constant.
Solvent Volume 100 mL (10 mL/g)8.0 L (8 L/kg)Solvent ratio is slightly reduced to improve throughput, but must be sufficient for stirring and heat transfer.
Reagent Addition Dropwise liquid (30-45 min)Portion-wise solid (2-3 hrs)Slower addition is critical to manage the significantly larger heat output due to the reduced surface-area-to-volume ratio.[4]
Quenching Agent 1M HClAcetone, then WaterUsing strong acid for quenching at scale can be too vigorous. A milder two-stage quench is safer.
Purification Method Column ChromatographyVacuum Distillation / RecrystallizationChromatography is not economically or practically viable for multi-kilogram quantities.

Safety and Hazard Management

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.[4][5]

  • Exothermic Reaction: The reduction of aldehydes with NaBH₄ is exothermic. The primary risk is a runaway reaction if the heat generated exceeds the cooling capacity of the reactor.[4] This can lead to rapid solvent boiling and over-pressurization.[4]

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Ensure slow, controlled addition of the reducing agent with continuous monitoring of the internal temperature.[4][5] Develop an emergency plan for cooling failure.

  • Hydrogen Evolution: Sodium borohydride reacts with methanol (slowly) and with the acidic/aqueous quench (rapidly) to produce flammable hydrogen gas.

    • Mitigation: The reactor must be well-vented and situated in an area with good air circulation to prevent the accumulation of an explosive atmosphere. The entire setup must be grounded to prevent static discharge.

  • Reagent Handling:

    • Sodium Borohydride: A flammable solid that reacts with water. Store in a cool, dry place away from acids.

    • Methanol: A flammable and toxic liquid. Handle in a well-ventilated area, avoiding ignition sources.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves should be worn at all times.[4]

References

  • Developing SOPs for Hazardous Chemical Manipulations. [Online].
  • Grignard Reaction - American Chemical Society. [Online].
  • Grignard reaction safety - YouTube. [Online].
  • What precaution would you adopt while preparing a Grignard reagent? - Quora. [Online]. Available: [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). [Online].
  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society. [Online].
  • Fluorinated Alcohols - Organofluorine / Alfa Chemistry. [Online].
  • 2,4-DIFLUORO-5-METHYLBENZALDEHYDE - MySkinRecipes. [Online].
  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. [Online].
  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Online].
  • grignard reagents - Chemguide. [Online].
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Online]. Available: [Link]

  • 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945 - PubChem. [Online]. Available: [Link]

  • Methanol | MeOH | CH3OH | Purification method - Topsoe. [Online]. Available: [Link]

  • Methanol production and purification via membrane-based technology: Recent advancements, challenges and the way forward - PubMed. [Online]. Available: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,4-Difluoro-5-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

Overview of Common Synthetic Routes

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, typically proceeds via the reduction of a corresponding carbonyl compound. The two most prevalent starting materials are 2,4-difluoro-5-methylbenzaldehyde and 2,4-difluoro-5-methylbenzoic acid . The choice of synthetic route often depends on the availability of starting materials, scale, and desired purity profile.

A common and straightforward method involves the reduction of the aldehyde using a mild reducing agent like sodium borohydride (NaBH₄). For the reduction of the carboxylic acid, a more potent reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃•THF) is required.

Synthesis_Routes cluster_aldehyde Route 1: Aldehyde Reduction cluster_acid Route 2: Carboxylic Acid Reduction Aldehyde 2,4-Difluoro-5- methylbenzaldehyde Aldehyde_Reduction Reduction Aldehyde->Aldehyde_Reduction NaBH₄, MeOH/EtOH (Typical) Product (2,4-Difluoro-5- methylphenyl)methanol Aldehyde_Reduction->Product Acid 2,4-Difluoro-5- methylbenzoic acid Acid_Reduction Reduction Acid->Acid_Reduction 1. LiAlH₄ or BH₃•THF 2. H₃O⁺ Workup Acid_Reduction->Product

Fig 1. Primary synthetic routes to the target alcohol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of potential causes and actionable steps for resolution.

Q1: My reaction yield is consistently low (<70%) when reducing 2,4-difluoro-5-methylbenzaldehyde with NaBH₄. What are the likely causes and how can I improve it?

Low yields in this reduction are common and can typically be traced to a few key areas. Let's break down the troubleshooting process.

Low_Yield_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Workup Checks start Low Yield (<70%) Detected check_reagents 1. Verify Reagent Quality start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Aldehyde Purity (TLC/GC) NaBH₄ Activity (Age/Storage) check_reagents->reagent_purity check_workup 3. Review Workup & Purification check_conditions->check_workup Conditions Optimized temp_control Temperature Control (0-5 °C) Addition Rate (Slow) check_conditions->temp_control time_solvent Reaction Time (Monitor by TLC) Solvent Anhydrous? check_conditions->time_solvent solution Improved Yield check_workup->solution Procedure Refined quench Quenching pH (Acidic) Extraction Efficiency check_workup->quench purify Chromatography Conditions Product Volatility check_workup->purify

Technical Support Center: Synthesis of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of (2,4-difluoro-5-methylphenyl)methanol, a key intermediate in various pharmaceutical and materials science applications. As Senior Application Scientists, we have compiled this resource to address common challenges, focusing on the identification and mitigation of side reactions to improve yield, purity, and process reliability.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve issues encountered during the synthesis of this compound. The most prevalent synthetic routes involve either the Grignard reaction with a suitable aldehyde or the reduction of a corresponding carboxylic acid or ester. Each method presents a unique set of potential side reactions.

Issue 1: Low or No Product Yield in Grignard-Based Synthesis

The Grignard reaction, while powerful, is notoriously sensitive to reaction conditions. A low yield of the target benzyl alcohol often points to issues with the formation or stability of the Grignard reagent, (2,4-difluoro-5-methylphenyl)magnesium halide.

Potential Causes and Mitigation Strategies:

  • Failure of Grignard Reagent Formation: The primary obstacle is often the passivating layer of magnesium oxide on the magnesium turnings, which prevents the reaction with the aryl halide.[1]

    • Activation of Magnesium: To overcome this, activate the magnesium surface prior to the addition of the aryl halide. Common methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] The disappearance of the violet iodine color or the evolution of ethylene gas are indicators of successful activation.[1]

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle under an inert atmosphere can also expose a fresh, reactive surface.[3]

    • Strictly Anhydrous Conditions: Grignard reagents are strong bases and will readily react with protic sources, including atmospheric moisture.[4] Ensure all glassware is flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried before use.[3][5]

  • Wurtz-Type Homocoupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide, leading to the formation of a biaryl impurity. This is more prevalent with benzylic and primary halides.[6]

    • Slow Addition: Add the aryl halide to the magnesium suspension slowly and at a controlled temperature to maintain a low concentration of the halide in the reaction mixture.

    • Choice of Solvent: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it helps to stabilize the reagent.[6]

  • Reaction with Carbon Dioxide: Grignard reagents react with atmospheric carbon dioxide to form carboxylates upon workup.[7][8] Maintaining a positive pressure of an inert gas is crucial to prevent this.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 1-Bromo-2,4-difluoro-5-methylbenzene

  • Magnesium turnings

  • Iodine crystal (as activator)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde or gaseous formaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.

  • Heat the flask gently under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 1-bromo-2,4-difluoro-5-methylbenzene (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.[2]

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and slowly add paraformaldehyde (1.5 equivalents) in portions or bubble gaseous formaldehyde through the solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

Issue 2: Formation of Impurities During Reduction-Based Synthesis

The reduction of 2,4-difluoro-5-methylbenzoic acid or its corresponding ester is another common route. The choice of reducing agent is critical to avoid over-reduction or other side reactions.

Potential Causes and Mitigation Strategies:

  • Over-reduction to the Toluene Derivative: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the complete reduction of the benzylic alcohol to the corresponding methyl group, yielding 1,3-difluoro-2,4-dimethylbenzene.

    • Milder Reducing Agents: Employ milder reducing agents such as sodium borohydride (NaBH₄) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H).

    • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to -78 °C) to improve selectivity.

  • Incomplete Reduction: Insufficient reducing agent or short reaction times can result in the presence of unreacted starting material or the corresponding aldehyde as an impurity.

    • Stoichiometry and Monitoring: Use a slight excess of the reducing agent and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction mixture turned dark and cloudy, and the yield was very low. What happened?

A1: A dark and cloudy appearance can indicate the formation of finely divided magnesium from side reactions or the presence of impurities.[6] Low yield in this scenario is often due to Wurtz-type homocoupling of your aryl halide.[6] This side reaction is promoted by higher temperatures and high local concentrations of the aryl halide. To mitigate this, ensure slow, dropwise addition of the aryl halide to the magnesium suspension and maintain a gentle reflux.

Q2: I observe a significant amount of a nonpolar byproduct in my Grignard reaction. What could it be?

A2: A common nonpolar byproduct is the protonated starting material (1,3-difluoro-2-methylbenzene), formed if the Grignard reagent reacts with a proton source like water.[4] Another possibility is the homocoupling product (biaryl). Both can be identified by GC-MS or NMR analysis. Rigorously drying all reagents, solvents, and glassware is essential to prevent the former.[3]

Q3: During the reduction of 2,4-difluoro-5-methylbenzoic acid with LiAlH₄, I obtained a mixture of the desired alcohol and the starting carboxylic acid. How can I improve the conversion?

A3: Incomplete reduction can be due to several factors. Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents for a carboxylic acid). The quality of the LiAlH₄ is also important, as it can degrade upon exposure to moisture. Additionally, ensure the reaction is stirred for a sufficient time, and consider a gentle reflux in THF to drive the reaction to completion.

Q4: Can I use sodium borohydride to reduce 2,4-difluoro-5-methylbenzoic acid directly?

A4: Sodium borohydride is generally not strong enough to reduce a carboxylic acid directly. However, you can first convert the carboxylic acid to an ester (e.g., the methyl or ethyl ester) and then reduce the ester with NaBH₄, often in a protic solvent like ethanol or methanol. Alternatively, NaBH₄ can be used in combination with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to reduce the carboxylic acid.

Q5: What are common impurities found in commercially available this compound?

A5: Commercially produced benzyl alcohols can contain small amounts of the corresponding aldehyde (from oxidation) and dibenzyl ether (from acid-catalyzed condensation).[10] It is good practice to check the purity of the starting material and the final product by techniques like GC-MS or NMR.

Visualizing the Reaction Pathways

Main Synthetic Route and Key Side Reactions

The following diagram illustrates the desired Grignard synthesis pathway and the competing side reactions that can lower the yield of this compound.

Synthesis_Pathway cluster_main Desired Grignard Synthesis cluster_side Side Reactions ArylHalide 2,4-Difluoro-5-methylphenyl Bromide Grignard Grignard Reagent ArylHalide->Grignard  + Mg, THF Product This compound Grignard->Product  + Formaldehyde  then H₃O⁺ ProtonSource Proton Source (e.g., H₂O) Grignard->ProtonSource Protonation CouplingProduct Homocoupling Product (Biaryl) Grignard->CouplingProduct Wurtz Coupling (+ Aryl Halide) Carboxylate Carboxylate Impurity Grignard->Carboxylate Carboxylation (+ CO₂) Formaldehyde Formaldehyde CO2 CO₂

Caption: Grignard synthesis pathway and potential side reactions.

Data Summary: Impact of Reaction Conditions

The following table summarizes the general effects of key reaction parameters on the outcome of the Grignard synthesis.

ParameterConditionEffect on Main ReactionEffect on Side ReactionsRecommendation
Temperature Low (0-25 °C)Slower formation of GrignardReduced rate of homocouplingMaintain gentle reflux during Grignard formation, then cool for aldehyde addition.
High (Reflux)Faster formation of GrignardIncreased rate of homocouplingUse reflux only if initiation is difficult, with slow halide addition.
Solvent Diethyl EtherEffectiveMay be less effective at stabilizing the Grignard reagent
THFGenerally preferredBetter stabilization of the Grignard reagent, potentially reducing side reactionsUse anhydrous THF for optimal results.[6]
Aryl Halide Addition FastCan lead to localized heatingSignificantly increases homocouplingSlow, dropwise addition is critical for good yield.
SlowControlled reaction rateMinimizes homocoupling
Atmosphere AirGrignard reagent reacts with H₂O and CO₂Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[4]
Inert (N₂ or Ar)Protects Grignard reagentPrevents reaction with atmospheric components

References

  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions with Aryl Halides.
  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.
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  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
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  • Sciencemadness.org. (2016, February 18). Grignard successes and failures.
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
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  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
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  • ResearchGate. (n.d.). Substituted benzylic alcohol chlorinations. [Table].
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Difluoro-5-methylbenzoic acid.
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8F2O, 1 gram.
  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945.
  • PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945.
  • Google Patents. (n.d.). US2846477A - Purification of methanol.
  • ChemSynthesis. (2025, May 20). (2-fluoro-5-methylphenyl)methanol.
  • Unknown. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Alfa Chemistry. (n.d.). CAS 367954-99-2 2,4-Difluoro-5-methylbenzoic acid.
  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
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  • MDPI. (2023, January 11). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas.
  • ResearchGate. (n.d.). 2,5-Difluoro-1,4-dimethoxybenzene for overcharge protection of secondary lithium batteries.
  • ResearchGate. (2025, August 6). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
  • ChemicalBook. (n.d.). 2,4-Difluoro-α-(4-methylphenyl)benzenemethanol.
  • ACS Publications. (2025, June 11). Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C.
  • ResearchGate. (n.d.). Effects of reaction conditions on one‐step synthesis of methylal via methanol oxidation catalyzed by Mo:Fe(2)/HZSM‐5 catalyst.
  • PubChem. (n.d.). (2,5-Difluoro-4-methoxyphenyl)(phenyl)methanol.
  • ResearchGate. (2023, August 10). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates.
  • MDPI. (n.d.). Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites.

Sources

Technical Support Center: Optimization of Reaction Conditions for (2,4-Difluoro-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2,4-Difluoro-5-methylphenyl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during synthesis. The unique electronic properties conferred by the fluorine substituents demand careful consideration of reaction parameters to achieve high yields and purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Overview of Synthetic Strategies

The most common and direct route to this compound is the reduction of its corresponding aldehyde, 2,4-Difluoro-5-methylbenzaldehyde. This precursor is a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs) due to the enhanced metabolic stability and bioavailability conferred by fluorination.[1] Alternative strategies, such as the Grignard reaction, can be employed to generate more complex derivatives with varying substituents at the carbinol center.

The following diagram illustrates the primary synthetic workflow.

cluster_main Primary Synthetic Workflow Start 2,4-Difluoro-5-methylbenzaldehyde Reduction Reduction (e.g., NaBH4, LiAlH4) Start->Reduction Add Reducing Agent Workup Aqueous Work-up & Extraction Reduction->Workup Quench Reaction Product This compound Purification Purification (Chromatography/Distillation) Workup->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of the target alcohol.

Troubleshooting Guide & FAQs: Reduction of 2,4-Difluoro-5-methylbenzaldehyde

This section addresses the most frequently encountered issues during the reduction of the aldehyde precursor.

Q1: My reaction is sluggish or incomplete, as indicated by TLC showing significant starting material. What are the likely causes and solutions?

A1: Incomplete conversion is a common issue stemming from several factors:

  • Reagent Quality & Stoichiometry: Sodium borohydride (NaBH₄) is hygroscopic and can lose activity over time. Ensure you are using a fresh or properly stored reagent. While a slight excess (1.1-1.5 equivalents) is standard, you may need to increase the stoichiometry if your reagent's purity is questionable.

  • Solvent Choice: The reaction is typically run in alcoholic solvents like methanol or ethanol. These protic solvents participate in the reaction by protonating the intermediate alkoxide. Ensure the solvent is anhydrous if using stronger, water-sensitive hydrides like LiAlH₄. A patent for a similar synthesis specifies using dichloromethane (DCM) with an aqueous solution of sodium borohydride, which can be an effective biphasic system.[2]

  • Temperature: While NaBH₄ reductions are often run at 0 °C to room temperature, low temperatures can slow the reaction rate significantly. If the reaction is sluggish, allowing it to warm to room temperature and stirring for an extended period (2-4 hours) is recommended.[2]

Troubleshooting Protocol: Addressing Incomplete Reduction

  • Verify Reagent: Use a fresh bottle of NaBH₄.

  • Solvent System: Use anhydrous methanol or ethanol. Add the aldehyde to the solvent first, then cool to 0 °C in an ice bath.

  • Controlled Addition: Add the NaBH₄ portion-wise to control the initial exotherm from the reaction with the solvent.

  • Monitor Progress: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the mixture back to 0 °C and quench slowly with water or dilute acid (e.g., 1M HCl) to destroy excess hydride before extraction.

Q2: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?

A2: The primary byproducts in this synthesis are typically ethers, formed via side reactions of the benzyl alcohol product, especially under acidic or high-temperature conditions.

  • Dibenzyl Ether Formation: Substituted benzyl alcohols can undergo self-condensation to form dibenzyl ethers, particularly if the work-up conditions are too acidic or if the reaction is heated for prolonged periods.[3] The electron-withdrawing nature of the fluorine atoms can make the benzylic carbocation intermediate more susceptible to nucleophilic attack by another alcohol molecule.

  • Friedel-Crafts Alkylation: The electrophilic benzylic carbocation can also react with other aromatic rings, leading to undesired alkylation byproducts.[4]

Optimization Strategy: Minimizing Byproducts

ParameterRecommendationRationale
Reducing Agent Use Sodium Borohydride (NaBH₄) over stronger agents like LiAlH₄.NaBH₄ is milder and highly selective for aldehydes over other functional groups, reducing the risk of over-reduction. It operates under less harsh conditions, minimizing side reactions.
Temperature Maintain a low to moderate temperature (0 °C to room temperature).Higher temperatures can promote side reactions like ether formation.[3]
Work-up pH Quench with water or a saturated NH₄Cl solution. Avoid strong acids.A neutral or mildly acidic quench minimizes the formation of the benzylic carbocation that leads to ether and alkylation byproducts.
Reaction Time Monitor the reaction closely and work up promptly upon completion.Extended reaction times, even at room temperature, can increase the likelihood of byproduct formation.

Q3: My isolated yield is low despite a clean TLC. Where am I losing my product?

A3: Low isolated yield after a clean reaction often points to issues in the work-up and purification stages. Fluorinated compounds can have unique physical properties that affect these steps.

  • Extraction: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane) and performing multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery from the aqueous layer.

  • Emulsion Formation: Biphasic mixtures involving fluorinated compounds can sometimes form stable emulsions. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

  • Purification:

    • Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if residual low-boiling solvents are present. Use moderate vacuum and temperature.

    • Column Chromatography: This is an effective purification method. Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.[5] The fluorinated nature of the molecule might alter its retention compared to non-fluorinated analogs, so careful TLC analysis is key to determining the right solvent system.

Alternative Route: Grignard Reaction for Derivative Synthesis

For derivatives where an alkyl or aryl group is added at the carbinol position, a Grignard reaction with 2,4-Difluoro-5-methylbenzaldehyde is a viable approach.

Q4: My Grignard reaction with 2,4-Difluoro-5-methylbenzaldehyde is giving low yields of the desired secondary alcohol. What are the common pitfalls?

A4: Grignard reactions require strict anhydrous conditions. However, with aldehydes, other side reactions can compete with the desired 1,2-addition.

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated. Old or poorly prepared reagents have lower activity. The initiation of Grignard formation can be improved by using activators like a crystal of iodine or diisobutylaluminum hydride (DIBAH).[6]

  • Reduction by Hydride Transfer: If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the aldehyde back to the primary alcohol (this compound) via a Meerwein-Ponndorf-Verley-Oppenauer (MPVO)-type mechanism.[7]

  • Enolization: While less common for benzaldehyde derivatives, a sterically hindered Grignard reagent could potentially act as a base, though this is unlikely to be a major pathway here.

The following diagram illustrates the decision-making process for troubleshooting a Grignard reaction.

cluster_grignard Troubleshooting Grignard Reaction Start Low Yield of Secondary Alcohol Check_SM TLC shows mainly unreacted aldehyde Start->Check_SM Check_Side TLC shows primary alcohol (reduction byproduct) Start->Check_Side Solution_SM 1. Ensure anhydrous conditions. 2. Use fresh/titrated Grignard. 3. Check Mg activation. Check_SM->Solution_SM Solution_Side 1. Lower reaction temp (-20 to 0 °C). 2. Use inverse addition (add aldehyde to Grignard). 3. Use a Grignard without β-hydrogens (e.g., MeMgBr, PhMgBr). Check_Side->Solution_Side

Caption: Decision tree for troubleshooting Grignard reactions.

Detailed Experimental Protocol: NaBH₄ Reduction

This protocol provides a reliable, self-validating method for the synthesis of this compound.

Materials:

  • 2,4-Difluoro-5-methylbenzaldehyde (1.0 eq)

  • Sodium borohydride (1.2 eq)

  • Methanol (anhydrous, ~0.2 M concentration of aldehyde)

  • Deionized Water

  • 1M Hydrochloric Acid

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-Difluoro-5-methylbenzaldehyde.

  • Dissolution: Add anhydrous methanol and stir until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir the mixture at 0-5 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed (typically 2-3 hours).

  • Quenching: Once complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add deionized water dropwise to quench the excess NaBH₄. After the initial effervescence subsides, slowly add 1M HCl until the solution is neutral to slightly acidic (pH ~6-7).

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a clear oil or low-melting solid.[5]

References

  • BenchChem. (2025).
  • Nichol, M. F., Limon, L., & Read de Alaniz, J. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. ResearchGate. [Link]

  • Quick Company. (n.d.).
  • MySkinRecipes. (n.d.). 2,4-DIFLUORO-5-METHYLBENZALDEHYDE.
  • Cheng, W., Du, J., Liu, P., Jiang, Y., & Jiang, H. (2024). Improvement on Synthesis of Grignard Reagent. University Chemistry, 39(5), 238-242.
  • ResearchGate. (n.d.). Scheme 5. Product distribution of the Grignard reaction of aldehyde 14.... ResearchGate. [Link]

Sources

troubleshooting common issues in the analysis of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (2,4-Difluoro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analytical characterization of this compound. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed troubleshooting, please refer to the specific analytical technique sections.

Q1: I'm observing poor peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the likely causes?

A1: Poor peak shape is a common issue in HPLC. For fluorinated compounds like this compound, several factors can contribute:

  • Secondary Interactions: The fluorinated phenyl ring can engage in secondary interactions with residual silanols on C18 columns.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Degradation: An aging column can lose its efficiency, leading to poor peak shapes.[1]

Initial troubleshooting steps include reducing the injection concentration, using a column with end-capping, or trying a fluorinated stationary phase, which can offer unique selectivity for fluorinated compounds.[2]

Q2: My GC-MS analysis of this compound shows a smaller than expected molecular ion peak or unexpected fragments. Why is this happening?

A2: Benzyl alcohols can be thermally labile and prone to in-column reactions in GC.[3] The primary issues to consider are:

  • In-column Dehydration: The alcohol can lose a molecule of water at elevated injector or column temperatures, leading to the formation of a corresponding alkene.

  • Alpha Cleavage: A common fragmentation pathway for alcohols in mass spectrometry is the cleavage of the C-C bond adjacent to the oxygen, resulting in a resonance-stabilized cation.[4]

  • Oxidation: Trace amounts of oxygen in the carrier gas or on the column can lead to the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.

To mitigate these issues, try lowering the injector temperature, using a deactivated liner, and ensuring a high-purity carrier gas.

Q3: I am struggling to identify and characterize impurities in my this compound sample using NMR.

A3: Identifying low-level impurities by NMR can be challenging. Key considerations include:

  • Solvent Purity: Ensure the deuterated solvent is of high purity and free from contaminants that could mask impurity signals.[5]

  • Reference Standards: If potential impurities are known, obtaining reference standards for spiking experiments is the most definitive way to confirm their presence.

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can help in elucidating the structures of unknown impurities by revealing proton-proton and proton-carbon correlations.

  • Forced Degradation Studies: Intentionally degrading the sample under stress conditions (e.g., acid, base, oxidation, heat, light) can help generate and identify potential degradation products.[6]

Section 2: HPLC Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. However, the unique properties of fluorinated molecules like this compound can present specific challenges.

Issue 1: Poor Resolution and Co-elution with Impurities

Causality: The fluorines on the phenyl ring alter the electronic properties and hydrophobicity of the molecule, which can lead to unexpected retention behavior and co-elution with structurally similar impurities on standard C18 columns.

Troubleshooting Workflow

Caption: HPLC Resolution Troubleshooting Workflow.

Detailed Protocol: Method Development for Improved Resolution
  • Column Selection:

    • Initial Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Alternative Column: If resolution is inadequate, switch to a pentafluorophenyl (F5) or other fluorinated phase column. These phases can offer different selectivity for fluorinated analytes through dipole-dipole and pi-pi interactions.[2]

  • Mobile Phase Optimization:

    • Solvent Screening: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shape for aromatic compounds.

    • pH Adjustment: Buffer the aqueous portion of the mobile phase. For this compound, a slightly acidic pH (e.g., pH 3-4 with formic or acetic acid) can suppress the ionization of any acidic impurities and improve retention.

  • Gradient Optimization:

    • Begin with a broad scouting gradient (e.g., 5-95% organic over 20 minutes).

    • Based on the initial chromatogram, develop a shallower gradient around the elution time of the main peak and its impurities to maximize resolution.

ParameterInitial ConditionOptimized ConditionRationale
Column C18, 250x4.6mm, 5µmPentafluorophenyl, 150x4.6mm, 3µmFluorinated phase enhances selectivity for fluorinated analytes.[2]
Mobile Phase A Water0.1% Formic Acid in WaterControls pH, improves peak shape.
Mobile Phase B AcetonitrileAcetonitrileGood solvent for aromatic compounds.
Gradient 10-90% B in 20 min40-60% B in 15 minShallow gradient increases resolution of closely eluting peaks.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate.
Detection UV at 254 nmUV at 265 nmOptimize for maximum absorbance of the analyte.
Issue 2: Analyte Degradation During Analysis

Causality: Although generally stable, this compound can be susceptible to degradation under certain analytical conditions, especially if the mobile phase is too acidic or basic, or if the sample is exposed to light for extended periods.

Protocol: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are crucial for developing stability-indicating methods.[6][7]

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-DAD and LC-MS to identify and characterize any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[6]

Section 3: GC-MS Troubleshooting Guide

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the analysis of benzyl alcohols like this compound can be problematic.

Issue 1: In-source/In-column Dehydration and Fragmentation

Causality: The high temperatures of the GC inlet and column can cause the dehydration of the benzyl alcohol to form the corresponding difluoro-methylstyrene. Additionally, electron ionization (EI) in the MS source can lead to extensive fragmentation, making the molecular ion difficult to observe.

Troubleshooting Workflow

Caption: GC-MS Degradation Troubleshooting.

Protocol: Derivatization to Improve Thermal Stability

Derivatization of the hydroxyl group to a less labile silyl ether can prevent dehydration and improve chromatographic performance.

  • Sample Preparation: To approximately 1 mg of the sample in a vial, add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

ParameterBefore DerivatizationAfter DerivatizationRationale
Analyte This compound(2,4-Difluoro-5-methylphenyl)methoxy-trimethylsilaneSilyl ether is more thermally stable and less polar.
Injector Temp. 250°C250°CCan be maintained as the derivative is stable.
Column DB-5ms or equivalentDB-5ms or equivalentA non-polar column is suitable for both.
Expected Mol. Ion m/z 158 (often weak or absent)m/z 230The silylated derivative gives a more prominent molecular ion.
Key Fragments m/z 141 (M-OH), m/z 125 (M-H₂O-F)m/z 215 (M-CH₃), m/z 73 (Si(CH₃)₃)Fragmentation pattern is more predictable and aids in identification.

Mass Spectral Fragmentation: The mass spectrum of underivatized this compound is often dominated by fragments resulting from the loss of water and subsequent rearrangements. The base peak is frequently not the molecular ion. In contrast, the silylated derivative will show a characteristic loss of a methyl group (M-15) and a strong peak at m/z 73, corresponding to the trimethylsilyl cation.

Section 4: NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and purity assessment of this compound.

Issue 1: Ambiguous Signal Assignment due to Fluoro-Substituents

Causality: The two fluorine atoms on the phenyl ring introduce complex splitting patterns in both the ¹H and ¹³C NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Protocol: Utilizing ¹⁹F and 2D NMR for Unambiguous Assignment
  • ¹H NMR: Acquire a standard proton NMR spectrum. The aromatic protons will appear as complex multiplets due to coupling to each other and to the fluorine atoms.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show two signals for the two non-equivalent fluorine atoms.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). Carbons further away will show smaller couplings.

  • 2D NMR (HSQC/HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is useful for assigning the signals of the methyl and methylene groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons and confirming the connectivity of the molecule.

Expected NMR Data (Illustrative)
NucleusChemical Shift (ppm, illustrative)MultiplicityCoupling Constants (Hz, illustrative)Assignment
¹H ~7.2mAromatic-H
~6.9mAromatic-H
~4.6sCH₂
~2.3sCH₃
~1.8tJ = ~6 HzOH
¹³C ~160dd¹JCF ≈ 245, ²JCF ≈ 15C-F
~158dd¹JCF ≈ 248, ²JCF ≈ 14C-F
~130mAromatic C-H
~120mAromatic C-H
~60sCH₂
~15sCH₃

Note: Actual chemical shifts and coupling constants will depend on the solvent and instrument. Tables of chemical shifts for common impurities can be invaluable for identifying extraneous peaks.[8][9]

Section 5: References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 113-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Gas chromatography-Mass spectrometry. Retrieved from [Link]

  • Mmereki, D., et al. (2021). Development and Validation of an Analytical Method for the Investigation of Methanol in Homemade Alcoholic Beverages of Botswana Using Gas Chromatography-Mass Spectrometry (GC–MS) Technique. Journal of Analytical Methods in Chemistry, 2021, 8898824. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653. Retrieved from [Link]

  • Pátek, M., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(39), 6984-6991. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Zapadka, M., et al. (2021). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 26(15), 4627. Retrieved from [Link]

  • Schultheiss, J., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Pharmaceutical and Biomedical Analysis, 66, 223-228. Retrieved from [Link]

  • Liu, Y., et al. (2021). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 198, 114006. Retrieved from [Link]

  • Malysheva, S. V., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 83. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]

  • Woudneh, M. B., et al. (2021). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1182, 338945. Retrieved from [Link]

  • Rahman, M. M., et al. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library, 4(2), 524-531. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Bajaj, S., et al. (2018). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 10(4), 384-391. Retrieved from [Link]

  • European Commission. (2017). Method development and validation of formaldehyde methanol furfural determination by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL | Science topic. Retrieved from [Link]

  • Blank, I., et al. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(7), 1851-1856. Retrieved from [Link]

  • Li, H., et al. (2015). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Journal of Cosmetics, Dermatological Sciences and Applications, 5, 209-214. Retrieved from [Link]

  • Nowak, P., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

  • Liu, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1043-1048. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Aoyagi, Y., et al. (2019). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the Mass Spectrometry Society of Japan, 67(1), 1-8. Retrieved from [Link]

  • Khan, S. A., et al. (2014). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. International Journal of Pharmaceutical Sciences and Research, 5(8), 3355-3361. Retrieved from [Link]

  • Hamdi, S. T., et al. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of the Chemical Society of Pakistan, 18(2), 112-116. Retrieved from [Link]

  • Cappellin, L., et al. (2012). Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds. Food and Bioprocess Technology, 5, 2305-2315. Retrieved from [Link]

Sources

process improvements for the industrial scale production of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale production of (2,4-Difluoro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthesis, overcome common challenges, and ensure the highest quality of your final product.

I. Process Overview: Synthesis of this compound

The most common and industrially viable route to this compound is the reduction of the corresponding aldehyde, 2,4-difluoro-5-methylbenzaldehyde. This transformation is critical and requires careful control of reaction parameters to ensure high yield and purity.

This guide will focus on the troubleshooting and optimization of this key reduction step and the subsequent purification of the final product.

II. Troubleshooting Guide: The Reduction of 2,4-Difluoro-5-methylbenzaldehyde

This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during the synthesis.

A. Reaction Initiation and Performance

Question 1: My reduction reaction is sluggish or fails to initiate. What are the potential causes and how can I resolve this?

Answer:

A sluggish or non-starting reaction is a common issue, often related to the quality of reagents and the reaction environment. Here are the primary factors to investigate:

  • Purity of 2,4-difluoro-5-methylbenzaldehyde: The starting aldehyde must be free of acidic impurities, which can quench the reducing agent. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

    • Solution: Analyze the starting material by GC-MS or NMR to identify any acidic contaminants. If necessary, purify the aldehyde by distillation or recrystallization before use.

  • Activity of the Reducing Agent: The choice of reducing agent is critical. Common choices for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2]

    • Sodium Borohydride (NaBH₄): This is a milder and safer reducing agent, often preferred for industrial applications. However, its reactivity can be lower.

      • Troubleshooting:

        • Ensure the NaBH₄ is dry and has been stored properly to prevent deactivation by moisture.

        • Consider a different solvent. While alcohols like methanol or ethanol are common, for a less reactive substrate, a co-solvent system might be beneficial.[3]

    • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, but it reacts violently with water and protic solvents.[2]

      • Troubleshooting:

        • Strict anhydrous conditions are paramount. Flame-dry all glassware and use anhydrous solvents.

        • The quality of the LiAlH₄ is crucial. Use freshly opened containers or titrate to determine the active hydride content.

  • Solvent Quality: The solvent must be inert to the reaction conditions and of high purity.

    • Solution: Use anhydrous solvents, especially when working with LiAlH₄. For NaBH₄ reactions in alcoholic solvents, ensure the alcohol is of a suitable grade.

Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer:

Byproduct formation is a key challenge in maximizing yield and purity. The nature of the byproducts can provide clues to the underlying issue.

  • Over-reduction: While less common for a primary alcohol synthesis, highly reactive reducing agents or prolonged reaction times at elevated temperatures could potentially lead to further reactions.

    • Solution:

      • Carefully control the stoichiometry of the reducing agent.

      • Maintain the recommended reaction temperature. For many reductions, this is often at or below room temperature.

  • Cannizzaro-type Reactions: Under basic conditions, aldehydes without an alpha-hydrogen can undergo disproportionation to form the corresponding carboxylic acid and alcohol. While the reduction is typically faster, localized high concentrations of base or elevated temperatures could promote this side reaction.

    • Solution:

      • Ensure efficient stirring to prevent localized "hot spots" of reactivity.

      • Control the rate of addition of the reducing agent.

  • Impurity-related byproducts: Impurities in the starting aldehyde can lead to a range of side products.

    • Solution: As mentioned previously, ensure the purity of the 2,4-difluoro-5-methylbenzaldehyde.

III. Troubleshooting Guide: Work-up and Purification

Question 3: I am experiencing low yields after the work-up procedure. Where might I be losing my product?

Answer:

Product loss during work-up is a frequent problem. Here are the key areas to focus on:

  • Incomplete Quenching: The quenching of the reaction is a critical step to neutralize the excess reducing agent and any reactive intermediates.

    • LiAlH₄ Quench: This is a highly exothermic process that must be done carefully at low temperatures. Inadequate quenching can lead to the formation of emulsions and difficult-to-separate solids, trapping the product.

      • Recommended Quench Procedure (Fieser method):

        • Cool the reaction mixture to 0 °C.

        • Slowly add water, followed by 15% aqueous NaOH, and then more water. The resulting granular precipitate is easily filtered.

    • NaBH₄ Quench: Typically quenched with a weak acid, such as dilute HCl or acetic acid, until the evolution of hydrogen gas ceases.

  • Emulsion Formation during Extraction: The presence of finely divided solids or surfactants can lead to stable emulsions, making phase separation difficult and leading to product loss in the aqueous layer.

    • Solution:

      • Add a saturated brine solution to the aqueous layer to increase its ionic strength, which can help break emulsions.

      • If solids are present, filtration before extraction is recommended.

  • Product Solubility: this compound has some water solubility.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.

Question 4: My final product has a persistent impurity that is difficult to remove by distillation or recrystallization. What could it be and how can I remove it?

Answer:

Persistent impurities often have similar physical properties to the desired product.

  • Unreacted Aldehyde: If the reduction was incomplete, the starting aldehyde will be present.

    • Detection: Easily detectable by TLC, GC, or NMR.

    • Removal:

      • Bisulfite Wash: A wash with a sodium bisulfite solution can selectively remove the aldehyde as a water-soluble adduct.

      • Chromatography: While not ideal for large-scale production, column chromatography can be effective for removing small amounts of unreacted aldehyde.

  • Cresol Impurities: Benzyl alcohols produced from toluene derivatives can sometimes contain cresol impurities.[4][5]

    • Detection: GC-MS is the most effective method for identifying these impurities.

    • Removal: A specialized purification technique involves the countercurrent distillation of the benzyl alcohol vapor against a solution of an alkali metal benzylate.[4][5] This converts the more acidic cresols into non-volatile cresolates.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reduction of 2,4-difluoro-5-methylbenzaldehyde with NaBH₄?

A1: For industrial-scale reductions with NaBH₄, methanol or ethanol are often the solvents of choice due to their low cost and effectiveness. The reaction can be performed by adding solid sodium tetrahydridoborate to a solution of the aldehyde in the alcohol.[2]

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting aldehyde. The disappearance of the aldehyde spot indicates the completion of the reaction. For more quantitative analysis, gas chromatography (GC) can be used.

Q3: What are the safety considerations for the industrial-scale reduction of 2,4-difluoro-5-methylbenzaldehyde?

A3:

  • With LiAlH₄: This reagent is highly pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). A controlled quenching procedure is essential to manage the exothermic reaction.[2]

  • With NaBH₄: While safer than LiAlH₄, the reaction still produces flammable hydrogen gas upon quenching with acid. Ensure adequate ventilation and avoid ignition sources.

  • General: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Q4: Can this compound be purified by distillation?

A4: Yes, vacuum distillation is a suitable method for the purification of this compound on a large scale. The reduced pressure allows the distillation to be carried out at a lower temperature, preventing thermal decomposition of the product.

Q5: Are there any stability concerns with the final product?

A5: Benzyl alcohols are generally stable compounds. However, prolonged exposure to strong acids or oxidizing agents should be avoided. The presence of fluorine atoms can influence the acidity of the benzylic alcohol.[6]

V. Experimental Protocols and Data

Protocol 1: Industrial Scale Reduction of 2,4-difluoro-5-methylbenzaldehyde with Sodium Borohydride

Materials:

  • 2,4-difluoro-5-methylbenzaldehyde (1 mole equivalent)

  • Sodium Borohydride (0.3 mole equivalent)

  • Methanol (10 volumes)

  • 3M Hydrochloric Acid

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Charge a suitable reaction vessel with 2,4-difluoro-5-methylbenzaldehyde and methanol.

  • Cool the solution to 0-5 °C with an ice bath.

  • Slowly add the sodium borohydride in portions, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, slowly add 3M hydrochloric acid to quench the excess NaBH₄. Continue adding acid until the pH of the aqueous layer is ~2 and gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

Table 1: Typical Impurity Profile and Control Strategies
ImpuritySourceControl Strategy
2,4-difluoro-5-methylbenzaldehydeIncomplete reactionEnsure complete reaction by monitoring; use a slight excess of reducing agent if necessary.
2,4-difluoro-5-methylbenzoic acidCannizzaro reaction or air oxidationMaintain low reaction temperature; ensure inert atmosphere.
Cresol derivativesImpurities in starting materialsUse high-purity starting materials; specialized purification if necessary.

VI. Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Synthesis cluster_1 Work-up & Purification A 2,4-difluoro-5- methylbenzaldehyde B Reduction (e.g., NaBH4 in MeOH) A->B C Crude (2,4-Difluoro-5- methylphenyl)methanol B->C D Quenching (e.g., HCl) C->D E Extraction (e.g., Ethyl Acetate) D->E F Purification (Vacuum Distillation) E->F G Pure (2,4-Difluoro-5- methylphenyl)methanol F->G

Caption: Synthesis and purification workflow.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_reaction Reaction Issues cluster_workup Work-up Issues Start Low Yield of This compound CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction CheckWorkup Review Work-up Procedure Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete Aldehyde remaining SideReaction Side Reactions CheckReaction->SideReaction Byproducts observed Emulsion Emulsion Formation CheckWorkup->Emulsion Difficult phase separation ProductLoss Product Loss in Aqueous Layer CheckWorkup->ProductLoss Low organic layer recovery CheckReagents Verify Reagent Quality (Aldehyde, Reductant, Solvent) Incomplete->CheckReagents OptimizeCond Optimize Conditions (Temp, Time, Stoichiometry) Incomplete->OptimizeCond BreakEmulsion Add Brine / Filter Solids Emulsion->BreakEmulsion MultipleExtractions Perform Multiple Extractions ProductLoss->MultipleExtractions

Caption: Troubleshooting low yield issues.

VII. References

Sources

refinement of experimental methods involving (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (2,4-Difluoro-5-methylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. As a substituted benzyl alcohol, this compound is a key intermediate in the synthesis of various pharmaceutical agents and advanced materials. The presence of two fluorine atoms significantly influences its reactivity, solubility, and metabolic stability, making it a valuable synthon but also presenting unique experimental challenges.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common hurdles and ensure the success and reproducibility of your experiments. The guidance herein is based on established chemical principles and field-proven insights to streamline your research and development efforts.

Compound Profile: this compound

A quick reference table summarizing the key properties of the compound.

PropertyValueSource
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol
CAS Number 252004-32-3
Appearance Typically a solid[2]
Purity Commonly available at ≥98%[1]
InChI Key GHDQBJLOOLNHCJ-UHFFFAOYSA-N[2]

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the handling, storage, and general use of this compound.

Q1: How should I properly store this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation to the corresponding aldehyde, especially if the container is opened frequently.

Q2: What are the primary safety precautions I should take when handling this compound?

A2: As with any chemical reagent, standard laboratory personal protective equipment (PPE) is required. This includes safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood. While specific toxicity data for this exact compound is limited, it should be handled with the care afforded to all aromatic alcohols and fluorinated compounds. For context, the related compound methanol is toxic if swallowed, inhaled, or absorbed through the skin and can cause organ damage.[3][4]

Q3: In which common organic solvents is this compound soluble?

A3: this compound is generally soluble in a wide range of common organic solvents, including but not limited to:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Acetone

  • Methanol and Ethanol

  • Acetonitrile (MeCN) It has limited solubility in non-polar solvents like hexanes and petroleum ether, a property that is useful for purification via precipitation or crystallization.

Q4: Can I use this alcohol as a protecting group?

A4: Yes, the benzyl ether derived from this alcohol can be used as a protecting group. The electronic properties imparted by the fluorine atoms can offer advantages, such as altered stability towards acidic or basic conditions and unique chemical shifts in NMR spectroscopy that can reduce spectral overlap.[5] The synthesis of fluorinated benzyl ethers for this purpose typically follows standard Williamson ether synthesis protocols.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Low Yield or Stalled Oxidation to (2,4-Difluoro-5-methylphenyl)carbaldehyde

Symptom: You are attempting to oxidize the alcohol to the aldehyde (e.g., using PCC, PDC, or Swern/Parikh-Doering conditions), but TLC analysis shows a significant amount of starting material remaining even after extended reaction times, or the yield of the desired aldehyde is poor.

Potential Causes:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent may be inadequate. Benzylic alcohols can sometimes require a slight excess of the oxidant.

  • Deactivated Substrate: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can make the benzylic C-H bond stronger and the alcohol less nucleophilic, slowing the rate of oxidation compared to electron-rich benzyl alcohols.

  • Improper Temperature Control: Some oxidation reactions, particularly those involving DMSO like the Swern oxidation, are highly temperature-sensitive. Deviation from the optimal temperature range can lead to side reactions or decomposition of the active oxidant.

  • Degraded Reagents: Oxidizing agents like pyridinium chlorochromate (PCC) and DMSO can degrade over time if not stored correctly. Anhydrous conditions are critical for many oxidation protocols.

Recommended Solutions:

  • Verify Reagent Stoichiometry and Quality:

    • Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.5 eq. to 2.0 eq.).

    • Use a freshly opened bottle of the oxidant or purify/dry reagents as necessary (e.g., distill DMSO from CaH₂).

  • Adjust Reaction Conditions:

    • For PCC or PDC oxidations, slightly elevated temperatures (e.g., 40-50 °C) may be required. Monitor the reaction carefully by TLC to avoid the formation of byproducts.

    • For Swern or Parikh-Doering oxidations, ensure strict adherence to low-temperature requirements (e.g., -78 °C for the addition of oxalyl chloride/TFAA and DMSO, followed by the alcohol).

  • Consider an Alternative Oxidant:

    • Dess-Martin Periodinane (DMP) is a highly effective and mild oxidant for converting alcohols to aldehydes and is often successful when other methods fail. It operates at room temperature and typically gives clean conversions.

This diagram outlines a logical decision-making process for addressing incomplete oxidation reactions.

G start Low Yield in Oxidation Reaction check_reagents Verify Reagent Stoichiometry & Quality (1.5 - 2.0 eq oxidant) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok adjust_reagents Use Fresh Reagents Increase Stoichiometry reagents_ok->adjust_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes adjust_reagents->start Retry conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Increase Temperature (PCC) Ensure Low Temp (Swern) conditions_ok->adjust_conditions No change_oxidant Consider Alternative Oxidant (e.g., Dess-Martin Periodinane) conditions_ok->change_oxidant Yes adjust_conditions->start Retry protocol Run Reaction with DMP change_oxidant->protocol

Caption: Troubleshooting flowchart for oxidation reactions.

Issue 2: Formation of Byproducts in Etherification Reactions

Symptom: You are performing a Williamson ether synthesis by deprotonating the alcohol with a base (e.g., NaH) followed by the addition of an alkyl halide. However, your crude reaction mixture shows multiple spots on TLC, including what appears to be a symmetrical ether or unreacted starting material.

Potential Causes:

  • Incomplete Deprotonation: The acidity of the alcohol's proton is influenced by the electronic environment. If the base is not strong enough or if an insufficient amount is used, a significant portion of the alcohol will remain unreacted.

  • Side Reactions of the Alkyl Halide: If the alkyl halide is prone to elimination (e.g., a secondary or tertiary halide), this pathway can compete with the desired substitution, especially at elevated temperatures.

  • Halogen Exchange: In some cases, particularly with fluorinated aromatic systems, halogen exchange reactions can occur, although this is less common for aryl fluorides under these conditions. More relevant is the Finkelstein reaction, where an iodide source can convert an alkyl chloride or bromide to a more reactive alkyl iodide in situ.[6][7][8]

  • Reaction with Solvent: If using a reactive solvent, it may compete with the desired reaction. For example, using an alcohol as the solvent is generally not advised for this reason.

Recommended Solutions:

  • Ensure Complete Deprotonation:

    • Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.

    • Allow sufficient time for the deprotonation to complete (typically 30-60 minutes at 0 °C to room temperature), evidenced by the cessation of hydrogen gas evolution.

  • Optimize Reagent Addition and Temperature:

    • Add the alkyl halide slowly to the solution of the alkoxide at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).

    • For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary, but monitor for elimination byproducts.

  • Utilize Catalysis for Milder Conditions:

    • For certain etherifications, acid-catalyzed methods using reagents like boron trifluoride etherate (BF₃·OEt₂) can be effective, particularly for forming diphenylmethyl ethers.[9] This avoids the use of a strong base.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the alcohol in anhydrous THF or DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C. Add the desired alkyl halide (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 50 °C.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Issue 3: Difficulty in Chromatographic Purification

Symptom: The compound or its derivatives are difficult to separate from non-polar byproducts or starting materials using standard silica gel column chromatography. The compound may elute too quickly or co-elute with impurities.

Potential Causes:

  • Unique Polarity: Fluorinated compounds often exhibit polarity that is not always intuitive. The C-F bond is highly polar, but the overall molecular polarity can be lower than expected due to the non-polar nature of the rest of the molecule and the potential for intramolecular interactions. This can lead to lower retention on silica gel.

  • Improper Solvent System: The chosen eluent system (e.g., hexanes/ethyl acetate) may not have the optimal polarity to achieve good separation between the product and impurities.

Recommended Solutions:

  • Systematic TLC Analysis: Before attempting a column, run several TLCs with different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurities. Test systems could include:

    • Hexanes / Ethyl Acetate

    • Hexanes / Dichloromethane

    • Toluene / Ethyl Acetate

  • Optimize Eluent Polarity:

    • If the compound is eluting too quickly (high Rf), decrease the polarity of the eluent (i.e., increase the percentage of the non-polar solvent like hexanes).

    • If separation is poor, consider using a ternary system or a different solvent combination. For example, adding a small amount of methanol to a DCM eluent can sometimes improve the resolution of polar compounds.

  • Gradient Elution: Use a gradient elution for column chromatography, starting with a low-polarity mobile phase and gradually increasing the polarity. This helps to first elute non-polar impurities cleanly before the product comes off the column. An example gradient could be starting with 100% hexanes, moving to 5% EtOAc in hexanes, and gradually increasing to 20-30% EtOAc in hexanes.[10]

Compound TypeRecommended Eluent System (Silica Gel)Typical Rf Range
This compoundHexanes : Ethyl Acetate (4:1 to 2:1)0.3 - 0.5
Corresponding AldehydeHexanes : Ethyl Acetate (9:1 to 4:1)0.4 - 0.6
Benzyl Ether DerivativeHexanes : Ethyl Acetate (19:1 to 9:1)0.5 - 0.7
Issue 4: Ambiguous NMR Spectroscopic Data

Symptom: You have isolated a product, but the ¹H or ¹³C NMR spectrum is difficult to interpret due to complex splitting patterns caused by fluorine coupling.

Potential Causes:

  • Fluorine-Proton Coupling (¹H-NMR): Protons on and near the aromatic ring will couple to the fluorine atoms, resulting in complex multiplets instead of simple singlets, doublets, or triplets. This coupling (J-coupling) occurs over multiple bonds (²J, ³J, ⁴J, etc.).

  • Fluorine-Carbon Coupling (¹³C-NMR): Similarly, carbon atoms in the molecule will couple to the fluorine atoms, causing signals in the ¹³C NMR spectrum to appear as doublets, triplets, or doublet of doublets with characteristic C-F coupling constants.

Recommended Solutions:

  • Utilize 2D NMR Techniques: If available, 2D NMR experiments are invaluable for structure elucidation:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and piecing together the molecular framework.

  • Run a ¹⁹F NMR Spectrum: A ¹⁹F NMR spectrum is one of the simplest and most direct ways to confirm the presence and electronic environment of the fluorine atoms in your molecule. For this compound and its derivatives, you would expect to see two distinct signals, likely doublets due to F-F coupling.

  • Consult Reference Data: Use spectral databases and literature to find reference spectra for similar fluorinated compounds. The patterns of C-F coupling constants are often diagnostic.[11][12][13] For example, the carbon directly attached to a fluorine atom typically shows a very large one-bond coupling constant (¹JCF) of 240-260 Hz.

This diagram illustrates the key HMBC correlations that would be expected for the title compound, which are crucial for unambiguous structure assignment.

G cluster_0 This compound cluster_1 Key HMBC (H->C) Correlations mol H_CH2 CH₂ Protons C_ipso C-1 (ipso to CH₂OH) H_CH2->C_ipso ³J C_ortho_F C-2 (ortho to CH₂OH, attached to F) H_CH2->C_ortho_F ²J C_meta C-6 (meta to CH₂OH) H_CH2->C_meta ²J H_CH3 CH₃ Protons H_CH3->C_meta ³J C_meta_F C-4 (meta to CH₂OH, attached to F) H_CH3->C_meta_F ³J C_para_Me C-5 (para to CH₂OH, attached to CH₃) H_CH3->C_para_Me ²J

Caption: Expected 2- and 3-bond HMBC correlations.

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  • Google Patents, US2846477A - Purification of methanol. [Source: https://patents.google.
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  • Khan Academy, Halogen exchange method. [Source: https://www.khanacademy.org/science/chemistry/haloalkanes-and-haloarenes/preparation-of-haloalkanes/v/halogen-exchange-method]
  • PubChem, (2-Fluoro-5-methylphenyl)(3-fluorophenyl)methanol | C14H12F2O. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/62790458]
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  • Biosynth, (2,5-Difluoro-4-nitrophenyl)methanol | 1160474-68-9 | KWB47468. [Source: https://www.biosynth.com/p/KWB47468/1160474-68-9-2-5-difluoro-4-nitrophenyl-methanol]
  • ChemicalBook, (4,5-difluoro-2-methylphenyl)(thiophen-2-yl)methanol | 3002479-98-0. [Source: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB015155688.htm]
  • BLDpharm, 2484889-29-2|(5-Bromo-2,3-difluoro-4-methylphenyl)methanol. [Source: https://www.bldpharm.com/products/2484889-29-2.html]
  • Google Patents, CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. [Source: https://patents.google.
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avoiding decomposition of (2,4-Difluoro-5-methylphenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2,4-Difluoro-5-methylphenyl)methanol (CAS No. 142663-71-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Improper storage can lead to decomposition, compromising experimental outcomes. This guide provides in-depth troubleshooting, validated storage protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my clear, colorless this compound solution turning yellow or brown?

A colorless appearance is indicative of high purity. A change to a yellow or brown hue is a common sign of decomposition. The primary degradation pathway for benzyl alcohols is oxidation to the corresponding benzaldehyde, which is often yellow.[1][2] This process can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.

Q2: I've noticed a new peak in my HPLC/GC-MS analysis of an older sample. What could it be?

The most likely impurity is the corresponding aldehyde, (2,4-Difluoro-5-methylbenzaldehyde), formed via oxidation.[3][4] A secondary, though less common, product could be the carboxylic acid (2,4-Difluoro-5-methylbenzoic acid) if the oxidation is more extensive.[5] In the presence of acidic contaminants, etherification or polymerization can also occur.[6]

Q3: What are the ideal short-term (in-use) and long-term storage conditions?

For optimal stability, this compound must be protected from oxygen, moisture, and light. The table below summarizes the recommended conditions.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon preferred for density)
Container Amber glass vial with PTFE-lined capFlame-sealed amber glass ampoule or vial with a Sure/Seal™-type septum cap[7]
Handling In a glovebox or using Schlenk line techniques[8][9]In a glovebox or using Schlenk line techniques[8][9]

Q4: Can I store the material in its original container after opening?

While the original container is suitable for initial storage, once the seal is broken, its protective ability is compromised. For any storage beyond immediate use, it is critical to re-establish an inert atmosphere. For long-term storage, it is best practice to aliquot the material into smaller, single-use vials under inert gas to prevent repeated exposure of the bulk material to potential contaminants.[10]

Visualizing the Primary Degradation Pathway

The primary cause of degradation is the oxidation of the benzylic alcohol to the corresponding aldehyde. This process is often catalyzed by light, air, and trace impurities.

G cluster_main Oxidative Decomposition Pathway A This compound (Starting Material) C (2,4-Difluoro-5-methylbenzaldehyde) (Primary Degradation Product) A->C Oxidation B Oxidizing Agent (e.g., Atmospheric O₂) B->A Initiates

Caption: Primary oxidative pathway of this compound.

Troubleshooting Guide

If you suspect your material has degraded, use this guide to identify the cause and determine the appropriate course of action.

Observed SymptomPotential Cause(s)Recommended Action(s)
Visual Change (e.g., yellowing, precipitate formation)Aerial Oxidation: Exposure to oxygen in the air.[1]1. Confirm identity and purity using analytical methods like HPLC, NMR, or GC-MS.[][12] 2. If degradation is minor, the material may be repurified by column chromatography. 3. Store the purified material under a strict inert atmosphere following the Protocol for Long-Term Storage .
Inconsistent Reaction Yields Loss of Purity: The presence of impurities (aldehyde, acid) reduces the molar equivalence of the active alcohol.1. Re-qualify the material's purity using a quantitative method (e.g., qNMR or HPLC with a standard). 2. Adjust reaction stoichiometry based on the new purity value. 3. For critical applications, use a fresh, unopened lot of the reagent or repurify the existing stock.
New, Unidentified Peaks in Analytical Data (NMR, LC-MS) Formation of Degradants: Oxidation to aldehyde/acid or formation of ethers/polymers.[5][6]1. Attempt to identify the impurity peaks by comparing them to known standards or through structural elucidation (e.g., MS/MS, 2D NMR). 2. Assess if the impurity will interfere with your downstream application. 3. Discard the material if significant degradation (>5%) has occurred or if the impurity is problematic.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect the primary aldehyde degradant.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in Acetonitrile at approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • Start with a gradient of 30% B, increasing linearly to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and re-equilibrate for 3 minutes.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • The starting alcohol will have a characteristic retention time. The aldehyde impurity will typically elute slightly later due to its increased polarity.

    • Calculate purity based on the area percentage of the main peak.

Protocol 2: Recommended Long-Term Storage Procedure (Aliquoting)

This procedure should be performed in an inert atmosphere glovebox or using a Schlenk line.[8][9]

  • Preparation:

    • Oven-dry all glassware (e.g., vials, flasks, syringes) overnight at 125°C to remove adsorbed moisture and cool under an inert atmosphere.[7]

    • Select appropriately sized amber glass vials with PTFE-lined septa caps.

  • Inert Atmosphere Transfer:

    • Bring the main bottle of this compound and the clean, dry vials into a glovebox.

    • Alternatively, use a Schlenk line to ensure all vessels are under a positive pressure of argon or nitrogen.

  • Aliquoting:

    • Carefully uncap the main bottle.

    • Using a clean, dry syringe or pipette, transfer the desired amount of the liquid into each smaller vial. Work quickly but safely to minimize exposure to the glovebox atmosphere.

  • Sealing and Storage:

    • Tightly cap each vial. For extra security, wrap the cap and neck with Parafilm®.

    • Label each vial clearly with the compound name, date, and concentration (if applicable).

    • Place the sealed vials into a freezer at ≤ -20°C for long-term storage.[10]

New Material Handling Workflow

To ensure the integrity of your reagent from receipt to use, follow this decision-making workflow.

G A Receive New Bottle of This compound B Is the material for immediate, full-bottle use? A->B C Use as needed under inert atmosphere. B->C Yes D Perform Aliquoting Protocol 2 into single-use vials. B->D No F Store remaining bulk at ≤ -20°C under inert gas. C->F E Store aliquots at ≤ -20°C under inert gas. D->E

Caption: Decision workflow for handling new bottles of the reagent.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. RSC Publishing. Retrieved from [Link]

  • MDPI. (2018). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2018). Reaction mechanism of benzyl alcohol oxidation to benzaldehyde and sequential oxidation to benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with diluted nitric acid. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Pittelkow, M. et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Airgas. (2022). Methanol Safety Data Sheet. Retrieved from [Link]

  • Khan Academy. (2022). Stability of a substituted benzyl anion. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Methanex. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2017). Substituted benzyl alcohol chlorinations. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES: METHANOL and ETHANOL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • PubMed. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2-methylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Selective Modification of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective modification of (2,4-Difluoro-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its chemical transformations. The fluorination of aromatic compounds introduces unique reactivity patterns that require careful consideration in experimental design.[1][2] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to refine your synthetic methods effectively.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the modification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield and Selectivity in the Oxidation to (2,4-Difluoro-5-methylphenyl)formaldehyde

Question: My oxidation of this compound to the corresponding aldehyde is resulting in low yields and the formation of the carboxylic acid byproduct. How can I improve the selectivity for the aldehyde?

Answer: This is a common issue arising from over-oxidation. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic alcohol, but harsh oxidizing agents will readily convert the intermediate aldehyde to the carboxylic acid.[3][4] To favor the formation of (2,4-Difluoro-5-methylphenyl)formaldehyde, a milder and more selective oxidizing agent is necessary.

Root Cause Analysis:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are often too aggressive for this transformation and will lead to the carboxylic acid.[3][5]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to over-oxidation, even with milder reagents.

Recommended Solutions:

  • Choice of Oxidant: Employ a selective oxidizing agent that is known to stop at the aldehyde stage. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this purpose.[6] Another effective and increasingly popular method is the TEMPO-catalyzed oxidation, which is known for its high selectivity for primary alcohols to aldehydes under mild conditions.[7][8]

  • Reaction Control:

    • Maintain a low reaction temperature, typically between 0 °C and room temperature.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Selective Oxidation using PCC

Parameter Value
Reactant This compound
Reagent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Molar Ratio 1.5 equivalents of PCC per equivalent of alcohol

Step-by-Step Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC in one portion to the stirred solution.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Issue 2: Difficulty in Achieving Selective O-Alkylation or O-Acylation

Question: I am attempting to perform an O-alkylation (or O-acylation) on this compound, but I am observing low conversion and the formation of side products. What are the key parameters to control for a successful reaction?

Answer: Selective O-alkylation or O-acylation of this substrate requires careful selection of the base and electrophile, as well as control of the reaction conditions to prevent side reactions. The acidity of the hydroxyl proton is influenced by the electronic effects of the fluorine substituents.

Root Cause Analysis:

  • Inappropriate Base: A base that is too strong can lead to deprotonation at other sites or promote elimination reactions if the alkylating agent is susceptible. A base that is too weak will result in incomplete deprotonation of the alcohol and low conversion.

  • Poor Nucleophilicity of the Alkoxide: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the resulting alkoxide, making the subsequent substitution reaction sluggish.

  • Side Reactions: For O-alkylation, competitive C-alkylation on the aromatic ring is a potential side reaction, although less likely with this deactivated ring system. For O-acylation, incomplete reaction is a common issue.

Recommended Solutions:

  • Base Selection: For O-alkylation, a moderately strong base like sodium hydride (NaH) is often effective. For O-acylation, a non-nucleophilic organic base such as triethylamine (TEA) or pyridine is preferred to activate the acylating agent.

  • Reaction Conditions:

    • Use an aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to solvate the cation and enhance the nucleophilicity of the alkoxide.

    • For sluggish reactions, gentle heating may be required, but this should be done cautiously to avoid side reactions.

Experimental Protocol: O-Benzylation of this compound

Parameter Value
Reactant This compound
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)
Alkylating Agent Benzyl Bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature

Step-by-Step Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Issue 3: Challenges in Purification of the Modified Products

Question: I am finding it difficult to purify my reaction products containing the 2,4-difluoro-5-methylphenyl moiety. Standard purification techniques are not giving me the desired purity. What strategies can I employ?

Answer: The purification of fluorinated compounds can indeed be challenging due to their unique physical properties, such as altered polarity and potential for azeotrope formation with common solvents.[2]

Root Cause Analysis:

  • Similar Polarity of Product and Impurities: The fluorine atoms can make the polarity of the desired product very similar to that of certain byproducts or even the starting material, making chromatographic separation difficult.

  • Volatility: Some fluorinated compounds can be surprisingly volatile, leading to loss of product during solvent removal under high vacuum.

  • Crystallization Difficulties: The presence of the difluoro-methylphenyl group can sometimes hinder crystallization.

Recommended Solutions:

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with a wider range of solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) should be systematically screened.

    • Specialized Stationary Phases: For particularly difficult separations, consider using fluorinated stationary phases ("fluorous" chromatography) which can offer enhanced selectivity for fluorinated molecules.[2] Pentafluorophenyl (PFP) stationary phases in HPLC can also improve separation of positional isomers and structurally related fluorinated compounds.[9]

  • Crystallization Techniques:

    • Solvent Screening: Attempt crystallization from a variety of solvents or solvent mixtures.

    • Seeding: If a small amount of pure product can be obtained, use it to seed a supersaturated solution of the crude material.

  • Distillation: For thermally stable and sufficiently volatile products, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group of this compound before performing modifications on the aromatic ring?

A1: It is highly recommended. The hydroxyl group is a reactive site that can interfere with many reactions intended for the aromatic ring, such as lithiation, Grignard formation, or certain coupling reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[10][11][12] The choice of protecting group will depend on the subsequent reaction conditions. Silyl ethers are generally stable to basic and organometallic reagents but are cleaved by fluoride ions or acid.[12] Benzyl ethers are more robust to a wider range of conditions but typically require hydrogenolysis for removal.[10][11]

Q2: Can I selectively modify the methyl group on the aromatic ring without affecting the hydroxymethyl group?

A2: Yes, this is possible, but it requires careful selection of reagents. For example, benzylic bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator can be achieved. The hydroxymethyl group is generally less reactive under these free-radical conditions.[5][13] However, it is often prudent to protect the alcohol first to avoid any potential side reactions.

Q3: What are the key safety precautions to take when working with this compound and its derivatives?

A3: Standard laboratory safety protocols should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The specific hazards of all reagents used in a reaction should be reviewed from their Safety Data Sheets (SDS) before starting any experiment. Fluorinated organic compounds should be handled with care, and their toxicological properties should be considered.

Visualizing Reaction Pathways

Diagram 1: Selective Oxidation Workflow This diagram illustrates the decision-making process for the selective oxidation of this compound.

Oxidation_Workflow start Start: this compound reagent_choice Choose Oxidizing Agent start->reagent_choice mild_oxidant Mild Oxidant (PCC, DMP, TEMPO) reagent_choice->mild_oxidant Selective strong_oxidant Strong Oxidant (KMnO4, H2CrO4) reagent_choice->strong_oxidant Non-selective aldehyde Product: Aldehyde mild_oxidant->aldehyde carboxylic_acid Byproduct: Carboxylic Acid strong_oxidant->carboxylic_acid purification Purification aldehyde->purification pure_aldehyde Pure Aldehyde purification->pure_aldehyde

Caption: Decision workflow for selective oxidation.

Diagram 2: O-Alkylation General Scheme This diagram shows the general steps involved in the O-alkylation of this compound.

O_Alkylation_Scheme substrate This compound deprotonation Deprotonation (e.g., NaH in THF) substrate->deprotonation alkoxide Alkoxide Intermediate deprotonation->alkoxide alkylation Alkylation (e.g., R-X) alkoxide->alkylation product O-Alkylated Product alkylation->product workup Aqueous Workup & Purification product->workup final_product Pure Ether workup->final_product

Caption: General workflow for O-alkylation.

References

  • Boruah, M., et al. (2012). Recent applications of N-bromosuccinimide in synthetic organic chemistry. RSC Advances, 2(23), 8593-8621.
  • Quick Company. (n.d.).
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • Quick Company. (n.d.).
  • Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Asian Journal of Chemistry, 17(4), 2355-2362.
  • Wikipedia. (2023). Organofluorine chemistry.
  • White, M. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(44), 17770-17774.
  • Ashenhurst, J. (2018).
  • Chemistry Steps. (n.d.).
  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems.
  • BenchChem. (2025).
  • MedLife Mastery. (n.d.).
  • MDPI. (2022).
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols.
  • National Institutes of Health. (2017).
  • Chad's Prep. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2023).
  • Loudon, G. M. (n.d.). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity.
  • YouTube. (2022). Organic Chemistry - HYDROXY DERIVATIVES - How Benzyl Alcohol reacts with Na, PCl5, SOCl2 & HCl.
  • Beilstein Journals. (2018).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
  • Wiley Online Library. (2018).
  • Google Patents. (1992).
  • MDPI. (2023). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
  • ResearchGate. (2025). Vapour phase O-methylation of dihydroxy benzenes with methanol over cesium-loaded silica, a solid base.
  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ResearchGate. (2022). Esterification of various carboxylic acids with methanol over 0.
  • Khan Academy. (n.d.).
  • National Institutes of Health. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of (2,4-Difluoro-5-methylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. Among the myriad of synthetic compounds, fluorinated aromatic molecules, such as derivatives of (2,4-Difluoro-5-methylphenyl)methanol, are of particular interest due to the unique physicochemical properties imparted by fluorine. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds attractive candidates for developing new pharmaceuticals and advanced materials.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for unequivocally confirming the structure of this compound and its derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of methods, instead offering a narrative grounded in the causality of experimental choices, ensuring a self-validating system of protocols for robust structural confirmation.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The structural confirmation of a novel molecule like this compound relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Analytical Technique Information Provided State of Matter Key Advantages Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-space interactions.SolutionProvides detailed information about the molecule's structure in a physiologically relevant state; non-destructive.Can be complex to interpret for large molecules; may not provide absolute stereochemistry without specialized techniques.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Gas PhaseHigh sensitivity, requires very small sample amounts; provides definitive molecular formula.Does not provide information on the connectivity of atoms or stereochemistry; isomerization can be a challenge to distinguish.
X-ray Crystallography Precise 3D arrangement of atoms in the solid state, bond lengths, bond angles, absolute stereochemistry.Solid (Crystal)Provides an unambiguous, high-resolution 3D structure.Requires a high-quality single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state.

Deciphering the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. For a fluorinated compound like this compound, a suite of NMR experiments is essential.

The Causality Behind the Pulses: Why We Choose These Experiments
  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For our target molecule, we would expect to see distinct signals for the methyl protons, the benzylic methylene protons, the hydroxyl proton, and the aromatic protons. The coupling patterns of the aromatic protons will be crucial in confirming the substitution pattern on the benzene ring.

  • ¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like fluorine and oxygen appearing at higher chemical shifts (downfield).

  • ¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is indispensable. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive. The chemical shifts of the two fluorine atoms will be different due to their distinct chemical environments, and they will likely show coupling to each other and to nearby protons. This provides a direct confirmation of the presence and electronic environment of the fluorine atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the molecular framework.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecule.

Predicted NMR Data for this compound

Predicted ¹H NMR (500 MHz, CDCl₃):

  • ~2.3 ppm (s, 3H): Methyl protons (-CH₃).

  • ~4.7 ppm (s, 2H): Benzylic methylene protons (-CH₂OH).

  • Variable (br s, 1H): Hydroxyl proton (-OH), position and shape are concentration and solvent dependent.

  • ~6.9-7.2 ppm (m, 2H): Aromatic protons. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

Predicted ¹³C NMR (126 MHz, CDCl₃):

  • ~15-20 ppm: Methyl carbon (-CH₃).

  • ~60-65 ppm: Benzylic methylene carbon (-CH₂OH).

  • ~110-160 ppm: Aromatic carbons, with carbons directly bonded to fluorine showing large C-F coupling constants.

Predicted ¹⁹F NMR (470 MHz, CDCl₃):

  • Two distinct signals in the typical range for aromatic fluorides, likely showing coupling to each other and to aromatic protons.

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. This will provide an initial overview of the proton environments.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

  • ¹⁹F{¹H} NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to observe the fluorine signals.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish proton-proton correlations.

    • Acquire an HSQC spectrum to assign protons to their directly attached carbons.

    • Acquire an HMBC spectrum to identify long-range proton-carbon correlations, which will be crucial for confirming the connectivity of the methyl, fluorinated phenyl, and methanol moieties.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the final structure.

NMR_Workflow cluster_NMR NMR Spectroscopic Analysis Sample Sample Preparation (~5-10 mg in CDCl3) H1_NMR 1D ¹H NMR Sample->H1_NMR Initial Proton Environment C13_NMR 1D ¹³C NMR Sample->C13_NMR Carbon Backbone F19_NMR 1D ¹⁹F NMR Sample->F19_NMR Fluorine Environment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR F19_NMR->TwoD_NMR Structure Structural Elucidation TwoD_NMR->Structure Connectivity Analysis

Workflow for NMR-based structural elucidation.

Confirming Molecular Weight and Formula with Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.

The Logic of Fragmentation

In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The resulting fragmentation pattern is a "fingerprint" of the molecule. For benzyl alcohol and its derivatives, common fragmentation pathways include the loss of a hydroxyl radical and the formation of a stable tropylium ion.[2]

Predicted Mass Spectrum for this compound
  • Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (C₈H₈F₂O).

  • Key Fragments: We would anticipate fragments corresponding to the loss of •OH, H₂O, and potentially cleavage of the C-C bond between the phenyl ring and the methanol group. The presence of fluorine atoms will influence the fragmentation pattern, and fragments containing fluorine will have characteristic isotopic patterns.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing volatile compounds.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum is recorded.

  • Data Analysis: Analyze the retention time from the GC and the mass spectrum from the MS to confirm the identity and purity of the compound.

MS_Workflow cluster_MS Mass Spectrometric Analysis Sample_MS Dilute Sample Preparation GC Gas Chromatography (Separation) Sample_MS->GC MS Mass Spectrometry (Ionization & Fragmentation) GC->MS Elution Data_MS Data Analysis (Molecular Weight & Formula) MS->Data_MS Mass Spectrum

Workflow for GC-MS analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

When a high-quality single crystal of the compound can be obtained, X-ray crystallography provides the most definitive structural information. It yields a 3D model of the molecule, including precise bond lengths, bond angles, and absolute stereochemistry.

The Path from Crystal to Structure

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the positions of the atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Data Collection: Collect the X-ray diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Structure Validation: Validate the final structure using established crystallographic metrics.

XRay_Workflow cluster_XRay X-ray Crystallography Crystal Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction Pattern Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure Electron Density Map

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2,4-Difluoro-5-methylphenyl)methanol is a valuable building block in the synthesis of various pharmaceutically active compounds, owing to the advantageous properties conferred by its fluorine and methyl substituents. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, supported by experimental insights and data to inform your selection of the most efficacious pathway for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around the reduction of an oxidized precursor. The two most common and logical approaches start from either 2,4-Difluoro-5-methylbenzaldehyde or 2,4-Difluoro-5-methylbenzoic acid. Each route presents distinct advantages and disadvantages concerning reagent availability and cost, reaction conditions, yield, purity, and scalability. This guide will dissect these two predominant pathways to provide a clear comparative analysis.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid Reduction 2,4-Difluoro-5-methylbenzaldehyde 2,4-Difluoro-5-methylbenzaldehyde Intermediate Alkoxide Intermediate Alkoxide 2,4-Difluoro-5-methylbenzaldehyde->Intermediate Alkoxide NaBH4, Solvent (e.g., MeOH, EtOH) This compound This compound Intermediate Alkoxide->this compound Aqueous Workup (e.g., H2O, dilute acid) 2,4-Difluoro-5-methylbenzoic acid 2,4-Difluoro-5-methylbenzoic acid 2,4-Difluoro-5-methylbenzoic acid->this compound Catalyst (e.g., Ru/C), H2 pressure, Heat, Solvent

Caption: Primary synthetic routes to this compound.

Route 1: Reduction of 2,4-Difluoro-5-methylbenzaldehyde

This approach is a classic and widely utilized method for the preparation of benzyl alcohols. The aldehyde precursor is readily available and the reduction can be achieved with a variety of reducing agents, with sodium borohydride (NaBH₄) being a common and practical choice for laboratory-scale synthesis.

Mechanistic Insight

The reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1][2] This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product. The solvent, often methanol or ethanol, can also participate in the reaction by protonating the intermediate and reacting with the boron species.[3]

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 2,4-Difluoro-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Dilute hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-Difluoro-5-methylbenzaldehyde (1.0 eq) in methanol or ethanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute HCl to a pH of ~5-6.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Route 2: Reduction of 2,4-Difluoro-5-methylbenzoic Acid

This route offers an alternative starting from the corresponding carboxylic acid. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent or harsher reaction conditions compared to the reduction of an aldehyde. Catalytic hydrogenation is a viable method for this transformation.

Mechanistic Insight

The catalytic hydrogenation of a carboxylic acid involves the adsorption of the substrate onto the surface of a heterogeneous catalyst, typically a noble metal like Ruthenium on a carbon support (Ru/C).[4] Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into atomic hydrogen. The adsorbed hydrogen atoms are then transferred to the carbonyl group of the carboxylic acid in a stepwise manner, leading to the formation of the primary alcohol. This process often requires elevated temperature and pressure to achieve good conversion and selectivity.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2,4-Difluoro-5-methylbenzoic acid[5][6][7]

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent (e.g., 1,4-dioxane/water mixture)[4]

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Charge a high-pressure reactor with 2,4-Difluoro-5-methylbenzoic acid (1.0 eq), 5% Ru/C catalyst (typically 1-5 mol%), and a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water.

  • Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.89 MPa).[4]

  • Heat the reaction mixture to the target temperature (e.g., 493 K) with vigorous stirring.[4]

  • Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography.

Comparative Analysis

FeatureRoute 1: Aldehyde Reduction (NaBH₄)Route 2: Carboxylic Acid Reduction (Catalytic Hydrogenation)
Starting Material 2,4-Difluoro-5-methylbenzaldehyde2,4-Difluoro-5-methylbenzoic acid
Reagents Sodium borohydride (mild, inexpensive)Hydrogen gas, Ruthenium on Carbon (requires specialized equipment)
Reaction Conditions Ambient temperature and pressureHigh temperature and high pressure
Equipment Standard laboratory glasswareHigh-pressure reactor (autoclave)
Safety Considerations Flammable solvents, careful quenching of excess borohydride.Handling of flammable hydrogen gas under high pressure, pyrophoric catalyst.
Scalability Readily scalable for laboratory and pilot plant production.More complex to scale up due to specialized equipment and safety protocols.
Yield & Purity Generally high yields and purity with simple workup.Can achieve high conversion and selectivity, but may require more rigorous purification.
Cost-Effectiveness Generally more cost-effective for smaller scales due to inexpensive reagents and simple setup.Higher initial investment for equipment, but potentially more economical for very large-scale industrial production.

Conclusion and Recommendations

For most laboratory-scale and early-stage process development, the reduction of 2,4-Difluoro-5-methylbenzaldehyde with sodium borohydride (Route 1) is the more practical and efficient method. Its mild reaction conditions, high yields, and the use of standard laboratory equipment make it an accessible and reliable choice. The operational simplicity and lower initial investment in specialized equipment are significant advantages for research and development settings.

The catalytic hydrogenation of 2,4-Difluoro-5-methylbenzoic acid (Route 2) , while a viable alternative, is better suited for large-scale industrial production where the infrastructure for high-pressure hydrogenations is already in place. The safety considerations and specialized equipment required for this route make it less practical for routine laboratory synthesis of this compound.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the scale of the synthesis, available equipment, and economic considerations. However, for the majority of researchers and drug development professionals, the aldehyde reduction pathway offers a more straightforward and efficient route to this valuable synthetic intermediate.

References

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 20, 2026, from [https://www.csun.edu/~hcchm001/G सिंथेसिस.pdf]([Link] सिंथेसिस.pdf)

  • (2-fluoro-5-methylphenyl)methanol. (2025). ChemSynthesis. Retrieved January 20, 2026, from [Link]

  • This compound, 98% Purity, C8H8F2O, 1 gram. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

  • 2,4-Difluoro-5-methylbenzoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Catalytic Hydrogenation of Benzoic Acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. (2021). CABI Digital Library. Retrieved January 20, 2026, from [Link]

  • 2,4-difluoro-5-methylbenzoic acid (C8H6F2O2). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • THE REDUCTION OF ALDEHYDES AND KETONES. (n.d.). Chemguide. Retrieved January 20, 2026, from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved January 20, 2026, from [Link]

  • Grignard Synthesis of Triphenylmethanol | PDF | Organic Chemistry. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

Sources

A Medicinal Chemist's Guide to the (2,4-Difluoro-5-methylphenyl)methanol Scaffold: From Inert Intermediate to Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Fluorinated Scaffold

In the landscape of drug discovery, not all molecules are created equal. Some exhibit potent biological activity on their own, while others, like (2,4-Difluoro-5-methylphenyl)methanol, serve as unassuming yet critical building blocks for blockbuster therapeutics. On its own, this fluorinated phenylmethanol shows limited intrinsic biological activity. However, its true value lies in its utility as a synthetic intermediate, a foundational scaffold upon which highly potent and selective drugs are built. The strategic placement of its fluorine and methyl groups provides medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacological properties of a lead compound.

This guide provides a comparative analysis of the this compound scaffold, not through direct biological data of the parent molecule, but by exploring the biological activities of its derivatives and analogs. We will delve into the principles of bioisosteric replacement that govern the design of such analogs and examine case studies of successful drugs that incorporate this key structural motif. This analysis is supported by detailed experimental protocols that provide a framework for evaluating the biological activity of novel compounds derived from this versatile scaffold.

The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-target binding.

The concept of bioisosterism , the replacement of a functional group with another that has similar physicochemical properties, is central to analog design.[2][3] In the context of the this compound scaffold, the fluorine atoms and the methyl group are prime candidates for bioisosteric replacement to optimize a drug's properties. For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position.[1] Similarly, the methyl group can be replaced with other small alkyl groups, a trifluoromethyl group, or even a cyano group to alter lipophilicity, steric profile, and electronic properties.

G cluster_0 Bioisosteric Replacement Strategies cluster_1 Key Modifications cluster_2 Resulting Property Changes Parent_Scaffold This compound Analogs Bioactive Analogs Parent_Scaffold->Analogs Modification Fluorine Fluorine (F) Analogs->Fluorine Position/Number Methyl Methyl (CH3) Analogs->Methyl Replacement Methanol Methanol (CH2OH) Analogs->Methanol Functionalization Properties Improved Potency Enhanced Selectivity Favorable DMPK Profile Reduced Toxicity Fluorine->Properties Methyl->Properties Methanol->Properties G Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound End End Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Enzyme_Substrate Add VEGFR-2 Enzyme and Substrate Add_Compound->Add_Enzyme_Substrate Pre_Incubate Incubate 10 min Add_Enzyme_Substrate->Pre_Incubate Add_ATP Initiate Reaction with ATP Pre_Incubate->Add_ATP Incubate_Reaction Incubate 1 hr Add_ATP->Incubate_Reaction Stop_Detect Stop Reaction & Detect ADP (Luminescence) Incubate_Reaction->Stop_Detect Analyze Calculate % Inhibition and IC50 Stop_Detect->Analyze Analyze->End

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., L2987 human lung carcinoma) [4]* Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While this compound may not be a biologically active molecule in its own right, its value as a synthetic intermediate in drug discovery is undeniable. The strategic placement of fluorine atoms and a methyl group on the phenyl ring provides a robust scaffold for the development of potent and selective therapeutics. Through the principles of bioisosteric replacement and careful structure-activity relationship studies, medicinal chemists can leverage this scaffold to create novel drug candidates with improved pharmacological profiles. The case studies of VEGFR-2 inhibitors and fexuprazan demonstrate the successful application of this chemical moiety in modern medicine. The provided experimental protocols offer a starting point for researchers looking to evaluate the biological activity of new analogs derived from this versatile and valuable building block.

References

  • A Researcher's Guide to Bioisosteric Replacement in 3-(2-(Trifluoromethyl)phenyl)propanal Derivatives - Benchchem.
  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed.
  • Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - NIH.
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[2][3][5]riazine-based VEGFR-2 kinase inhibitors - PubMed. Available at:

  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC - PubMed Central.

Sources

A Comparative Guide to the Synthesis and Properties of Fluorinated Phenylmethanols: (2,4-Difluoro-5-methylphenyl)methanol and a Monofluorinated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, fluorinated organic molecules hold a prominent position due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among these, substituted phenylmethanols are valuable building blocks. This guide provides a comprehensive cross-validation of the experimental results for (2,4-Difluoro-5-methylphenyl)methanol, offering a detailed comparison with its monofluorinated analogue, (2-Fluoro-5-methylphenyl)methanol.

This document is structured to provide not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding for researchers in the field.

Introduction to this compound

This compound is a fluorinated aromatic alcohol that presents a unique combination of electronic and steric properties. The two fluorine atoms on the phenyl ring significantly alter the molecule's electron density and lipophilicity, while the methyl group provides a key steric and electronic feature. These substitutions can influence how the molecule interacts with biological targets, making it an attractive intermediate for the synthesis of novel pharmaceuticals and agrochemicals.

Comparative Synthesis Strategies

The synthesis of fluorinated phenylmethanols can be approached through several well-established organic transformations. The two primary and most reliable routes involve the reduction of the corresponding benzoic acid or benzaldehyde. Below, we present a comparative analysis of these methods for the synthesis of this compound and (2-Fluoro-5-methylphenyl)methanol.

Table 1: Comparison of Synthetic Routes

Method Starting Material Key Reagents Typical Yield Range Advantages Disadvantages
Reduction of Benzoic Acid Substituted Benzoic AcidLiAlH₄, BH₃·THF75-90%High yields, readily available starting materials.Requires strictly anhydrous conditions; LiAlH₄ is highly reactive.
Reduction of Benzaldehyde Substituted BenzaldehydeNaBH₄, LiAlH₄85-98%Milder conditions (especially with NaBH₄), high yields, good functional group tolerance.Benzaldehydes can be prone to oxidation.
Grignard Reaction Substituted BromobenzeneMg, Formaldehyde60-80%Forms a new C-C bond, versatile.Requires strictly anhydrous conditions; Grignard reagents are highly reactive and basic.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and characterization of this compound and its monofluorinated counterpart.

Protocol 1: Synthesis of this compound via Reduction of 2,4-Difluoro-5-methylbenzaldehyde

This protocol describes a proposed, reliable method for the synthesis of this compound.

Workflow Diagram:

G start Start: 2,4-Difluoro-5-methylbenzaldehyde in Methanol add_nabh4 Add Sodium Borohydride (NaBH4) in portions at 0°C start->add_nabh4 stir Stir at room temperature (Monitor by TLC) add_nabh4->stir quench Quench with water stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product End Product: This compound purify->end_product

Caption: Synthesis of this compound.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,4-Difluoro-5-methylbenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of (2-Fluoro-5-methylphenyl)methanol via Grignard Reaction

This protocol outlines a proposed, effective synthesis of the monofluorinated analogue.

Workflow Diagram:

G start Start: 2-Bromo-4-methyl-1-fluorobenzene and Mg turnings in dry THF initiate Initiate Grignard formation (Iodine crystal, gentle heating) start->initiate grignard Formation of (2-Fluoro-5-methylphenyl)magnesium bromide initiate->grignard add_hcho Add paraformaldehyde at 0°C grignard->add_hcho warm Warm to room temperature and stir add_hcho->warm quench Quench with saturated NH4Cl (aq) warm->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product End Product: (2-Fluoro-5-methylphenyl)methanol purify->end_product

Caption: Synthesis of (2-Fluoro-5-methylphenyl)methanol.

Step-by-Step Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 2-bromo-4-methyl-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Reaction: Once the Grignard reagent formation is complete, cool the reaction mixture to 0°C.

  • Addition of Formaldehyde: Slowly add paraformaldehyde (1.5 eq) in portions to the stirred Grignard solution.

  • Warming and Stirring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield pure (2-Fluoro-5-methylphenyl)methanol.

Characterization and Data Comparison

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected spectroscopic data for both molecules.

Table 2: Spectroscopic Data Comparison

Property This compound (2-Fluoro-5-methylphenyl)methanol
Molecular Formula C₈H₈F₂OC₈H₉FO
Molecular Weight 158.14 g/mol 140.16 g/mol
¹H NMR (CDCl₃, δ ppm) ~7.1-7.3 (m, 2H, Ar-H), ~4.7 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃), ~1.8 (br s, 1H, OH)~7.0-7.2 (m, 3H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃), ~1.7 (br s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) Aromatic carbons exhibiting C-F coupling, ~60 (CH₂), ~14 (CH₃)Aromatic carbons exhibiting C-F coupling, ~62 (CH₂), ~20 (CH₃)
IR (cm⁻¹) ~3350 (O-H stretch), ~1600, 1500 (C=C stretch), ~1250 (C-F stretch)~3350 (O-H stretch), ~1600, 1500 (C=C stretch), ~1230 (C-F stretch)
Mass Spec (EI, m/z) 158 (M⁺), 141, 129140 (M⁺), 123, 109

Performance and Application Insights

The introduction of fluorine atoms into a phenyl ring can significantly impact a molecule's performance in various applications, particularly in drug discovery.

  • Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation. Therefore, this compound and its derivatives are expected to exhibit enhanced metabolic stability compared to their non-fluorinated or monofluorinated counterparts. This is a crucial advantage in drug development, as it can lead to improved pharmacokinetic profiles.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions. The difluorinated compound offers two sites for such interactions, potentially leading to higher binding affinity and selectivity for a target protein compared to the monofluorinated analogue.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The difluorinated compound will be more lipophilic than the monofluorinated one, a factor that needs to be carefully balanced during drug design.

Conclusion

This guide provides a comparative framework for the synthesis and evaluation of this compound and (2-Fluoro-5-methylphenyl)methanol. The choice between these two building blocks will depend on the specific requirements of the target molecule. The difluorinated compound offers the potential for enhanced metabolic stability and unique electronic properties, while the monofluorinated analogue provides a more subtle modification. The detailed, albeit proposed, experimental protocols and comparative data presented here serve as a valuable resource for researchers, enabling them to make informed decisions in their synthetic endeavors and drug discovery programs.

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A Comparative Spectroscopic Analysis of (2,4-Difluoro-5-methylphenyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. (2,4-Difluoro-5-methylphenyl)methanol, a substituted benzyl alcohol derivative, presents a unique spectroscopic fingerprint due to the interplay of its electron-withdrawing fluorine substituents and electron-donating methyl group. This guide offers a comprehensive, comparative analysis of its expected spectroscopic data, providing researchers, scientists, and drug development professionals with a foundational understanding for its characterization. While experimental data for this specific molecule is not widely published, this guide will leverage predictive models and comparative data from structurally similar compounds to provide a robust analytical framework.

The Importance of Orthogonal Spectroscopic Techniques

A multi-faceted approach utilizing various spectroscopic techniques is crucial for the unambiguous identification of a molecule. Each method provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Reveals the chemical environment of individual hydrogen and carbon atoms, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns, aiding in structural confirmation.

This guide will delve into the expected data from each of these techniques for this compound and compare it with related isomers and analogs.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is foundational to interpreting its spectra. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring, along with the benzylic alcohol moiety, creates a distinct electronic and steric environment.

Figure 1: Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methyl protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the hydroxyl proton.[1][2][3]

  • Data Acquisition: Acquire the spectrum on a 300-600 MHz NMR spectrometer.[3] Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

Predicted ¹H NMR Data and Comparative Analysis:

Proton Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Comparative Data (Isomers/Analogs)
Aromatic-H (H-3)6.8 - 7.2Doublet of doublets (dd)For (3,4-Difluorophenyl)methanol, aromatic protons appear in a similar region. The exact shifts are sensitive to the substitution pattern.
Aromatic-H (H-6)7.0 - 7.4Doublet of doublets (dd)In (2-fluoro-5-methylphenyl)methanol, the aromatic protons will exhibit different splitting patterns due to the change in fluorine and methyl group positions.[4]
-CH₂OH~4.7Singlet (or doublet if coupled to OH)The chemical shift is characteristic of benzylic alcohols. For (4-methylphenyl)methanol, this signal appears around 4.6 ppm.[5]
-OHVariable (1.5 - 4.0)Broad singletThe position is concentration and solvent-dependent.
-CH₃~2.3SingletSimilar to the methyl signal in toluene or other methylated aromatic compounds.

Causality Behind Predictions:

  • The two fluorine atoms are strongly electron-withdrawing, which generally deshields the aromatic protons, shifting their signals downfield.

  • The methyl group is electron-donating, having an opposing shielding effect. The final chemical shifts of the aromatic protons are a balance of these effects and their positions relative to the protons.

  • The methylene protons are adjacent to both the aromatic ring and the electronegative oxygen atom, placing their signal in the benzylic region.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

  • Data Acquisition: Acquired on the same NMR spectrometer as the ¹H NMR. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and phasing. Solvent peaks can be used as a secondary reference.[6]

Predicted ¹³C NMR Data and Comparative Analysis:

A predicted ¹³C NMR spectrum suggests the following approximate chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm) Comparative Data (Isomers/Analogs)
C-F (C-2, C-4)150 - 165 (with C-F coupling)In fluorinated benzenes, carbons directly attached to fluorine show large downfield shifts and significant one-bond C-F coupling constants.
C-CH₂OH (C-1)125 - 135The exact shift is influenced by the ortho and para fluorine substituents.
C-CH₃ (C-5)130 - 140The methyl-bearing carbon's shift is influenced by the adjacent fluorine.
Aromatic CH (C-3, C-6)110 - 120These carbons are shielded relative to the fluorine- and substituent-bearing carbons.
-CH₂OH~60Typical for a benzylic alcohol. For methanol, the signal is around 49.5 ppm in CDCl₃.[7][8]
-CH₃~20Characteristic for an aryl methyl group. In 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl carbon appears at 21.59 ppm.[9]

Causality Behind Predictions:

  • Electronegativity: The highly electronegative fluorine atoms cause a significant downfield shift (deshielding) for the carbons they are directly attached to (C-2 and C-4).

  • Carbon-Fluorine Coupling: The ¹³C signals for fluorinated carbons will be split into doublets due to coupling with the ¹⁹F nucleus (spin I = ½).

  • Substituent Effects: The electron-donating methyl group and the hydroxymethyl group influence the chemical shifts of the aromatic carbons based on their positions.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Comparative Data Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Structural Elucidation Structural Elucidation Spectral Interpretation->Structural Elucidation Isomeric Compounds Isomeric Compounds Isomeric Compounds->Spectral Interpretation Related Analogs Related Analogs Related Analogs->Spectral Interpretation Literature Values Literature Values Literature Values->Spectral Interpretation

Figure 2: Workflow for Spectroscopic Analysis.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive method for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be placed between two salt (e.g., NaCl or KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

  • Data Interpretation: The absorption bands in the spectrum are correlated to specific vibrational modes of functional groups.[10][11]

Predicted FT-IR Data and Comparative Analysis:

Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation and Comparative Notes
O-H Stretch3200 - 3600 (broad)The broadness is due to hydrogen bonding. This is a characteristic peak for alcohols. In the FTIR spectrum of methanol, a broad O-H stretch is a dominant feature.[10]
Aromatic C-H Stretch3000 - 3100Typically weaker than the aliphatic C-H stretch.
Aliphatic C-H Stretch (-CH₂- and -CH₃)2850 - 3000Confirms the presence of sp³ hybridized C-H bonds.
C=C Aromatic Stretch1500 - 1600Multiple bands are expected in this region, characteristic of the benzene ring.
C-O Stretch1000 - 1260Strong absorption expected for the primary alcohol.
C-F Stretch1100 - 1300Strong absorptions are expected due to the polarity of the C-F bond. These may overlap with the C-O stretch region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The molecules are ionized, typically using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI). EI is a high-energy technique that causes extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula is C₈H₈F₂O, giving a molecular weight of 158.15 g/mol . The molecular ion peak should be observed at m/z = 158.

  • Key Fragmentation Patterns:

    • Loss of H₂O (M-18): A peak at m/z = 140 is possible, though not always prominent for benzyl alcohols.

    • Loss of -OH (M-17): A peak at m/z = 141, corresponding to the formation of the stable benzylic carbocation.

    • Loss of -CH₂OH (M-31): A peak at m/z = 127, corresponding to the difluoro-methylphenyl cation. This is often a significant fragment.

    • Tropylium Ion Formation: Rearrangement and fragmentation of the aromatic ring can lead to other characteristic ions. For (3,4-Difluorophenyl)methanol, the base peak is often the molecular ion, with significant fragments corresponding to the loss of functional groups.[12]

Comparative Analysis:

The fragmentation pattern will be distinct from isomers. For example, in an isomer where the methyl group is ortho or para to the hydroxymethyl group, different stabilities of the resulting fragments might alter the relative intensities of the peaks.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, FT-IR, and Mass Spectrometry. This guide provides a detailed, predictive framework for the expected spectroscopic data, grounded in fundamental principles and compared with available data for structurally related molecules. By understanding the anticipated chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently approach the characterization of this and other novel fluorinated aromatic compounds, accelerating the pace of discovery in medicinal chemistry and materials science.

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of (2,4-Difluoro-5-methylphenyl)methanol, a key intermediate in various synthetic pathways. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reliable results.

The integrity of any research or development program hinges on the quality of its starting materials. Impurities, even in trace amounts, can lead to misleading biological data, undesirable side reactions, and compromised final product quality. This guide is structured to provide a comprehensive framework for the purity analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3]

Understanding the Analyte and Potential Impurities

This compound is a crystalline solid at room temperature. A common and efficient route for its synthesis is the reduction of 2,4-Difluoro-5-methylbenzoic acid.

This synthetic pathway informs our selection of analytical techniques by highlighting potential process-related impurities:

  • Unreacted Starting Material: 2,4-Difluoro-5-methylbenzoic acid.

  • Intermediate Aldehyde: 2,4-Difluoro-5-methylbenzaldehyde from partial reduction.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

  • Side-Reaction Products: Dependent on the specific reducing agent and reaction conditions.

A multi-modal analytical approach is therefore essential for a comprehensive purity profile.

Orthogonal Analytical Techniques for Purity Determination

No single analytical technique is sufficient to definitively determine the purity of a compound. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and trustworthy assessment. We will compare four key techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Melting Point Analysis: A Fundamental Indicator of Purity

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[4][5] The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting point range.[4][6]

Expertise & Experience: While a simple technique, the interpretation of melting point data requires careful consideration. A sharp melting range (typically < 1°C) is a strong indicator of high purity.[4] Conversely, a broad melting range suggests the presence of impurities. It is important to note that the melting point for this compound is not widely reported in publicly available literature. Therefore, the focus of this analysis is on the sharpness of the melting range as an indicator of purity, rather than a direct comparison to a literature value.

Trustworthiness: This method is self-validating in its simplicity. A sharp, reproducible melting range, observed over multiple measurements, provides a high degree of confidence in the sample's crystalline purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized this compound is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of 1-2°C per minute when approaching the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.

  • Replicate Analysis: Repeat the accurate determination at least twice to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

Expertise & Experience: The key to a successful HPLC purity assessment lies in the development of a method that can separate the main component from all potential impurities. For fluorinated aromatic compounds, stationary phases with phenyl or pentafluorophenyl (PFP) ligands can offer unique selectivity due to π-π and dipole-dipole interactions, complementing standard C18 columns.[7] The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[1][2][3]

Trustworthiness: A validated HPLC method provides a robust and quantitative measure of purity. The use of a photodiode array (PDA) detector allows for peak purity analysis by comparing UV spectra across a single peak, providing an additional layer of confidence that a peak represents a single component.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For method development, consider a PFP column for alternative selectivity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0 30
    20 95
    25 95
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (and spectral scanning from 200-400 nm with PDA)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity for Volatile Impurities

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase lining a capillary column. The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information based on mass-to-charge ratio and fragmentation patterns.

Expertise & Experience: GC-MS is highly sensitive and ideal for detecting volatile impurities such as residual solvents. For benzyl alcohol and its derivatives, a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane, provides good resolution.[8][9] The mass spectrometer adds a high degree of specificity, allowing for the identification of unknown impurities by comparing their mass spectra to library databases.

Trustworthiness: The combination of chromatographic separation with mass spectrometric detection provides a high level of confidence in both the quantitation and identification of impurities. Method validation should be performed to ensure reliability.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Assessment

Principle: ¹⁹F NMR is a powerful technique for the analysis of fluorine-containing compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it is a highly sensitive NMR nucleus. The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it an excellent tool for quantitative analysis.[10] qNMR allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

Expertise & Experience: The key to accurate qNMR is the selection of a suitable internal standard. The standard should be of high purity, soluble in the same deuterated solvent as the analyte, and have a ¹⁹F signal that is well-resolved from any signals of the analyte or impurities.[11] Trifluoroacetic acid or other certified fluorinated reference materials are often used.[11]

Trustworthiness: ¹⁹F qNMR is considered a primary ratio method of measurement and, when performed correctly, can provide a highly accurate and precise determination of purity without the need for a reference standard of the analyte itself. This makes it an incredibly powerful tool for characterizing newly synthesized compounds.

Experimental Protocol: ¹⁹F qNMR for Absolute Purity Determination

  • Instrumentation: High-field NMR spectrometer equipped with a fluorine probe.

  • Internal Standard Selection: Choose a certified reference material with a known purity, for example, 1,4-bis(trifluoromethyl)benzene.

  • Sample Preparation:

    • Accurately weigh a precise amount of the internal standard (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a precise amount of the synthesized this compound (e.g., 20 mg) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Data Processing and Calculation:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Comparative Summary of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Melting Point Disruption of crystal lattice by impuritiesSimple, rapid, low costNot quantitative, only for crystalline solids, requires pure compound for reference valueQuick purity check of crystalline solids
HPLC-UV/PDA Differential partitioningWidely applicable, quantitative, high resolution, peak purity analysis with PDARequires method development, may not detect non-UV active impuritiesQuantitative purity and impurity profiling
GC-MS Volatility and partitioningHigh sensitivity, excellent for volatile impurities, provides structural informationNot suitable for non-volatile or thermally labile compoundsDetection and identification of volatile impurities and residual solvents
¹⁹F qNMR Nuclear magnetic resonanceAbsolute quantitation, no analyte reference standard needed, highly specific for fluorinated compoundsRequires specialized equipment and expertise, lower throughputAbsolute purity determination of the main component

Workflow and Data Visualization

A logical workflow for the purity assessment of a newly synthesized batch of this compound would proceed as follows:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_chromatographic Chromatographic Separation & Identification cluster_absolute Absolute Purity Determination cluster_final Final Purity Statement Synthesis Synthesis of (2,4-Difluoro-5- methylphenyl)methanol MP Melting Point Analysis Synthesis->MP Initial Assessment HPLC HPLC-PDA Analysis MP->HPLC If Crystalline GCMS GC-MS Analysis HPLC->GCMS Orthogonal Check Report Purity Report HPLC->Report Impurity Profile qNMR 19F qNMR Analysis GCMS->qNMR Confirm Identity & Volatiles GCMS->Report Volatile Impurities qNMR->Report Absolute Purity

Caption: Recommended workflow for comprehensive purity analysis.

Conclusion

The purity assessment of a synthesized compound such as this compound is a multi-faceted process that requires a thoughtful and orthogonal approach. By combining a fundamental technique like melting point analysis with the quantitative power of HPLC, the high sensitivity of GC-MS, and the absolute accuracy of ¹⁹F qNMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous analytical characterization is indispensable for ensuring the quality and reliability of subsequent research and development activities. Adherence to established validation principles, such as those outlined in the ICH Q2(R2) guidelines, further strengthens the integrity of the data and ensures regulatory compliance.

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A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modulations of a molecule's biological profile.[3] These modifications can enhance metabolic stability by blocking sites of oxidative metabolism, alter acidity (pKa) to improve cell permeability and target engagement, and introduce new, favorable interactions within a protein's binding pocket.[2][3] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to their impact.

This guide provides an in-depth comparison of (2,4-Difluoro-5-methylphenyl)methanol, a versatile fluorinated building block, with other structurally related alternatives. We will explore its synthesis, reactivity, and physicochemical properties, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights needed to make informed decisions in their synthetic campaigns.

Focus Molecule Profile: this compound

This compound is a key intermediate whose substitution pattern offers a unique combination of electronic and steric properties. The two electron-withdrawing fluorine atoms significantly influence the electron density of the aromatic ring, while the methyl group provides a lipophilic and sterically defined anchor. The primary alcohol function serves as a versatile handle for a wide array of subsequent chemical transformations.

Physicochemical Properties

A molecule's fundamental properties dictate its behavior in both chemical reactions and biological systems. Below is a summary of the key computed properties for our focus molecule.

PropertyValueSource
Molecular Formula C₈H₈F₂O-
Molecular Weight 158.15 g/mol -
cLogP (Calculated) 1.85PubChem
Topological Polar Surface Area (TPSA) 20.2 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Synthetic Accessibility & Reactivity

The utility of a building block is directly tied to its accessibility and predictable reactivity. This compound can be synthesized through standard, scalable organic chemistry routes, typically involving the reduction of the corresponding 2,4-difluoro-5-methylbenzoic acid or benzaldehyde.

The true value of this molecule lies in the reactivity of its benzylic alcohol. This functional group is a gateway to numerous other functionalities, making it a powerful node in a synthetic pathway.

G main This compound aldehyde Aldehyde (Oxidation e.g., PCC, DMP) main->aldehyde acid Carboxylic Acid (Strong Oxidation e.g., KMnO4) main->acid bromide Benzyl Bromide (e.g., PBr3, SOBr2) main->bromide ether Ether (Williamson Synthesis) main->ether ester Ester (Fischer Esterification) main->ester amine Amine (via Mesylate/Tosylate + Azide) bromide->amine SN2 Substitution G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Benzyl Bromide, Boronic Acid, & Solvent to Flask B 2. Sparge with N2/Ar for 15 min A->B C 3. Add Pd Catalyst & Base B->C D 4. Heat to 80 °C for 4-12 h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool, Dilute with EtOAc, & Filter through Celite E->F Upon Completion G 7. Aqueous Wash & Brine Wash F->G H 8. Dry (Na2SO4), Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I

Sources

A Comparative Guide to the Reaction Mechanisms of (2,4-Difluoro-5-methylphenyl)methanol: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] (2,4-Difluoro-5-methylphenyl)methanol has emerged as a critical building block for introducing a fluorinated aromatic motif, finding its way into a diverse array of therapeutic candidates. Understanding and validating the mechanisms of its fundamental reactions is paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.

This guide provides an in-depth comparison of key reaction pathways involving this compound, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Oxidation to 2,4-Difluoro-5-methylbenzaldehyde: A Gateway to Further Functionalization

The oxidation of the benzylic alcohol to the corresponding aldehyde is often the first step in elaborating this scaffold. The resulting aldehyde, 2,4-Difluoro-5-methylbenzaldehyde, is a versatile intermediate for forming imines, reductive aminations, and Wittig-type reactions.[4][5] We will compare two common, mild oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

The Swern Oxidation: A Cryogenic Powerhouse

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[6][7] It relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at cryogenic temperatures (-78 °C) to form the reactive electrophilic species, the chloro(dimethyl)sulfonium chloride.[8]

Mechanism of Action:

The mechanism proceeds through several distinct steps:

  • Activation of DMSO: DMSO reacts with oxalyl chloride to form the chloro(dimethyl)sulfonium chloride, releasing CO and CO₂.[7]

  • Alkoxysulfonium Salt Formation: The alcohol attacks the electrophilic sulfur atom, displacing chloride and forming an alkoxysulfonium salt.[9]

  • Ylide Formation: A hindered, non-nucleophilic base, typically triethylamine, deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This is the rate-determining step.[9]

  • β-Elimination: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.[7]

Experimental Workflow: Swern Oxidation

Swern_Workflow cluster_prep Reagent Preparation (-78 °C) cluster_reaction Reaction Sequence cluster_workup Work-up & Purification reagent1 Oxalyl Chloride in DCM add_dmso Add DMSO to Oxalyl Chloride reagent1->add_dmso reagent2 DMSO in DCM reagent2->add_dmso stir1 Stir (5 min) add_dmso->stir1 add_alcohol This compound in DCM added dropwise stir1->add_alcohol stir2 Stir (30 min) add_alcohol->stir2 add_tea Add Triethylamine (TEA) stir2->add_tea warm Warm to Room Temp. add_tea->warm quench Quench with H₂O warm->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography) wash->purify product 2,4-Difluoro-5-methylbenzaldehyde purify->product

Caption: Workflow for the Swern oxidation of this compound.

Dess-Martin Periodinane (DMP) Oxidation: A Benchtop Alternative

The Dess-Martin oxidation offers a significant practical advantage over the Swern protocol as it can be performed at room temperature.[3][10] It utilizes a hypervalent iodine(V) reagent, which is commercially available or can be readily prepared.[11]

Mechanism of Action:

The reaction proceeds via a ligand exchange mechanism:

  • Ligand Exchange: The alcohol coordinates to the iodine center, displacing an acetate ligand.

  • Proton Transfer: The released acetate acts as a base, deprotonating the newly formed oxonium ion.

  • Reductive Elimination: A concerted intramolecular reaction leads to the reductive elimination of the iodine(III) species, acetic acid, and the desired aldehyde product.[12]

Mechanism: Dess-Martin Oxidation

DMP_Mechanism DMP Dess-Martin Periodinane (DMP) I OAc OAc OAc Intermediate1 Intermediate A Ar-CH₂-O-I(OAc)₂ DMP->Intermediate1 - AcOH Alcohol (Ar-CH₂OH) Alcohol->DMP Ligand Exchange Product Aldehyde (Ar-CHO) Intermediate1->Product Reductive Elimination Byproduct Iodane + 2 AcOH Intermediate1->Byproduct

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Performance Comparison: Swern vs. DMP
FeatureSwern OxidationDess-Martin Oxidation
Temperature -78 °C (Cryogenic)[7]Room Temperature[3]
Reagents Oxalyl Chloride, DMSO, TriethylamineDess-Martin Periodinane
Byproducts Dimethyl sulfide (malodorous), CO, CO₂[7]Iodinane, Acetic Acid[12]
Work-up Aqueous quench, extraction. Odor mitigation needed.[8]Basic work-up to remove byproducts.[10]
Scope & Tolerance Wide, tolerates most functional groups.[7]Wide, very mild, good for sensitive substrates.[11]
Safety Toxic CO gas evolution, exothermic potential.[8]DMP is potentially explosive upon impact or heating.

Causality Behind Experimental Choices: The choice between Swern and DMP oxidation often hinges on laboratory logistics and substrate sensitivity. The Swern oxidation, despite its cryogenic requirement and odorous byproduct, is often favored for its cost-effectiveness on a large scale. The DMP oxidation is an excellent choice for small-scale synthesis of complex, acid-sensitive molecules due to its mild, neutral conditions and straightforward work-up.[3][11]

Formation of Ethers and Esters: Expanding the Molecular Toolkit

Derivatization of the hydroxyl group through etherification or esterification is a common strategy to modulate the physicochemical properties of a lead compound.

Williamson Ether Synthesis: The Classic Approach

The Williamson ether synthesis is a robust and fundamental method for forming ethers, proceeding via an SN2 mechanism.[13]

Mechanism of Action:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a potent nucleophile, the corresponding alkoxide.[1][14]

  • Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide in a concerted SN2 fashion to form the ether.[13][15]

Key Consideration: For the synthesis of an aryl-alkyl ether from this compound, this alcohol must be converted to the alkoxide, which then attacks an alkyl halide. The alternative—converting the alcohol to a halide and reacting it with an alkoxide—is less favorable for benzylic systems under SN2 conditions due to competing elimination and SN1 pathways.

Mitsunobu Reaction: Mild and Versatile Esterification & Etherification

The Mitsunobu reaction provides a powerful and mild alternative for forming esters and ethers, particularly when SN2 conditions are too harsh or lead to side reactions.[16][17] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18]

Mechanism of Action:

  • Betaine Formation: PPh₃ attacks the azodicarboxylate to form a betaine intermediate.[16]

  • Proton Transfer: The betaine deprotonates the acidic nucleophile (e.g., a carboxylic acid for esterification).

  • Oxyphosphonium Salt Formation: The alcohol's oxygen attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.[17]

  • SN2 Displacement: The conjugate base of the acidic nucleophile displaces the oxyphosphonium group in an SN2 manner, resulting in a complete inversion of stereochemistry if the alcohol is chiral.[16]

Logical Relationship: Mitsunobu Reaction

Mitsunobu_Logic reagents Alcohol (Ar-CH₂OH) + Acidic Nucleophile (Nu-H) + PPh₃ + DEAD/DIAD activation Activation of Alcohol (Formation of Oxyphosphonium Salt) reagents->activation Forms reactive intermediate displacement SN2 Displacement by Nucleophile (Nu⁻) activation->displacement Creates good leaving group product Product (Ar-CH₂-Nu) displacement->product byproducts Triphenylphosphine Oxide + Reduced Azodicarboxylate displacement->byproducts

Caption: Logical flow of the Mitsunobu reaction.

Performance Comparison: Williamson vs. Mitsunobu
FeatureWilliamson Ether SynthesisMitsunobu Reaction
Conditions Strong base (e.g., NaH), often harsh.[14]Mild, neutral, often near room temperature.[16]
Scope Primarily for ethers. Requires a good electrophile.[1]Forms ethers, esters, thioethers, etc.[17]
Stereochemistry SN2 inversion.Predictable SN2 inversion.[18]
Byproducts Salt (e.g., NaBr).Triphenylphosphine oxide, hydrazine derivative.[16]
Work-up Simple aqueous work-up.Chromatographic purification often required.
Key Advantage Cost-effective, simple reagents.Broad scope, mild conditions, stereocontrol.

Causality Behind Experimental Choices: The Mitsunobu reaction is often the method of choice for complex molecules where the harsh basic conditions of the Williamson synthesis are not tolerated.[18] It is particularly valuable for inverting stereocenters. However, the generation of stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine species can complicate purification, making the Williamson synthesis more attractive for simpler, base-stable substrates.[13]

Alternative and "Green" Methodologies

While the classic reactions described above are effective, the field is continually moving towards more efficient and environmentally benign processes.

Catalytic Oxidation

For the oxidation of this compound, catalytic aerobic oxidation using transition metals like palladium offers a greener alternative to stoichiometric reagents like DMP or Swern reagents. These reactions use air or O₂ as the terminal oxidant, with water as the only byproduct. However, catalyst optimization for specific substrates can be time-consuming.

Lipase-Catalyzed Esterification

Enzymatic methods, such as lipase-catalyzed esterification, represent the pinnacle of green chemistry.[19] These reactions are highly selective, occur in aqueous or solvent-free systems at ambient temperature, and avoid harsh reagents and byproducts.[20][21] For instance, Candida antarctica lipase B (often immobilized as Novozym 435) is highly effective for the esterification of benzylic alcohols.[22] The primary drawback can be reaction time and the cost of the enzyme.

Experimental Protocols

Protocol 1: General Procedure for Dess-Martin Oxidation
  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M) at room temperature, add Dess-Martin periodinane (1.1 eq).

  • Stir the resulting mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete in 0.5-2 hours.[10]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,4-Difluoro-5-methylbenzaldehyde.

Protocol 2: General Procedure for Mitsunobu Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), a carboxylic acid (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.[16]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by established mechanistic principles. For oxidation, the choice between the cryogenic Swern protocol and the room-temperature Dess-Martin oxidation depends on scale, substrate sensitivity, and available equipment. For ether and ester formation, the classic Williamson synthesis offers a cost-effective route for base-stable compounds, while the Mitsunobu reaction provides a mild and stereoinvertive pathway for more complex and sensitive substrates. As drug development pipelines continue to demand greener and more efficient synthetic routes, catalytic and enzymatic alternatives will play an increasingly important role in the transformations of this key fluorinated building block. This guide serves as a foundational tool for scientists to make informed decisions, enabling the efficient and predictable synthesis of novel chemical entities.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2,4-Difluoro-5-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Effective management and disposal of specialty chemical reagents are paramount for ensuring laboratory safety and environmental stewardship. As a difluorinated aromatic alcohol, (2,4-Difluoro-5-methylphenyl)methanol requires meticulous handling as hazardous waste, guided by stringent regulatory standards. Adherence to a robust disposal protocol is not merely a matter of compliance but a fundamental aspect of responsible research.

This guide provides a comprehensive, step-by-step methodology for the safe disposal of this compound and its associated contaminated materials. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to minimize risk and prevent environmental contamination.

Hazard Characterization and Waste Classification

This compound, while not specifically listed by name in many regulations, must be classified as hazardous waste based on its chemical structure and the known properties of analogous compounds. Its identity as a halogenated organic compound is the primary determinant for its disposal pathway.

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized based on specific lists (F, K, P, U) or characteristics (ignitability, corrosivity, reactivity, toxicity).[1]

  • Halogenated Compound: The presence of two fluorine atoms on the benzene ring places this compound in the category of halogenated organic wastes. Spent halogenated solvents are listed under codes like F001 and F002.[2][3] While this compound is an alcohol, not a solvent, any waste stream containing it should be segregated with other halogenated materials. This is a critical step, as mixing halogenated and non-halogenated waste streams can complicate disposal and violate regulatory requirements.

  • Potential Characteristics: Depending on its formulation and any co-contaminants, a waste stream containing this compound could potentially exhibit hazardous characteristics such as toxicity (D-codes) or ignitability (D001).[1]

Therefore, all materials contaminated with this compound must be treated as hazardous waste .

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe for laboratory personnel and compliant with federal and local regulations.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, it is imperative to wear the correct PPE to prevent exposure. The principles of safe handling for similar chemicals like Benzyl Alcohol apply here.[4]

  • Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[5]

  • Protective Clothing: A standard laboratory coat is required. For managing larger quantities or responding to a spill, chemically impervious clothing may be necessary.[6]

  • Ventilation: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize vapor inhalation.[4]

Step 2: Segregate as Halogenated Hazardous Waste

Proper segregation is the cornerstone of a compliant and cost-effective waste management program.

  • Designate as Hazardous: All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes, gloves), must be treated as hazardous waste.

  • Separate from Non-Halogenated Waste: Crucially, keep this waste stream separate from non-halogenated solvent waste. The ultimate disposal method for halogenated waste, often high-temperature incineration, is different and more specialized.[7][8] Co-mingling these streams can lead to rejection by your disposal vendor or significantly increased costs.

Step 3: Containerization and Labeling

Waste must be accumulated in appropriate, clearly labeled containers.

  • Container Selection: Use a container made of compatible material (e.g., glass or high-density polyethylene) that can be securely sealed with a screw-top cap.[9] The container must be in good condition, free from leaks or damage.

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Ignitable").

    • The accumulation start date.

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Waste must be stored safely within the laboratory pending collection by environmental health and safety (EHS) personnel.

  • Location: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the operator.[8]

  • Storage Conditions: Keep the container tightly sealed except when adding waste.[10] Store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Arrange for Professional Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.

  • Request Pickup: Follow your organization's established procedures to request a waste pickup. Do not exceed accumulation limits for your laboratory (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous P-listed waste).[9]

  • Documentation: Ensure all paperwork, such as waste profiles or pickup request forms, is completed accurately. The "cradle-to-grave" principle of RCRA means the generator is responsible for the waste from its creation to its final disposal.[10]

Spill Management Protocol

In the event of a spill, a prepared response is critical to ensure safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[11]

  • Don Appropriate PPE: Wear the PPE detailed in Step 1 of the Core Protocol, including respiratory protection if vapors are significant.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or commercial spill pads.[4]

  • Collect Waste: Carefully collect all contaminated absorbent and other materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface). All cleaning materials must also be disposed of as hazardous waste.

  • Dispose: Seal, label, and dispose of the spill cleanup waste container as described in the core protocol.

Quantitative Data and Regulatory Summary

ParameterGuideline / InformationRationale & References
Waste Classification Hazardous Waste; Halogenated Organic CompoundStructural analysis. Must be segregated from non-halogenated waste.[8]
Potential EPA RCRA Codes F-List (if used as a solvent), D-List (if toxic/ignitable)Based on RCRA classifications for halogenated organics and chemical characteristics.[1][2]
Primary PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatStandard practice for handling hazardous chemicals to prevent skin and eye contact.[4]
Spill Cleanup Absorbent Inert material (vermiculite, sand, spill pads)Non-combustible and effective for containing liquid chemical spills.[11][12]
Storage Location Designated Satellite Accumulation Area (SAA)Required by regulation to ensure waste is safely stored at the point of generation.[8]
Disposal Method High-Temperature Incineration (Typical)Common method for destroying halogenated organic compounds.[7][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition cluster_spill Contingency: Spill start Generate this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate as HALOGENATED Hazardous Waste ppe->segregate containerize Step 3: Place in Compatible, Labeled Waste Container segregate->containerize store Step 4: Store in Designated Satellite Accumulation Area (SAA) containerize->store pickup Step 5: Arrange Pickup by EHS or Licensed Contractor store->pickup end Compliant Disposal (e.g., Incineration) pickup->end spill_response Execute Spill Management Protocol (Contain, Absorb, Clean) spill->spill_response spill_response->containerize Collect all spill debris as hazardous waste caption Workflow for the safe disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By rigorously adhering to the protocols of hazard identification, segregation, proper containerization, and formal disposal through certified channels, researchers can effectively mitigate risks. This structured approach ensures that scientific advancement does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may impose additional requirements.

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Navigating the Safe Handling of (2,4-Difluoro-5-methylphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. (2,4-Difluoro-5-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a key building block in the creation of complex molecules. Its unique structural motifs, however, necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, grounded in established principles of chemical hygiene and risk mitigation, to ensure the safe and effective handling of this compound. Our objective is to empower researchers with the knowledge to not only protect themselves but also to maintain the integrity of their work.

Hazard Identification and Risk Assessment: Understanding the Molecule

Structural Analogs and Inferred Hazards:

  • Methanol (CH₃OH): Classified as highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and can cause organ damage.[1][2][3]

  • Fluorinated Aromatic Compounds: Often exhibit irritant properties and can be harmful if absorbed through the skin. Similar compounds like (4-Fluoro-2-methylphenyl)methanol are flagged as causing skin, eye, and respiratory irritation.

  • (2-Fluoro-4-methylphenyl)methanol: Carries hazard statements for being harmful if swallowed, and causing skin, eye, and respiratory irritation.[4]

Based on this, it is prudent to treat this compound with a high degree of caution, assuming it to be flammable, toxic via multiple routes of exposure, and an irritant to the skin, eyes, and respiratory system. A thorough risk assessment should be conducted before any handling, considering the quantities being used and the nature of the experimental procedures.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the final and a critical barrier between the researcher and the chemical.[5] The following PPE is mandatory when handling this compound.

Summary of Required PPE
Body PartRequired PPERationale and Specifications
Hands Double-gloving with chemical-resistant gloves (e.g., Nitrile base layer, Butyl rubber or Neoprene outer layer).The methanol component can be absorbed through the skin.[2] Double-gloving provides an extra layer of protection against potential tears or rapid permeation. Nitrile offers good splash resistance, while butyl rubber and neoprene provide superior protection against many organic solvents.[6][7]
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[6][7] A face shield offers broader protection for the entire face.
Body Flame-resistant laboratory coat.Provides a barrier against splashes and is crucial due to the flammability of the compound.
Respiratory Use within a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of vapors.[8] For situations where a fume hood is not feasible or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[10]
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Footwear: Ensure appropriate, fully enclosed shoes are worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, more robust pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][12] The storage area should be designated for flammable and toxic materials.

  • Container Integrity: Keep the container tightly closed when not in use.[11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][12]

Handling Procedures
  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[8]

  • Grounding: When transferring larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[11][13]

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][13] Wash hands thoroughly after handling the chemical, even if gloves were worn.[13]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads) should be treated as hazardous waste.[8] Based on methanol's classification, it is considered an ignitable and toxic hazardous waste (U154 under RCRA in the US).[14]

  • Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[14]

Emergency Response: Preparedness is Key

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is vital.

Exposure Response
Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[2][15] Seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Isolate the spill area to prevent spreading.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread vapors.

  • Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any equipment that could create a spark.[1][13]

  • Contain and Absorb: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[16][17]

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[17]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or the local fire department.[18]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the hierarchy of controls for chemical safety and a step-by-step spill response plan.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls, prioritizing the most effective safety measures.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate & Alert Others Start->Evacuate Isolate Isolate Spill Area Evacuate->Isolate Ignition Eliminate Ignition Sources Isolate->Ignition Assess Assess Spill Size Ignition->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Contain Contain & Absorb (Non-combustible material) SmallSpill->Contain Emergency Call Emergency Response LargeSpill->Emergency Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End End Decontaminate->End Emergency->End

Caption: A workflow for responding to a chemical spill in the laboratory.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery built on a foundation of unwavering safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.